molecular formula C50H100NO8P B3044037 1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine CAS No. 253685-28-8

1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine

Cat. No.: B3044037
CAS No.: 253685-28-8
M. Wt: 874.3 g/mol
InChI Key: QFFSGJSMHPWZOB-QSCHNALKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine is a useful research compound. Its molecular formula is C50H100NO8P and its molecular weight is 874.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R)-2,3-di(henicosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-49(52)56-46-48(47-58-60(54,55)57-45-44-51(3,4)5)59-50(53)43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h48H,6-47H2,1-5H3/t48-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFSGJSMHPWZOB-QSCHNALKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H100NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

874.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,2-diheneicosanoyl-sn-glycero-3-phosphocholine (DHEPC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 1,2-diheneicosanoyl-sn-glycero-3-phosphocholine (DHEPC), a saturated phospholipid of significant interest in lipid research and drug delivery systems. This document details the core chemical synthesis methodologies, experimental protocols, and data pertinent to its production.

Introduction

This compound (DHEPC) is a symmetric saturated phosphatidylcholine containing two 21-carbon fatty acid chains (heneicosanoic acid). Its long, saturated acyl chains impart distinct physicochemical properties, influencing membrane fluidity, stability, and phase transition temperature. These characteristics make DHEPC a valuable component in the formulation of liposomes and other lipid-based nanoparticles for drug delivery, as well as a tool in biophysical studies of lipid membranes. This guide focuses on a robust and widely applicable chemical synthesis route.

Core Synthesis Pathway: Steglich Esterification

The most common and effective method for synthesizing DHEPC and other symmetric saturated phosphatidylcholines is the Steglich esterification. This method involves the direct acylation of the two hydroxyl groups of sn-glycero-3-phosphocholine (GPC) with heneicosanoic acid. The reaction is facilitated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-(dimethylamino)pyridine (DMAP).

The overall reaction can be summarized as follows:

sn-glycero-3-phosphocholine + 2 Heneicosanoic Acid --(DCC, DMAP)--> this compound

A key advantage of this method is its mild reaction conditions, which preserve the stereochemistry of the chiral sn-glycero-3-phosphocholine backbone.

Synthesis_Pathway GPC sn-Glycero-3-phosphocholine (GPC) Reaction Steglich Esterification GPC->Reaction HeneicosanoicAcid Heneicosanoic Acid HeneicosanoicAcid->Reaction DCC DCC DCC->Reaction DMAP DMAP (catalyst) DMAP->Reaction DHEPC This compound (DHEPC) Reaction->DHEPC DCU Dicyclohexylurea (DCU) (byproduct) Reaction->DCU

DHEPC Synthesis via Steglich Esterification

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of long-chain saturated phosphatidylcholines and can be applied to the synthesis of DHEPC.

Materials
  • sn-Glycero-3-phosphocholine (GPC)

  • Heneicosanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous solvents (e.g., chloroform, dichloromethane)

  • Purification solvents (e.g., ethyl acetate, acetone)

Reaction Procedure
  • Preparation of Reactants : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sn-glycero-3-phosphocholine (1 equivalent), heneicosanoic acid (4-5 equivalents), and DMAP (2-3 equivalents) in an anhydrous solvent such as chloroform. To enhance the solubility of GPC, it can be complexed with silica gel prior to the reaction.[1]

  • Initiation of Reaction : To the stirred solution, add a solution of DCC (4-5 equivalents) in the same anhydrous solvent.

  • Reaction Conditions : Seal the flask and stir the reaction mixture at a controlled temperature, typically between 40-50°C, for 24-72 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. A white precipitate of the byproduct, dicyclohexylurea (DCU), will form. Remove the DCU by filtration.

  • Initial Purification : Wash the filtrate with a dilute acid solution (e.g., 0.1 M HCl) followed by water to remove residual DMAP and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

Purification of DHEPC

Purification is critical to obtain high-purity DHEPC. A common method involves sequential recrystallization.

  • Precipitation in Ethyl Acetate : Dissolve the crude product in a minimal amount of warm chloroform and add a larger volume of ethyl acetate. Cool the mixture (e.g., to 4°C) to precipitate the DHEPC while leaving most of the unreacted fatty acid and other byproducts in the solution. Collect the precipitate by centrifugation or filtration.[1][2]

  • Recrystallization from Acetone : Further purify the obtained solid by dissolving it in a small amount of warm chloroform and then adding cold acetone to induce recrystallization of the pure DHEPC.[1][2]

  • Drying : Collect the purified DHEPC and dry it under high vacuum to remove all traces of solvent.

Experimental_Workflow cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Reactants Combine GPC, Heneicosanoic Acid, DMAP in Chloroform Add_DCC Add DCC Solution Reactants->Add_DCC Stir Stir at 40-50°C for 24-72h Add_DCC->Stir Filter_DCU Filter to Remove DCU Stir->Filter_DCU Wash Wash with Dilute HCl and Water Filter_DCU->Wash Concentrate Concentrate Organic Phase Wash->Concentrate Precipitate Precipitate with Ethyl Acetate Concentrate->Precipitate Recrystallize Recrystallize from Acetone Precipitate->Recrystallize Dry Dry under Vacuum Recrystallize->Dry NMR 1H and 31P NMR Spectroscopy Dry->NMR MS Mass Spectrometry Dry->MS HPLC HPLC for Purity Assessment Dry->HPLC

Workflow for DHEPC Synthesis and Characterization

Quantitative Data

While specific yield data for the synthesis of DHEPC is not extensively published, the yields for analogous long-chain saturated phosphatidylcholines synthesized via Steglich esterification are reported to be in the range of 70-85%. The table below summarizes representative data for similar compounds.

PhosphatidylcholineAcyl Chain LengthMethodReported Yield (%)Reference
DMPCC14:0Steglich Esterification~80%[1]
DPPCC16:0Acylation with Fatty Acid AnhydrideHigh Yield[3]
DSPCC18:0Acylation with Acyl Chloride~100%[4]

Characterization

The identity and purity of the synthesized DHEPC should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy : To confirm the presence of the fatty acid chains esterified to the glycerol backbone and the phosphocholine headgroup.[1]

  • ³¹P NMR Spectroscopy : To verify the presence of the phosphocholine headgroup, which should exhibit a characteristic singlet.

  • Mass Spectrometry (MS) : To confirm the molecular weight of DHEPC.

  • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of methanol and water is often used for the separation of phosphatidylcholines.[5]

Conclusion

The chemical synthesis of this compound can be reliably achieved through the Steglich esterification of sn-glycero-3-phosphocholine with heneicosanoic acid. Careful control of reaction conditions and a meticulous purification process are essential for obtaining a high-purity product. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to produce and characterize DHEPC for their specific applications.

References

Physicochemical properties of DHEPC lipid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC)

Introduction

1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC) is a synthetic, saturated diacyl-glycerophosphocholine, a class of phospholipids that are fundamental components of biological membranes. As a short-chain phospholipid, DHEPC exhibits unique physicochemical properties, including a relatively high critical micelle concentration and distinct phase behavior, which make it a valuable tool in membrane protein research, drug delivery systems, and as a model for studying lipid-lipid and lipid-protein interactions.[1] This guide provides a comprehensive overview of the core physicochemical properties of DHEPC, detailed experimental protocols for its characterization, and its applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties of DHEPC

The fundamental properties of DHEPC are summarized in the table below. These characteristics define its behavior in both aqueous and non-aqueous environments and are critical for its application in various experimental systems.

PropertyValueSource
IUPAC Name [(2R)-2,3-di(heptanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphatePubChem[1]
Synonyms PC(7:0/7:0), DiheptanoyllecithinPubChem[1]
Molecular Formula C₂₂H₄₄NO₈PPubChem[1]
Molecular Weight 481.6 g/mol PubChem[1]
Physical State Solid-
Phase Transition Temp (Tm) -3 °C (for DLPC, a longer chain analog)[2]
Chemical Class DiacylglycerophosphocholineLIPID MAPS[1]

Experimental Characterization Protocols

Accurate characterization of DHEPC and its assemblies (e.g., liposomes, micelles) is crucial for its effective use. The following sections detail the methodologies for key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material.[3][4] For lipids, it is the gold standard for determining the phase transition temperature (Tm), which corresponds to the shift from a gel-like, ordered state to a fluid, disordered state.[5][6]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a DHEPC dispersion (e.g., liposomes) in a suitable buffer (e.g., PBS) at a known concentration.

    • Accurately weigh and hermetically seal the lipid dispersion into an aluminum DSC pan.

    • Prepare a reference pan containing the same buffer used for the sample.

  • Instrument Setup:

    • Place the sample and reference pans into the calorimeter cell.

    • Set the temperature program to scan a range that brackets the expected Tm (e.g., -20°C to 20°C for a short-chain lipid like DHEPC).

    • A typical scan rate is 1-5°C/min.

  • Data Acquisition:

    • Initiate the temperature scan. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.[3]

    • Record the heat flow as a function of temperature. The phase transition will appear as an endothermic peak on the thermogram.

  • Data Analysis:

    • The temperature at the peak of the endotherm is taken as the main phase transition temperature (Tm).[6]

    • The area under the peak corresponds to the enthalpy (ΔH) of the transition, representing the energy required to melt the lipid acyl chains.[7]

G DSC Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare DHEPC Dispersion prep2 Load & Seal Sample Pan prep1->prep2 acq1 Load Pans into Calorimeter prep2->acq1 prep3 Prepare Reference Pan prep3->acq1 acq2 Set Temperature Program acq1->acq2 acq3 Initiate Scan & Record Differential Heat Flow acq2->acq3 an1 Generate Thermogram acq3->an1 an2 Determine Tm (Peak Temperature) an1->an2 an3 Calculate Enthalpy (ΔH) (Area Under Peak) an2->an3

Caption: Workflow for determining lipid phase transition temperature using DSC.

Dynamic Light Scattering (DLS)

DLS, also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension.[8][9] It works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles.[10] Smaller particles move more rapidly, causing faster fluctuations in scattered light.[8]

Experimental Protocol:

  • Sample Preparation:

    • Prepare DHEPC liposomes or micelles in a filtered, degassed buffer to the desired concentration. The concentration should be optimized to ensure sufficient scattering signal without causing multiple scattering events.

    • Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.

    • Pipette the sample into a clean, dust-free cuvette.

  • Instrument Setup:

    • Place the cuvette into the DLS instrument's sample holder.

    • Allow the sample to equilibrate to the desired temperature.

    • Enter the solvent viscosity and refractive index parameters into the software.

  • Data Acquisition:

    • A laser illuminates the sample, and a detector measures the scattered light at a specific angle (commonly 90° or 173°).

    • The instrument's correlator measures the rate of intensity fluctuations over time.

  • Data Analysis:

    • The software generates an autocorrelation function from the intensity fluctuation data.

    • From this function, a translational diffusion coefficient (D) is calculated.

    • The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (Rh) of the particles from the diffusion coefficient.[10]

    • The software provides the mean particle size (Z-average) and a Polydispersity Index (PDI), which indicates the width of the size distribution.

G DLS Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare DHEPC Vesicle Suspension prep2 Filter Sample (e.g., 0.22 µm) prep1->prep2 prep3 Transfer to Cuvette prep2->prep3 acq1 Equilibrate Sample Temperature prep3->acq1 acq2 Illuminate with Laser acq1->acq2 acq3 Measure Scattered Light Fluctuations acq2->acq3 an1 Generate Autocorrelation Function acq3->an1 an2 Calculate Diffusion Coefficient (D) an1->an2 an3 Calculate Hydrodynamic Radius (Rh) via Stokes-Einstein Eq. an2->an3

Caption: Workflow for determining the size of DHEPC vesicles using DLS.

Chromatographic Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures.[11] High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of lipids like DHEPC. The separation is based on the differential partitioning of the analyte between a mobile phase and a stationary phase.[12]

Experimental Protocol (General HPLC for Purity):

  • Sample Preparation:

    • Accurately weigh and dissolve the DHEPC sample in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Dilute the sample to a concentration appropriate for the detector's linear range.

  • Instrument Setup:

    • Equip the HPLC system with an appropriate column (e.g., a reversed-phase C18 or a normal-phase silica column).

    • Set up the mobile phase. For reversed-phase HPLC, this might be a gradient of acetonitrile and water.

    • Set the column temperature and the mobile phase flow rate.

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Data Acquisition:

    • Inject a defined volume of the DHEPC sample onto the column.

    • The detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector if the lipid has a chromophore) records the signal as components elute from the column.

  • Data Analysis:

    • A chromatogram is generated, plotting detector response versus retention time.

    • The purity of the DHEPC sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Role in Biological Systems and Drug Delivery

While DHEPC is a synthetic lipid not typically found in natural biological systems, its structure as a glycerophosphocholine makes it a relevant model for studying the fundamental building blocks of cell membranes. Phospholipids are synthesized in the cell through a series of enzymatic steps, primarily occurring in the peroxisome and the endoplasmic reticulum.[13] The glycerol backbone, common to DHEPC, is a key precursor in these pathways.

G Simplified Biosynthesis Pathway of Phosphatidylcholines cluster_pathway General Glycerophospholipid Biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid (LPA) G3P->LPA Acyltransferase PA Phosphatidic Acid (PA) LPA->PA Acyltransferase DAG Diacylglycerol (DAG) PA->DAG Phosphatase PC Phosphatidylcholine (e.g., DHEPC) DAG->PC Choline Phosphotransferase

Caption: Simplified pathway for the biosynthesis of phosphatidylcholines like DHEPC.

In drug development, DHEPC is primarily used to form liposomes or nanoparticles that serve as drug delivery vehicles.[14] These lipid-based carriers can encapsulate both hydrophilic and hydrophobic drugs, potentially improving their solubility, stability, and pharmacokinetic profiles.[15][16][17] The ability to control the physicochemical properties of liposomes by selecting specific lipids like DHEPC is a cornerstone of modern drug delivery design.[18][19]

References

An In-depth Technical Guide to 1,2-diheneicosanoyl-sn-glycero-3-phosphocholine (21:0 PC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diheneicosanoyl-sn-glycero-3-phosphocholine, commonly referred to as 21:0 PC, is a synthetic, saturated phosphatidylcholine. It is distinguished by the presence of two 21-carbon heneicosanoyl fatty acid chains esterified to the sn-1 and sn-2 positions of the glycerol backbone. Due to the odd number of carbons in its fatty acid chains, 21:0 PC is not typically found in significant quantities in most biological systems. This characteristic makes it an invaluable tool in the field of lipidomics, particularly as an internal standard for the accurate quantification of phospholipids in complex biological samples by mass spectrometry. This guide provides a comprehensive overview of the chemical and physical properties of 21:0 PC, detailed experimental protocols for its use, and a summary of its primary applications in research.

Physicochemical Properties

The unique physical and chemical properties of this compound are foundational to its application in research. A summary of these key properties is presented in the table below.

PropertyValueReference
Chemical Formula C₅₀H₁₀₀NO₈P[1]
Molecular Weight 874.305 g/mol [1]
CAS Number 253685-28-8[2]
Physical Form Powder[3]
Phase Transition Temperature (Tm) 71°C[1]
Purity >99% (TLC)[3]
Storage Temperature -20°C[3]

Synthesis

While this compound is commercially available, understanding its synthesis can be valuable for specialized applications or custom isotopic labeling. A general and robust method for the synthesis of diacyl-sn-glycero-3-phosphocholines is the Steglich esterification.

General Synthesis Protocol: Steglich Esterification

This protocol is a general method for the acylation of sn-glycero-3-phosphocholine (GPC) with heneicosanoic acid.

Materials:

  • sn-glycero-3-phosphocholine (GPC)

  • Heneicosanoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous chloroform

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., chloroform/methanol/water mixtures)

Procedure:

  • Preparation of GPC-Silica Complex: Dissolve GPC in methanol and add it dropwise to silica gel. Concentrate the mixture under vacuum to obtain a dry, free-flowing powder. This increases the surface area of GPC for the reaction.

  • Esterification Reaction: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the GPC-silica complex, heneicosanoic acid (in molar excess), and DMAP in anhydrous chloroform.

  • Add a solution of DCC in anhydrous chloroform to the reaction mixture.

  • Stir the reaction at room temperature for 48-72 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient to elute the desired this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Applications in Research

The primary application of this compound is as an internal standard in lipidomics research. Its non-physiological nature allows for its addition to biological samples at a known concentration to account for variations in lipid extraction efficiency and instrument response during mass spectrometry analysis.

Use as an Internal Standard in Lipidomics

Accurate quantification of lipids in biological matrices is challenging due to the chemical diversity of lipid species and potential for sample loss during extraction. The use of an internal standard that is chemically similar to the analytes of interest but distinguishable by mass is crucial. 21:0 PC serves this purpose for the quantification of phosphatidylcholines and other phospholipid classes.

Experimental Workflow for Lipidomics Analysis using 21:0 PC as an Internal Standard

lipidomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Quantification sample Biological Sample (e.g., Plasma, Tissue Homogenate) is_spike Spike with Internal Standard (this compound) sample->is_spike Add known concentration extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) is_spike->extraction Homogenize lc_ms LC-MS/MS Analysis extraction->lc_ms Inject extract data_acquisition Data Acquisition (Full Scan and MS/MS) lc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration Raw data normalization Normalization to Internal Standard peak_integration->normalization Peak areas of analytes and IS quantification Absolute Quantification normalization->quantification Ratio of analyte to IS

Caption: Lipidomics workflow using 21:0 PC as an internal standard.

Detailed Experimental Protocol: Lipid Extraction and Quantification from Plasma

This protocol outlines a standard procedure for the extraction and quantification of phospholipids from plasma using 21:0 PC as an internal standard.

Materials:

  • Plasma sample

  • This compound (internal standard solution of known concentration in chloroform/methanol)

  • Chloroform

  • Methanol

  • Water (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Preparation: Thaw plasma samples on ice.

  • Internal Standard Spiking: In a glass tube, add a known amount of the this compound internal standard solution to an aliquot of the plasma sample.

  • Lipid Extraction (Folch Method): a. Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample containing the internal standard. b. Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation. c. Add water to the mixture to induce phase separation. d. Centrifuge the sample to separate the aqueous (upper) and organic (lower) phases.

  • Collection of Lipid Extract: Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new glass tube.

  • Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

  • LC-MS/MS Analysis: a. Inject the reconstituted sample into an LC-MS/MS system. b. Separate the lipid species using a suitable chromatography column (e.g., C18). c. Detect and quantify the lipid species using a mass spectrometer operating in a mode that allows for the detection of the precursor and fragment ions of the target lipids and the 21:0 PC internal standard.

  • Data Analysis: a. Integrate the peak areas of the endogenous phospholipids and the 21:0 PC internal standard. b. Calculate the concentration of each endogenous phospholipid by comparing its peak area to the peak area of the known concentration of the 21:0 PC internal standard.

Biological Relevance and Future Directions

While the primary role of this compound in research is as an analytical tool, the broader class of phosphatidylcholines is fundamental to cellular biology. Phosphatidylcholines are major components of cellular membranes, contributing to their structural integrity and fluidity. They are also involved in various signaling pathways and serve as precursors for bioactive lipids.

The study of long-chain saturated phospholipids like 21:0 PC can provide insights into the biophysical properties of membranes. The high phase transition temperature of 21:0 PC (71°C) indicates that at physiological temperatures, it would exist in a highly ordered gel phase. This property can be exploited in model membrane studies to investigate the effects of lipid packing and domain formation on membrane protein function and other cellular processes.

Future research may explore the use of 21:0 PC in more complex biological investigations. For instance, its incorporation into artificial membranes or liposomes could be used to study the influence of membrane thickness and rigidity on the activity of membrane-bound enzymes or transporters. Furthermore, the synthesis of isotopically labeled versions of 21:0 PC can expand its utility in metabolic flux analysis studies, allowing for the tracing of lipid metabolic pathways in greater detail.

Conclusion

This compound is a specialized yet crucial tool for researchers in lipidomics and membrane biology. Its well-defined physicochemical properties and non-natural origin make it an ideal internal standard for the accurate quantification of phospholipids. The experimental protocols provided in this guide offer a practical framework for its application in a laboratory setting. As analytical techniques continue to advance, the role of high-purity, synthetic lipids like 21:0 PC will undoubtedly become even more significant in unraveling the complexities of lipid metabolism and function in health and disease.

References

A Comprehensive Technical Guide to 1,2-diheneicosanoyl-sn-glycero-3-phosphocholine (21:0 PC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diheneicosanoyl-sn-glycero-3-phosphocholine, commonly abbreviated as 21:0 PC, is a synthetic, saturated phosphatidylcholine containing two 21-carbon heneicosanoyl fatty acid chains. Its well-defined structure and physical properties make it a valuable tool in biophysical research, particularly in the study of lipid membranes, and as an internal standard in lipidomics. This technical guide provides an in-depth overview of 21:0 PC, including its physicochemical properties, experimental methodologies for its use, and its relevance in biological systems.

Physicochemical Properties of 21:0 PC

The distinct properties of 21:0 PC are primarily dictated by its long, saturated acyl chains. These characteristics influence its behavior in aqueous environments and its interactions with other molecules.

PropertyValueReference
Abbreviation 21:0 PC; PC(21:0/21:0)[1]
Molecular Formula C₅₀H₁₀₀NO₈P[1]
Molecular Weight 874.30 g/mol [2]
Physical Form Powder[2]
Assay >99% (TLC)[2]
Storage Temperature -20°C[2]
Transition Temp (Tm) 71°C[1][3]

Experimental Protocols

Liposome Preparation using 21:0 PC

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are widely used as a model for cell membranes and for drug delivery. The high transition temperature of 21:0 PC is a critical factor to consider during their preparation.

Thin-Film Hydration Method:

  • Lipid Film Formation:

    • Dissolve 21:0 PC in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[4]

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • To ensure complete removal of the solvent, place the flask under a high vacuum for at least one hour.[5]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer of choice. The temperature of the buffer should be maintained above the transition temperature (Tm) of 21:0 PC (i.e., >71°C) to ensure proper lipid hydration and vesicle formation.[4]

    • Vortex the mixture intermittently to facilitate the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional):

    • To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion or sonication.

    • Extrusion: Repeatedly pass the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a lipid extruder. This process should also be performed at a temperature above the Tm.

    • Sonication: Use a probe or bath sonicator to reduce the size of the vesicles. Temperature control is crucial to prevent lipid degradation.

A general workflow for liposome preparation is illustrated below:

G cluster_0 Liposome Preparation Workflow A Dissolve 21:0 PC in Organic Solvent B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate with Aqueous Buffer (T > 71°C) B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Vesicle Sizing (Optional) D->E F Extrusion (T > 71°C) E->F e.g. G Sonication E->G e.g. H Unilamellar Vesicles (LUVs/SUVs) F->H G->H

Caption: Workflow for preparing unilamellar vesicles from 21:0 PC.

Analysis by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in materials. For phospholipids, DSC is instrumental in determining the gel-to-liquid crystalline phase transition temperature (Tm).

Protocol Outline:

  • Sample Preparation: Prepare a hydrated liposome suspension of 21:0 PC as described above. The lipid concentration typically ranges from 1 to 10 mg/mL.

  • DSC Analysis:

    • Load the liposome suspension into the sample pan of the DSC instrument. Use the hydration buffer as the reference.

    • Equilibrate the sample at a temperature below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-2°C/min) through the transition region.

    • The resulting thermogram will show an endothermic peak, the maximum of which corresponds to the Tm.[6][7]

The expected Tm for 21:0 PC is 71°C.[1][3] The sharpness of the transition peak can provide information about the cooperativity of the transition and the purity of the lipid.

Mass Spectrometry (MS) Analysis and Use as an Internal Standard

Due to its synthetic nature and odd-numbered carbon chains, 21:0 PC is not typically found in biological samples, making it an excellent internal standard for lipidomics studies.[2]

Protocol for Use as an Internal Standard:

  • Sample Preparation:

    • Spike the lipid extract from the biological sample with a known amount of 21:0 PC.[8]

    • For positive-ion mode analysis, the sample can be diluted in a solvent mixture such as methanol:chloroform (1:1, v/v) containing an alkali metal salt (e.g., lithium chloride) to promote the formation of specific adducts.[8]

  • Mass Spectrometry Analysis:

    • Analyze the sample using a mass spectrometer, often coupled with liquid chromatography (LC-MS).

    • In positive-ion mode, phosphatidylcholines are typically detected as protonated molecules [M+H]⁺ or adducts with alkali metals like sodium [M+Na]⁺ or lithium [M+Li]⁺.[8] A precursor ion scan for m/z 184 (the phosphocholine headgroup) is a common method for specifically detecting PCs.[9][10]

    • In negative-ion mode, PCs can be detected as adducts with anions like acetate [M+CH₃COO]⁻ or chloride [M+Cl]⁻.[10]

  • Quantification:

    • The signal intensity of the endogenous lipids is normalized to the signal intensity of the 21:0 PC internal standard. This corrects for variations in sample extraction, processing, and instrument response, allowing for accurate quantification.

The following diagram illustrates the general workflow for using 21:0 PC as an internal standard in a lipidomics experiment.

G cluster_0 Lipidomics Workflow with 21:0 PC Internal Standard A Biological Sample B Lipid Extraction A->B C Spike with 21:0 PC Standard B->C D LC-MS Analysis C->D E Data Processing D->E F Quantification of Endogenous Lipids E->F

Caption: Use of 21:0 PC as an internal standard in lipidomics.

Role in Biological Systems and Drug Development

While 21:0 PC itself is a synthetic lipid, the study of very-long-chain saturated fatty acids (VLCFAs) and their corresponding phosphatidylcholines (VLCFA-PCs) is of significant biological interest.

  • Membrane Structure and Function: VLCFA-PCs are found in various mammalian tissues, including the brain and retina.[11][12] Their presence is thought to be crucial for the structure and function of specialized membranes, such as synaptic vesicles and photoreceptor outer segments.[12] The biosynthesis of VLCFAs is carried out by a family of enzymes called ELOVLs (Elongation of Very Long Chain Fatty Acids).[12]

  • Signaling: While the direct signaling roles of saturated VLCFA-PCs are still under investigation, VLCFAs are precursors for other signaling molecules like ceramides.[13] In the retina, very-long-chain polyunsaturated fatty acids (VLC-PUFAs) incorporated into phosphatidylcholines are essential for photoreceptor survival and function.[12]

  • Drug Development: In drug development, saturated phosphatidylcholines like 21:0 PC can be used to formulate liposomes with high stability and a defined phase transition temperature. This is particularly relevant for creating thermostable drug delivery systems and for studying the interaction of drugs with membranes in the gel phase. The well-defined nature of synthetic lipids like 21:0 PC also makes them ideal for creating model membranes to study drug-lipid interactions and the influence of membrane properties on the function of membrane-associated proteins.

A simplified representation of the biosynthesis and incorporation of VLCFAs into phosphatidylcholines is shown below.

G cluster_0 VLCFA-PC Biosynthesis and Function A Fatty Acid Precursors B ELOVL Enzymes A->B C Very-Long-Chain Fatty Acids (VLCFAs) B->C D Incorporation into Phosphatidylcholine C->D G Precursor for Signaling Lipids C->G E VLCFA-PC D->E F Membrane Structure (e.g., Retina, Brain) E->F

Caption: Biosynthesis and roles of very-long-chain fatty acid PCs.

Conclusion

This compound (21:0 PC) is a valuable synthetic phospholipid for researchers in lipid science and drug development. Its well-characterized physicochemical properties, particularly its high phase transition temperature, make it an excellent component for creating stable model membranes. Furthermore, its use as an internal standard in mass spectrometry-based lipidomics is crucial for accurate quantification of endogenous phospholipids. While research into the specific biological roles of 21:0 PC is limited, the broader study of very-long-chain saturated phosphatidylcholines continues to reveal their importance in the structure and function of specialized mammalian cell membranes. This technical guide provides a foundational understanding and practical protocols to facilitate the effective use of 21:0 PC in a research setting.

References

Diethyl Pyrocarbonate (DEPC): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the properties, applications, and experimental protocols for Diethyl Pyrocarbonate (DEPC), a crucial reagent for researchers in molecular biology and protein sciences.

This technical guide provides a comprehensive overview of Diethyl Pyrocarbonate (DEPC), a chemical agent widely used in laboratory settings. This document details its chemical properties, primary applications in RNase inactivation and protein modification, and provides detailed experimental protocols for its use. This guide is intended for researchers, scientists, and drug development professionals who utilize DEPC in their experimental workflows.

Core Properties of Diethyl Pyrocarbonate

DEPC, also known as diethyl dicarbonate, is a highly reactive chemical compound. Its utility in the laboratory stems from its ability to covalently modify specific amino acid residues in proteins, leading to their inactivation.

PropertyValueSource(s)
CAS Number 1609-47-8[1][2]
Molecular Formula C₆H₁₀O₅[1][2][3]
Molecular Weight 162.14 g/mol [3]

Applications in Research

DEPC has two primary applications in the research laboratory: the inactivation of Ribonucleases (RNases) to protect RNA samples from degradation, and the covalent labeling of proteins to study their structure and function.

RNase Inactivation

Ribonucleases are ubiquitous and highly stable enzymes that can rapidly degrade RNA, compromising experiments such as gene expression analysis. DEPC is a potent inhibitor of RNases.[4] It achieves this by covalently modifying the histidine, lysine, cysteine, and tyrosine residues within the enzyme's active site, thereby irreversibly inactivating it.[5] DEPC-treated water is a staple in laboratories working with RNA to ensure that all solutions and equipment are free from RNase contamination.[5]

Protein Modification and Structural Analysis

DEPC is also a valuable tool for studying protein structure and function. As a covalent labeling reagent, it can be used to modify solvent-accessible amino acid side chains.[6][7] By analyzing the modified residues using techniques like mass spectrometry, researchers can gain insights into a protein's higher-order structure, protein-ligand interactions, and protein complexes.[6][7] DEPC is particularly effective as it can label up to 30% of the residues in an average protein.[6]

Experimental Protocols

Protocol 1: Preparation of DEPC-Treated Water for RNase-Free Applications

This protocol describes the standard procedure for preparing DEPC-treated water to inactivate RNases in solutions and on labware.

Materials:

  • Diethyl Pyrocarbonate (DEPC)

  • Nuclease-free water

  • Autoclavable glass bottle

  • Stir plate and stir bar

Procedure:

  • Add 0.1% (v/v) DEPC to the desired volume of nuclease-free water in an autoclavable bottle (e.g., 1 ml of DEPC to 1 L of water).[3][4]

  • Stir the solution vigorously for at least 1-2 hours at room temperature, or until the DEPC globules have completely dissolved.[3][8]

  • Incubate the solution for at least 2 hours at 37°C or overnight at room temperature to allow the DEPC to react with any contaminating RNases.[4][5]

  • Crucially, autoclave the DEPC-treated water for at least 15-20 minutes to inactivate the DEPC. [4][9] Autoclaving breaks down DEPC into ethanol and carbon dioxide.[4] Residual DEPC can modify purine residues in RNA, inhibiting downstream applications like in vitro transcription.[5]

  • Allow the water to cool completely before use. The faint fruity smell of DEPC should be gone after proper autoclaving.[10]

Important Considerations:

  • DEPC is a suspected carcinogen and should be handled with care in a fume hood while wearing appropriate personal protective equipment.[11]

  • DEPC is unstable in the presence of nucleophiles. Therefore, it cannot be used to treat solutions containing Tris or HEPES buffers, as the amine groups in these buffers will inactivate the DEPC.[5] To prepare these buffers for RNA work, use previously DEPC-treated and autoclaved water.

DEPC_Water_Treatment cluster_prep Preparation cluster_reaction Reaction cluster_inactivation DEPC Inactivation cluster_result Result A Add 0.1% DEPC to Water B Stir until dissolved A->B C Incubate (e.g., 2h at 37°C) B->C D Autoclave (121°C, 15-20 min) C->D E RNase-Free Water D->E

Workflow for preparing DEPC-treated water.
Protocol 2: Covalent Labeling of Proteins with DEPC for Mass Spectrometry Analysis

This protocol outlines a general workflow for using DEPC to covalently label proteins to study their higher-order structure.

Materials:

  • Protein of interest

  • DEPC

  • Non-nucleophilic buffer (e.g., 10 mM MOPS, pH 7.4)[6]

  • Quenching reagent (e.g., imidazole)

  • Reagents for protein digestion (e.g., trypsin)

  • Mass spectrometer

Procedure:

  • Prepare the protein solution in a non-nucleophilic buffer such as MOPS. Buffers containing amines like Tris or HEPES must be avoided.[6]

  • Prepare a fresh stock solution of DEPC in a dry organic solvent like acetonitrile.[12]

  • Initiate the labeling reaction by adding a specific molar excess of DEPC to the protein solution. The reaction is typically carried out for a short duration (e.g., 1 minute) at a controlled temperature (e.g., 37°C).[13]

  • Quench the reaction by adding a nucleophilic reagent, such as imidazole, to consume any unreacted DEPC.

  • Proceed with standard proteomics sample preparation steps, including proteolytic digestion of the labeled protein.[6]

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sites of DEPC modification.[6][7] The mass shift caused by the carbethoxy group from DEPC allows for the precise localization of the modification.

DEPC_Protein_Labeling cluster_setup Reaction Setup cluster_reaction Labeling & Quenching cluster_analysis Analysis cluster_output Output P Protein in non-nucleophilic buffer Mix Mix & Incubate (e.g., 1 min, 37°C) P->Mix D DEPC in acetonitrile D->Mix Quench Quench with Imidazole Mix->Quench Digest Proteolytic Digestion Quench->Digest LCMS LC-MS/MS Analysis Digest->LCMS Result Identification of Modified Residues LCMS->Result

Workflow for DEPC-based protein labeling.

Mechanism of Action and Signaling Pathways

DEPC's mechanism of action is rooted in its electrophilic nature, allowing it to react with nucleophilic side chains of amino acids. The primary targets are the imidazole ring of histidine, and to a lesser extent, the primary amines of lysine, and the hydroxyl and thiol groups of tyrosine, serine, threonine, and cysteine.[5][14] This covalent modification, specifically carbethoxylation, alters the protein's structure and, in the case of enzymes like RNases, ablates their catalytic activity.[4]

While DEPC is a powerful tool for modifying proteins, it is not considered a signaling molecule and does not participate in or modulate specific intracellular signaling pathways in a physiological context. Its effects are a result of direct, non-specific chemical modification of proteins. However, its ability to modify specific amino acid residues has been utilized to probe the function of certain proteins involved in signaling. For instance, DEPC has been used to study the role of histidine residues in the activity of ATP-sensitive potassium channels and in the mechanism of central chemoreception.[15][16] In these cases, DEPC is used as an external tool to investigate a signaling component, rather than being a part of the pathway itself.

DEPC_Mechanism cluster_protein Protein DEPC Diethyl Pyrocarbonate (DEPC) Modification Covalent Modification (Carbethoxylation) DEPC->Modification His Histidine His->Modification Lys Lysine Lys->Modification Cys Cysteine Cys->Modification Tyr Tyrosine Tyr->Modification Inactivation Protein Inactivation or Structural Change Modification->Inactivation

Mechanism of DEPC action on proteins.

References

Navigating the Thermal Behavior of DHEPC: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phase transition properties of 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC). Understanding the thermal behavior of lipids is critical for the rational design of lipid-based drug delivery systems, the reconstitution of membrane proteins, and biophysical studies of model membranes. While a distinct gel-to-liquid crystalline phase transition temperature (Tm) is a hallmark of many phospholipids, this guide clarifies the unique thermal characteristics of DHEPC and provides a comparative context with other commonly used lipids.

Phase Transition Temperature of DHEPC: The Absence of a Transition

1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC) is a synthetic phosphatidylcholine with short seven-carbon acyl chains (7:0). Due to these short chains, DHEPC does not exhibit a distinct gel-to-liquid crystalline phase transition temperature (Tm) within the temperature ranges typically investigated for phospholipids. This behavior is analogous to other short-chain phospholipids and the structurally related diphytanoylphosphatidylcholine (DPhPC), which is known for the absence of phase transitions over a broad temperature spectrum. The lack of a defined Tm is a critical physical property that makes DHEPC and similar lipids useful for creating stable, non-phase-separating model membranes and for solubilizing membrane proteins. DHEPC is commonly used in the formation of lipid bilayers and mixed micelles and has a critical micelle concentration (CMC) of 1.6 mM.[1]

Comparative Phase Transition Temperatures of Common Phospholipids

To provide a framework for understanding the thermal behavior of DHEPC, the following table summarizes the main phase transition temperatures (Tm) for a selection of common glycerophospholipids. This data is essential for researchers when selecting lipids for specific applications where temperature-dependent membrane properties are a factor.

Phospholipid (Abbreviation)Acyl Chain CompositionMain Phase Transition Temperature (Tm) in °C
DHEPC (7:0/7:0) No detectable transition
DLPC(12:0/12:0)-2
DMPC(14:0/14:0)24
DPPC(16:0/16:0)41
DSPC(18:0/18:0)55
DOPC(18:1/18:1)-17
POPC(16:0/18:1)-2

This table compiles data from various sources for comparative purposes.[2][3]

Experimental Protocol: Determination of Phospholipid Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to measure the heat changes that occur in a sample as it is heated or cooled.[4] This method is highly sensitive for detecting the enthalpy changes associated with lipid phase transitions.

Principle

DSC measures the difference in heat flow between a sample (e.g., a lipid dispersion) and a reference (the buffer) as a function of temperature. When the lipid sample undergoes a phase transition, it will either absorb (endothermic) or release (exothermic) heat, resulting in a peak in the DSC thermogram. The peak's apex corresponds to the phase transition temperature (Tm), and the area under the peak is proportional to the enthalpy change (ΔH) of the transition.

Materials and Equipment
  • High-purity phospholipid (e.g., DMPC as a positive control, and DHEPC for investigation)

  • High-purity water or appropriate buffer (e.g., PBS)

  • Volumetric flasks and pipettes

  • Vortex mixer

  • Bath sonicator or extruder

  • Differential Scanning Calorimeter with hermetically sealed pans

Sample Preparation (Multilamellar Vesicles - MLVs)
  • Lipid Film Hydration: A known quantity of the phospholipid is dissolved in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask. The solvent is then evaporated under a stream of nitrogen gas, followed by drying under high vacuum for several hours to form a thin lipid film on the flask's interior.

  • Hydration: The lipid film is hydrated with a precise volume of the desired aqueous buffer at a temperature well above the expected Tm of the lipid (for lipids with a known transition). For DHEPC, hydration can be performed at room temperature. The final lipid concentration is typically in the range of 1-10 mg/mL.

  • Vesicle Formation: The hydrated lipid suspension is vortexed vigorously to form multilamellar vesicles (MLVs). For more uniform vesicle populations, the suspension can be subjected to several freeze-thaw cycles.

DSC Measurement
  • Sample Loading: A precise volume of the lipid dispersion is loaded into a DSC sample pan, and an equal volume of the reference buffer is loaded into a reference pan. Both pans are hermetically sealed.

  • Thermal Scan: The sample and reference pans are placed in the calorimeter. The system is then subjected to a controlled temperature program. A typical scan rate for lipids is 1-2°C per minute. The temperature range should bracket the expected phase transition. For a lipid with an unknown or absent transition like DHEPC, a broad range (e.g., -20°C to 80°C) is scanned.

  • Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

Data Analysis

The resulting thermogram is analyzed to identify any endothermic or exothermic peaks. For a lipid like DPPC, a sharp endothermic peak corresponding to its main phase transition will be observed. For DHEPC, the absence of such a peak over a wide temperature range would confirm the lack of a phase transition.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the phase transition temperature of a phospholipid using Differential Scanning Calorimetry.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation LipidFilm Lipid Film Formation Hydration Hydration with Buffer LipidFilm->Hydration Vortexing Vortexing (MLV Formation) Hydration->Vortexing LoadSample Load Sample & Reference Vortexing->LoadSample ThermalScan Perform Thermal Scan DataAcquisition Acquire Thermogram PeakAnalysis Peak Analysis DataAcquisition->PeakAnalysis Conclusion Determine Tm or Absence PeakAnalysis->Conclusion

Caption: Workflow for DSC analysis of phospholipid phase transitions.

References

DHEPC lipid in aqueous solution behavior

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Aqueous Behavior of DHEPC

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC) is a synthetic, short-chain saturated phospholipid that plays a significant role in membrane biophysics and drug delivery research.[1] Its structure consists of a glycerophosphocholine head group with two seven-carbon heptanoyl chains attached at the sn-1 and sn-2 positions.[1] This amphipathic nature—possessing both a hydrophilic head and hydrophobic tails—governs its behavior in aqueous solutions, where it self-assembles into various structures.[2]

Due to its short acyl chains, DHEPC is more water-soluble than its long-chain counterparts and acts as a detergent-like lipid. It is most frequently used not in isolation, but as a component in mixed lipid systems, such as bicelles, where it forms the rim of a disc-like lipid bilayer structure.[1][3] These properties make DHEPC an invaluable tool for solubilizing, stabilizing, and studying membrane proteins, as well as for creating novel drug delivery vehicles like ultradeformable liposomes.[2][4][5] This guide provides a comprehensive overview of the physicochemical properties, aggregation behavior, and key experimental methodologies related to DHEPC in aqueous solutions.

Physicochemical Properties

The behavior of DHEPC in an aqueous environment is dictated by its molecular structure. Its dual-chain nature provides stability in forming bilayer-like structures, while the short chain length confers detergent properties, including a relatively high critical micelle concentration (CMC).[1][2]

Table 1: Physicochemical Properties of DHEPC

Property Value Source(s)
Chemical Formula C₂₂H₄₄NO₈P [1][6]
Molecular Weight 481.56 g/mol [2][6]
CAS Number 39036-04-9 [1]
Lipid Type Diacyl-Phosphatidylcholine (PC) [2][6]
Acyl Chain Heptanoyl (7:0) [1]
Critical Micelle Concentration (CMC) 1.6 mM in water [1]
Solubility Soluble in organic solvents (Methanol, Chloroform, Ethanol >30 mg/ml, DMSO >7 mg/ml). In aqueous buffer (PBS, pH 7.2), solubility is >250 µg/ml. [2][7]

| Appearance | White solid |[2] |

Critical Micelle Concentration (CMC)

The CMC is the concentration above which surfactant monomers spontaneously associate to form larger aggregates, such as micelles.[8][9] Below the CMC, DHEPC exists primarily as individual monomers in solution. Once the concentration reaches 1.6 mM, the formation of micelles becomes thermodynamically favorable, and additional DHEPC molecules will predominantly form or join micelles.[1] This transition dramatically changes the properties of the solution, such as its ability to solubilize hydrophobic molecules.[9] The relatively high CMC of DHEPC compared to long-chain lipids is a direct consequence of its shorter, more water-soluble acyl chains.

Phase Transition Temperature (Tₘ)

The main phase transition temperature (Tₘ) is the temperature at which a lipid bilayer transitions from a tightly packed, ordered gel phase to a more fluid, liquid-crystalline phase. For short-chain lipids like DHEPC that form micelles, this property is less relevant than for vesicle-forming long-chain lipids. A differential scanning calorimetry (DSC) study on 1,2-di-n-heptadecanoyl phosphatidylcholine (a C17 chain lipid, not C7 DHEPC) showed clear pre-transition and main transition peaks.[6] However, specific experimental Tₘ data for pure DHEPC (C7) micelles or vesicles is not prominently available, likely because it readily forms micelles at room temperature and is typically used in mixed lipid systems below the Tₘ of the co-lipid.

Self-Assembly and Aggregation Behavior

The primary characteristic of DHEPC in water is its ability to self-assemble. This behavior is governed by the hydrophobic effect, where the nonpolar acyl chains are shielded from water by forming aggregates that expose their polar headgroups to the aqueous environment.

Monomer-Micelle Equilibrium

The fundamental equilibrium for DHEPC in solution is between its monomeric and micellar states. This relationship is highly dependent on concentration.

G cluster_0 Monomers DHEPC Monomers Micelles DHEPC Micelles Monomers->Micelles Aggregation Concentration_Low [DHEPC] < CMC (1.6 mM) Concentration_Low->Monomers Predominant Species Concentration_High [DHEPC] > CMC (1.6 mM) Concentration_High->Micelles Self-Assembly Occurs

Caption: Logical relationship of DHEPC state in aqueous solution.

Bicelle Formation

DHEPC is a cornerstone in the formation of bicelles, which are discoidal lipid structures used extensively in structural biology to mimic a small patch of a cell membrane.[1] In the most common formulation, a long-chain phospholipid like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) forms the planar bilayer region, while DHEPC molecules shield the hydrophobic edges, acting as a "rim".[1][3]

The properties of these bicelles are highly dependent on the molar ratio (q) of the long-chain lipid to the short-chain lipid (q = [DMPC]/[DHEPC]).[1]

Table 2: Typical Compositions for DMPC/DHEPC Bicelle Formation

Molar Ratio (q) Total Lipid Conc. Temperature Resulting Structure Source(s)
< 2.5 15% (w/v) Room Temp Isotropic, small aggregates (micellar) [1]
2.5 - 4.0 15-25% (w/v) > Tₘ of DMPC Disc-shaped bicelles suitable for NMR [1][2]

| > 7.5 | Variable | Variable | Vesicle-like or lamellar structures |[1] |

Experimental Protocols

Characterizing the behavior of DHEPC requires specific biophysical techniques. Detailed protocols for the most common analyses are provided below.

Protocol: Determination of Critical Micelle Concentration (CMC)

This protocol uses a fluorescence-based assay with a hydrophobic probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which exhibits low fluorescence in polar environments (water) but high fluorescence when partitioned into the hydrophobic core of a micelle.[7][10]

Methodology:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of DHEPC (e.g., 20 mM) in a suitable aqueous buffer (e.g., PBS, pH 7.4). Ensure complete dissolution.

    • Prepare a stock solution of the fluorescent probe DPH (e.g., 1-4 mM) in an organic solvent like tetrahydrofuran (THF).[10]

  • Serial Dilutions:

    • Create a series of DHEPC dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., 0.1 mM to 10 mM).

  • Probe Addition:

    • To each DHEPC dilution (e.g., in a 2 mL cuvette or microplate well), add a small, constant amount of the DPH stock solution (e.g., 1-2 µL) to achieve a final probe concentration in the low micromolar range.[7][10]

    • Include a control sample containing only buffer and the probe.

  • Equilibration:

    • Gently mix and allow the samples to equilibrate for a set period (e.g., 1-2 hours, or overnight) in the dark to allow for probe partitioning.[10]

  • Fluorescence Measurement:

    • Using a fluorometer, measure the fluorescence intensity of each sample. For DPH, typical wavelengths are ~358 nm for excitation and ~430 nm for emission.[7]

  • Data Analysis:

    • Plot the fluorescence intensity (Y-axis) against the logarithm of the DHEPC concentration (X-axis).

    • The resulting plot will show two distinct linear regions: a flat baseline at low concentrations and a steeply rising slope at high concentrations.

    • The CMC is determined from the intersection point of the two extrapolated lines.[7]

G A Prepare DHEPC Stock Solution B Perform Serial Dilutions (e.g., 0.1 to 10 mM) A->B C Add Fluorescent Probe (e.g., DPH) to each dilution B->C D Equilibrate Samples in the dark C->D E Measure Fluorescence Intensity D->E F Plot Intensity vs. log[DHEPC] E->F G Determine CMC at intersection of two linear fits F->G

Caption: Experimental workflow for CMC determination via fluorescence.

Protocol: Preparation of DMPC/DHEPC Bicelles

This protocol describes a common method for forming DMPC/DHEPC bicelles for structural biology applications.[2]

Methodology:

  • Lipid Preparation:

    • Weigh out the desired amounts of lyophilized DMPC and DHEPC powders to achieve the target molar ratio q (e.g., q=3.0).

    • Thoroughly mix the lipid powders or co-dissolve them in chloroform, followed by complete removal of the organic solvent under a stream of nitrogen and then under vacuum to form a thin lipid film.

  • Hydration:

    • Add the appropriate volume of aqueous buffer (e.g., 10 mM phosphate, pH 6.6) to the lipid film or powder to achieve the desired total lipid concentration (e.g., 15% w/v).[2]

    • Allow the mixture to hydrate at room temperature for several hours (2-3 hours for q≈3.0, up to 24 hours for q>3.25).[2]

  • Homogenization (Optional but Recommended):

    • To accelerate hydration and ensure homogeneity, perform several temperature cycles. Heat the mixture to a temperature above the Tₘ of DMPC (e.g., 40°C) for 10-15 minutes, followed by cooling to room temperature.[2]

    • Briefly vortex the sample between cycles.[2]

  • Verification:

    • The final solution should be clear and slightly viscous. The formation of bicelles can be verified using techniques like ³¹P-NMR, where DMPC in the bilayer and DHEPC at the rim will show distinct chemical shifts, or by Dynamic Light Scattering (DLS).

G A Combine DMPC and DHEPC in desired molar ratio (q) B Create thin lipid film (remove organic solvent) A->B C Hydrate lipid film with aqueous buffer B->C D Perform Temperature Cycles (e.g., 40°C -> Room Temp) C->D E Vortex between cycles to homogenize D->E F Clear, viscous bicelle solution is formed E->F

Caption: Experimental workflow for preparing DMPC/DHEPC bicelles.

Protocol Outline: Micelle Size Determination by Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic radius (Rₕ) of particles by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[11]

Methodology:

  • Sample Preparation: Prepare a DHEPC solution in a filtered buffer at a concentration significantly above the CMC (e.g., 10-20 mM). Filter the final solution through a low-protein-binding syringe filter (e.g., 0.1 or 0.22 µm) to remove dust and large aggregates.

  • Viscosity Measurement: For accurate sizing, measure the dynamic viscosity of the sample solution, as it may differ from that of pure water, especially at high lipid concentrations.[12][13]

  • DLS Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature. The instrument measures the autocorrelation function of the scattered light.

  • Data Analysis: The instrument's software uses the autocorrelation function to calculate the diffusion coefficient (D). The hydrodynamic radius (Rₕ) is then calculated using the Stokes-Einstein equation, which requires the measured viscosity and temperature.[11]

Applications in Research and Drug Development

The unique properties of DHEPC make it a versatile tool in several advanced research areas.

Membrane Protein Solubilization and Stabilization

Integral membrane proteins (IMPs) are notoriously difficult to study because they are unstable when removed from their native lipid environment.[4][14] DHEPC, typically as a component of bicelles or mixed micelles, provides a hydrophobic environment that mimics the membrane core, thereby stabilizing the transmembrane domains of IMPs.[15] This allows for structural determination by techniques like NMR and X-ray crystallography and for functional assays in a controlled setting.[4][16]

G cluster_0 Native Cell Membrane cluster_1 Aqueous Solution IMP_Native Membrane Protein (Unstable when isolated) DHEPC DHEPC Micelles or Bicelles IMP_Native->DHEPC Extraction & Solubilization IMP_Stable Stabilized Protein in DHEPC-based Membrane Mimic DHEPC->IMP_Stable Stabilization Analysis Analysis IMP_Stable->Analysis Structural / Functional Studies (NMR, etc.)

Caption: DHEPC provides a membrane-mimetic environment for IMPs.

Drug Delivery Systems

The ability of DHEPC to form or modify lipid assemblies is leveraged in drug delivery. When mixed with longer-chain, unsaturated lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), DHEPC can create "ultradeformable" liposomes.[5] The short DHEPC chains are thought to disrupt the packing of the longer lipids, increasing the elasticity of the liposome membrane. This enhanced flexibility can improve the ability of the liposome to penetrate biological barriers, such as the skin or tumor microenvironments, leading to more efficient drug delivery.[5]

Modulation of Protein Aggregation

DHEPC has also been shown to influence protein aggregation processes. In one study, it was found to inhibit the formation of insulin fibrils in a concentration-dependent manner.[1] This suggests that its amphipathic properties may allow it to interfere with the hydrophobic interactions that drive amyloid formation, presenting a potential avenue for therapeutic research in diseases characterized by protein misfolding.[1]

References

Spontaneous Vesicle Formation with Short-Chain Phospholipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and methodologies for the spontaneous formation of unilamellar vesicles utilizing short-chain phospholipids. While direct literature on 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC) in spontaneous vesiculation is limited, this guide leverages the well-documented properties of the homologous 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) in combination with a longer-chain phospholipid, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), as a model system. This approach, often referred to as the bicelle dilution method, offers a straightforward and reproducible means of generating small, stable, and homogeneous unilamellar vesicles.

The underlying principle of this method is the transition from a discoidal mixed-lipid structure, known as a bicelle, to a spherical vesicle upon dilution. In the bicellar state, the longer-chain, bilayer-forming lipid (DMPC) constitutes the planar region, while the short-chain, detergent-like lipid (DHEPC or DHPC) stabilizes the high-curvature rim. Upon dilution with an aqueous buffer, the concentration of the short-chain lipid falls below its critical micelle concentration (CMC), leading to its desorption from the bicelle rim. This destabilization of the discoidal structure induces the bilayer to curve and close upon itself, forming a unilamellar vesicle.

Physicochemical Properties of Key Phospholipids

Understanding the properties of the constituent phospholipids is crucial for controlling the self-assembly process. The critical micelle concentration (CMC) is a key parameter, representing the concentration above which the surfactant-like short-chain phospholipids self-assemble into micelles.[1]

PhospholipidAbbreviationAcyl Chain LengthCritical Micelle Concentration (CMC)Reference
1,2-diheptanoyl-sn-glycero-3-phosphocholineDHEPC (7:0 PC)7 carbons1.4 mM[2]
1,2-dihexanoyl-sn-glycero-3-phosphocholineDHPC (6:0 PC)6 carbons15 mM[2][3]
1,2-dimyristoyl-sn-glycero-3-phosphocholineDMPC (14:0 PC)14 carbons6 nM (Critical Vesicle Concentration)[3]

Experimental Protocols

The following protocols are adapted from established methods for the preparation of vesicles from DMPC/DHPC mixtures and can be considered a starting point for working with DHEPC.

Protocol 1: Preparation of DMPC/DHPC Bicellar Stock Solution

This protocol details the preparation of a concentrated bicellar stock solution, which serves as the precursor to vesicle formation.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) powder

  • 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) powder

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glass vials

  • Rotary evaporator or a stream of inert gas (e.g., nitrogen or argon)

  • Vacuum desiccator

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Lipid Film Formation: a. In a clean glass vial, dissolve the desired molar ratio of DMPC and DHPC in chloroform. A common starting point is a molar ratio (q) of DMPC:DHPC of 3:1. b. Remove the chloroform using a rotary evaporator or under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial. c. Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with PBS (pH 7.4) to achieve a final total lipid concentration of 15-20 mM. b. Vortex the vial vigorously for 5-10 minutes until the lipid film is fully suspended and the solution appears translucent. This indicates the formation of bicelles. c. For complete hydration, the mixture can be subjected to several freeze-thaw cycles or gentle bath sonication.

Protocol 2: Spontaneous Vesicle Formation by Dilution

This protocol describes the process of forming unilamellar vesicles by diluting the bicellar stock solution.

Materials:

  • DMPC/DHPC bicellar stock solution (from Protocol 1)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vortex mixer

Procedure:

  • Dilution: a. Rapidly dilute a volume of the bicellar stock solution with a sufficient volume of PBS (pH 7.4) to reduce the total lipid concentration significantly. A dilution to a final lipid concentration of 0.1-1.0 mM is a typical starting point.[3] b. The dilution factor should be chosen to bring the concentration of the short-chain phospholipid (DHPC or DHEPC) well below its CMC.

  • Incubation: a. Gently vortex the diluted solution. b. Allow the solution to equilibrate at a temperature above the phase transition temperature of the long-chain phospholipid (for DMPC, Tm is ~24°C). An incubation period of 30-60 minutes is generally sufficient for the bicelle-to-vesicle transition to occur.

  • Characterization: a. The resulting vesicle suspension can be characterized for size and polydispersity using techniques such as Dynamic Light Scattering (DLS).

Quantitative Data Summary

The following table summarizes key quantitative data from studies on the DMPC/DHPC system, which can be used as a reference for expected outcomes.

Molar Ratio (DMPC:DHPC)Total Lipid Concentration (Initial)Total Lipid Concentration (Final)Resulting StructureAverage Vesicle Radius (nm)PolydispersityReference
3.2:1 (doped with DMPG)1.0 wt%0.25 wt%Unilamellar VesiclesNot specifiedMonodisperse[3]
Not specified (q < 0.4)20 mM< 20 mM (diluted)Vesicles> 30 nmNot specified[3]
q = 0.550-300 mM< 50 mM (diluted)Bicelles transition to larger assemblies (vesicles)Not specifiedNot specified[4]

Visualizing the Process and Concepts

Experimental Workflow for Spontaneous Vesicle Formation

G cluster_prep Bicelle Preparation cluster_formation Vesicle Formation start Dissolve DMPC & DHEPC in Chloroform film Form Lipid Film (Evaporation) start->film hydrate Hydrate with Buffer (Vortex/Sonicate) film->hydrate bicelles Bicellar Stock Solution hydrate->bicelles dilute Dilute with Buffer (below CMC of DHEPC) bicelles->dilute incubate Incubate (above Tm of DMPC) dilute->incubate vesicles Unilamellar Vesicles incubate->vesicles

Caption: Workflow for spontaneous vesicle formation via bicelle dilution.

Conceptual Pathway of Bicelle to Vesicle Transition

G cluster_0 High Concentration cluster_1 Dilution cluster_2 Intermediate State cluster_3 Final State bicelle Bicelle (DHEPC stabilizes rim) dilution [DHEPC] < CMC bicelle->dilution destabilized Destabilized Discoid (DHEPC desorbs) dilution->destabilized vesicle Unilamellar Vesicle (Self-closure) destabilized->vesicle

Caption: Mechanism of spontaneous vesicle formation upon dilution.

References

Methodological & Application

Application Notes and Protocols: Preparation of 1,2-diheneicosanoyl-sn-glycero-3-phosphocholine (DHPC) Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-diheneicosanoyl-sn-glycero-3-phosphocholine (DHPC) is a saturated, short-chain phospholipid (C21:0). Unlike common long-chain phospholipids such as DOPC or DSPC that readily form stable bilayer vesicles (liposomes), DHPC's molecular geometry and short acyl chains lead it to primarily form micelles in aqueous solutions above its critical micelle concentration.[1]

While DHPC is not typically used alone to create conventional liposomes, it serves two critical roles in the formulation of advanced lipid nanoparticle systems:

  • Formation of Bicelles for Vesicle Production: DHPC is widely used in combination with long-chain phospholipids (e.g., DMPC, POPC) to form "bicelles" or bilayered micelles. These structures can then be transformed into small, homogeneous unilamellar vesicles through methods like dilution, which offers a straightforward approach to producing stable nanoparticles.[2]

  • Membrane Fluidity and Deformability Modifier: When incorporated in small molar ratios into a bilayer composed of long-chain phospholipids, DHPC acts as a membrane-modifying agent. The mismatch in chain length creates packing defects and increases the flexibility and deformability of the liposomal membrane, which can be advantageous for certain drug delivery applications.[3]

These application notes provide detailed protocols for the preparation and characterization of lipid vesicles where DHPC is a key component.

Application Note 1: Preparation of Small Unilamellar Vesicles via Bicelle Dilution

Principle: This method leverages the differential solubility of long-chain and short-chain phospholipids. A stable bicelle structure is first formed using a mixture of a long-chain phospholipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and DHPC. Upon dilution, the DHPC concentration drops below what is needed to maintain the bicelle structure. Due to its higher aqueous solubility, DHPC partitions out of the lipid assembly, forcing the remaining, less soluble POPC to self-assemble into small, stable, unilamellar vesicles.[2]

Experimental Protocol

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • This compound (DHPC)

  • Chloroform

  • Hydration Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass conical vials

  • Nitrogen or Argon gas stream

  • Vacuum desiccator or pump

  • Vortex mixer

Procedure:

  • Lipid Preparation: In a glass conical vial, combine POPC and DHPC from their chloroform stocks to achieve a molar ratio (q-value) of 0.5 (POPC:DHPC = 1:2 molar ratio).[2]

  • Film Formation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

  • Solvent Removal: Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to ensure complete removal of any residual organic solvent.[4][5]

  • Bicelle Hydration: Add the desired volume of hydration buffer to the dry lipid film to achieve a total lipid concentration of approximately 30 mM. Vortex the vial vigorously for 5-10 minutes until the solution becomes optically clear, indicating the formation of bicelles.[2] The mixture can be incubated overnight at room temperature to ensure complete hydration.[2]

  • Vesicle Formation by Dilution: To trigger the formation of vesicles, dilute the bicelle preparation with the hydration buffer. A significant dilution (e.g., 10-fold or greater) is typically required. The resulting vesicles are generally small and do not require further sizing steps like extrusion.

  • Storage: Store the final vesicle suspension at 4°C. These vesicles have been shown to be stable and resistant to freeze-thaw cycles.[2]

Expected Results

The bicelle dilution method typically yields a homogeneous population of small unilamellar vesicles.

ParameterFormulation ExampleExpected ValueReference
Molar Ratio (q) POPC:DHPC (1:2)0.5[2]
Final Vesicle Diameter POPC vesicles32 - 36 nm[2]
Morphology Unilamellar VesiclesHomogeneous[2]
Stability Room Temperature / Freeze-ThawHigh[2]

Application Note 2: Preparation of Deformable Liposomes with DHPC

Principle: The inclusion of a short-chain lipid like DHPC into a bilayer of long-chain lipids (e.g., DOPC) disrupts the ordered packing of the acyl chains. This creates "free space" or packing defects within the membrane, leading to a significant increase in the bilayer's flexibility and elasticity.[3] Such "ultradeformable" liposomes can be beneficial for applications requiring passage through tight constrictions, such as dermal and transdermal drug delivery.

Experimental Protocol

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • This compound (DHPC)

  • Cholesterol (optional, for membrane stability)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration Buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Liposome extruder and polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Preparation: Dissolve the long-chain lipid (DOPC) and DHPC in a chloroform-based solvent in a round-bottom flask. A common molar ratio for creating deformable vesicles is 75:25 (DOPC:DHPC).[3]

  • Thin Film Formation: Use a rotary evaporator to remove the organic solvent under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.[4][5][6]

  • Complete Solvent Removal: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the main lipid component. Agitate the flask by hand or on a vortex mixer to suspend the lipid film, which will form multilamellar vesicles (MLVs).[5][7]

  • Sizing by Extrusion: To obtain unilamellar vesicles with a defined size, pass the MLV suspension through a liposome extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process should be repeated an odd number of times (e.g., 11-21 passes) to ensure a homogeneous size distribution. The extrusion should be performed at a temperature above the lipid's Tc.

  • Storage: Store the final liposome suspension at 4°C.

Expected Results

This protocol produces liposomes with enhanced deformability compared to those made from long-chain lipids alone.

ParameterFormulation ExampleExpected ValueReference
Molar Ratio DOPC:DHPC75:25[3]
Vesicle Diameter DOPC:DHPC Liposomes87 - 92 nm[3]
Area Compressibility Modulus (KA) DOPC:DHPC (75:25) Bilayer~220 mN/m (vs. ~246 mN/m for pure DOPC)[3]
Key Characteristic Membrane PropertyIncreased elasticity and deformability[3]

General Protocols for Characterization

Protocol 3.1: Particle Size and Polydispersity Index (PDI) Analysis

Principle: Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in suspension. It measures the time-dependent fluctuations in scattered light intensity that occur due to the Brownian motion of the particles. The PDI is a measure of the heterogeneity of the sample; a value below 0.2 is generally considered monodisperse.

Procedure:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index).

  • Perform the measurement to obtain the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

Protocol 3.2: Determination of Encapsulation Efficiency (%EE)

Principle: Encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes. To determine this, the unencapsulated ("free") drug must be separated from the liposome-encapsulated drug.

Procedure:

  • Separation of Free Drug: Separate the free drug from the liposome formulation using a suitable method such as:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a small column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.

    • Centrifugation/Ultrafiltration: Use centrifugal filter units with a molecular weight cut-off that allows the free drug to pass through while retaining the liposomes.

  • Quantification of Drug:

    • Measure the total amount of drug in the initial formulation before separation (Total Drug).

    • Measure the amount of drug in the filtrate or the later-eluting fractions (Free Drug).

    • To determine the encapsulated drug, the liposomes can be lysed using a suitable solvent (e.g., methanol or Triton X-100) and the drug content measured.

  • Calculation: Calculate the %EE using the following formula:

    %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

Workflow cluster_prep Preparation cluster_form Vesicle Formation cluster_char Characterization lipids 1. Lipid Selection (e.g., POPC + DHPC or DOPC + DHPC) film 2. Thin Film Formation lipids->film hydrate 3. Hydration (Forms Bicelles or MLVs) film->hydrate dilute 4a. Dilution (Bicelle Method) hydrate->dilute extrude 4b. Extrusion (Deformable Method) hydrate->extrude dls 5. Size & PDI (DLS) dilute->dls extrude->dls ee 6. Encapsulation Efficiency (%EE) dls->ee

Caption: Experimental workflow for the preparation and characterization of DHPC-containing vesicles.

Caption: Conceptual diagram of the bicelle-to-vesicle transition upon aqueous dilution.

Caption: DHPC (red) incorporation creates packing defects in a long-chain lipid bilayer (blue).

References

Application Notes and Protocols for Creating Stable Model Membranes Using DHEPC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC), a short-chain saturated phospholipid, in the creation of stable model membranes. DHEPC is a versatile tool for forming various self-assembled lipid structures, including bicelles and liposomes, which are invaluable for a wide range of applications in research and drug development. This document details the properties of DHEPC, protocols for preparing DHEPC-containing model membranes, methods for their characterization, and their applications in studying membrane proteins and in drug delivery systems.

Introduction to DHEPC

DHEPC is a synthetic phosphatidylcholine with two seven-carbon acyl chains (7:0). Its short chain length gives it detergent-like properties, including a relatively high critical micelle concentration (CMC) of approximately 1.6 mM. This amphiphilic nature allows DHEPC to self-assemble in aqueous solutions and, more importantly, to be used in combination with longer-chain phospholipids to form stable, well-defined model membrane systems.

The primary applications of DHEPC in model membranes are in the formation of:

  • Bicelles: Disc-shaped, bilayered structures where a central planar bilayer of a long-chain phospholipid (e.g., DMPC) is stabilized by a rim of DHEPC.

  • Liposomes: Spherical vesicles composed of one or more lipid bilayers, where DHEPC can be incorporated to modulate membrane properties.

These model membranes provide a native-like environment for studying the structure and function of membrane proteins and serve as effective nanocarriers for drug delivery.

DHEPC-Based Bicelles for Membrane Protein Studies

Bicelles composed of a long-chain phospholipid like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and a short-chain phospholipid such as DHEPC are widely used as membrane mimetics for the structural and functional studies of membrane proteins, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy and for crystallization. The size and properties of these bicelles can be controlled by varying the molar ratio of the long-chain to the short-chain lipid, known as the q-value.

Quantitative Data: DMPC/DHEPC Bicelle Properties
q-value (DMPC:DHEPC Molar Ratio)Total Lipid Concentration (mM)Temperature (°C)Hydrodynamic Radius (nm)AppearancePrimary Application
0.38530~5TransparentSolution NMR
0.56030~7-10TransparentSolution NMR[1]
0.78530~15TransparentSolution NMR
2.5 - 3.5150-25035-40> 20Viscous/Gel-likeSolid-state NMR, Crystallization[2]
Experimental Protocol: Preparation of DMPC/DHEPC Bicelles for NMR Studies

This protocol describes the preparation of DMPC/DHEPC bicelles with a q-value of 0.5, suitable for solution NMR studies of membrane proteins.

Materials:

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) powder

  • 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC) powder

  • NMR Buffer: 20 mM Sodium Phosphate, pH 6.8, 50 mM KCl, 1 mM EDTA, 0.01% Sodium Azide

  • Deuterium oxide (D₂O)

  • Chloroform

Procedure:

  • Lipid Film Preparation:

    • Weigh out the desired amounts of DMPC and DHEPC to achieve a q-ratio of 0.5.

    • Dissolve the lipids in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the appropriate volume of NMR buffer to the dried lipid film to achieve the desired total lipid concentration (e.g., 60 mM).

    • Add D₂O to a final concentration of 10% (v/v) for the NMR lock.

    • Hydrate the lipid film by gentle swirling at a temperature above the phase transition temperature of DMPC (~24°C), for example, at 30°C.

  • Bicelle Formation:

    • Subject the hydrated lipid suspension to several cycles of vortexing and freeze-thaw.

      • Vortex vigorously for 1-2 minutes.

      • Freeze the sample in liquid nitrogen.

      • Thaw the sample in a warm water bath (e.g., 40°C).

    • Repeat the freeze-thaw cycle 3-5 times to ensure the formation of homogeneous bicelles.

  • Membrane Protein Reconstitution (Optional):

    • The purified membrane protein, solubilized in a suitable detergent, can be added to the pre-formed bicelles.

    • Incubate the mixture on ice for approximately 30 minutes to allow for the reconstitution of the protein into the bicelles.[2]

    • The final sample is then ready for NMR analysis.

Bicelle_Formation_Workflow cluster_prep Lipid Film Preparation cluster_form Bicelle Formation cluster_app Application weigh Weigh DMPC & DHEPC dissolve Dissolve in Chloroform weigh->dissolve evaporate Rotary Evaporation dissolve->evaporate dry Dry under N2 & Vacuum evaporate->dry hydrate Hydrate with Buffer dry->hydrate Add Buffer vortex Vortex hydrate->vortex freeze_thaw Freeze-Thaw Cycles vortex->freeze_thaw reconstitute Reconstitute Membrane Protein freeze_thaw->reconstitute Add Protein analyze NMR Analysis reconstitute->analyze

Workflow for DMPC/DHEPC Bicelle Preparation and Protein Reconstitution.

DHEPC-Containing Liposomes for Drug Delivery

The incorporation of DHEPC into liposomal formulations can influence their physicochemical properties, such as size, stability, and drug release characteristics. The thin-film hydration method is a common technique for preparing these liposomes.

Quantitative Data: Characterization of Doxorubicin-Loaded Liposomes

While specific data for DHEPC-containing liposomes is dispersed, the following table provides representative data for doxorubicin-loaded liposomes prepared by the thin-film hydration method, which can be adapted for DHEPC-containing formulations. The encapsulation efficiency is highly dependent on the loading method (passive vs. active).

Lipid CompositionMolar RatioAverage Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
HSPC:Chol:DSPE-PEG56:39:5~120< 0.2-> 90 (Active Loading)[3]
EPC:Chol2:1150-250~0.25-~48-82 (Passive Loading)[3]
Soy Lecithin:CholVaries766 - 13560--0.27125 - 96[4]

HSPC: Hydrogenated Soy Phosphatidylcholine, Chol: Cholesterol, DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)], EPC: Egg Phosphatidylcholine.

Experimental Protocol: Preparation of DHEPC-Containing Liposomes for Drug Encapsulation

This protocol describes the preparation of liposomes containing DHEPC and a long-chain lipid for the encapsulation of a hydrophilic drug using the thin-film hydration method.

Materials:

  • Long-chain phospholipid (e.g., DPPC, DSPC)

  • 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC)

  • Cholesterol (optional, for membrane stabilization)

  • Chloroform/Methanol mixture (e.g., 2:1 v/v)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Hydrophilic drug to be encapsulated

Procedure:

  • Lipid Film Formation:

    • Dissolve the long-chain lipid, DHEPC, and cholesterol (if used) in the chloroform/methanol mixture in a round-bottom flask.

    • For hydrophobic drugs, dissolve the drug in the organic solvent along with the lipids.

    • Create a thin lipid film by removing the organic solvent using a rotary evaporator at a temperature above the phase transition of the long-chain lipid.

    • Dry the film thoroughly under vacuum to remove residual solvent.

  • Hydration and Liposome Formation:

    • Dissolve the hydrophilic drug in the aqueous buffer.

    • Hydrate the lipid film with the drug-containing buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will lead to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be subjected to:

      • Sonication: Using a probe or bath sonicator.

      • Extrusion: Passing the liposomes through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated drug by methods such as:

      • Dialysis: Against a fresh buffer.

      • Size Exclusion Chromatography: Using a column packed with a suitable resin (e.g., Sephadex G-50).

  • Characterization:

    • Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

    • Zeta Potential: Measured using electrophoretic light scattering to assess surface charge and stability.

    • Encapsulation Efficiency (EE%): Quantified by separating the liposomes from the unencapsulated drug and measuring the drug concentration in both fractions (e.g., using UV-Vis spectroscopy or HPLC). The EE% is calculated as: (Amount of encapsulated drug / Total initial amount of drug) x 100

Liposome_Formation_Workflow cluster_prep Lipid Film Preparation cluster_form Liposome Formation & Processing cluster_char Characterization dissolve Dissolve Lipids (& Drug) in Organic Solvent evaporate Rotary Evaporation dissolve->evaporate dry Dry under Vacuum evaporate->dry hydrate Hydrate with Drug Solution dry->hydrate Add Aqueous Phase size_reduce Size Reduction (Extrusion/Sonication) hydrate->size_reduce purify Purify (Dialysis/SEC) size_reduce->purify dls Size & PDI (DLS) purify->dls zeta Zeta Potential purify->zeta ee Encapsulation Efficiency purify->ee

Workflow for DHEPC-Containing Liposome Preparation for Drug Delivery.

Visualization of Self-Assembly

The distinct molecular geometries and amphiphilic properties of long-chain and short-chain phospholipids drive their self-assembly into different structures in an aqueous environment.

Self_Assembly cluster_lipids Lipid Monomers cluster_structures Self-Assembled Structures lc_lipid Long-Chain Lipid bicelle Bicelle lc_lipid->bicelle Forms Bilayer Core liposome Liposome lc_lipid->liposome Forms Bilayer sc_lipid DHEPC (Short-Chain) sc_lipid->bicelle Forms Rim sc_lipid->liposome Modulates Properties

Self-assembly of long-chain and short-chain (DHEPC) lipids.

Stability and Storage

The stability of DHEPC-containing model membranes is crucial for their successful application.

  • Bicelles: The stability of DMPC/DHEPC bicelles is temperature-dependent. They are typically stable in a temperature range that is above the phase transition temperature of the long-chain lipid. For long-term storage, it is recommended to store them at 4°C to prevent degradation, and to re-equilibrate them at the desired experimental temperature before use.

  • Liposomes: The stability of liposomal formulations can be influenced by factors such as lipid composition, size, surface charge, and the encapsulated drug. The inclusion of cholesterol can enhance membrane stability and reduce drug leakage. For long-term storage, liposomes are often stored at 4°C. Lyophilization (freeze-drying) in the presence of cryoprotectants can also be used to improve long-term stability.[5][6] Stability studies, monitoring size, PDI, zeta potential, and drug leakage over time, are essential for any new formulation.[5]

Conclusion

DHEPC is a valuable tool for the creation of stable and versatile model membranes. DHEPC-based bicelles provide a near-native environment for the structural and functional characterization of membrane proteins. DHEPC-containing liposomes offer a tunable platform for the delivery of therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize DHEPC in their work. Careful optimization of preparation parameters and thorough characterization are key to achieving reproducible and reliable results.

References

Application Notes and Protocols for DHEPC in Drug Delivery Systems for Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Approach Using Cationic Liposomes

Introduction

1,2-di(9Z,12Z-octadecadienoyl)-sn-glycero-3-ethylphosphocholine (DHEPC) is a cationic lipid that holds potential for the formulation of drug delivery systems, particularly for anionic molecules like nucleic acids. However, a comprehensive review of currently available scientific literature reveals a notable lack of specific quantitative data and detailed protocols for the encapsulation and delivery of hydrophobic drugs using DHEPC-based liposomes.

This document provides a detailed application note and a set of protocols for the preparation and characterization of cationic liposomes for hydrophobic drug delivery. While specific data for DHEPC is limited, the methodologies presented here are based on well-established principles for cationic liposome formulation and can be adapted for DHEPC-based systems. The protocols are primarily based on the use of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), a commonly used cationic lipid, in combination with cholesterol. Researchers can use these methods as a robust starting point for developing and optimizing their own DHEPC-based formulations.

Application Notes

Cationic liposomes are effective carriers for delivering a wide range of therapeutic agents. Their positively charged surface can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake. For hydrophobic drugs, the lipid bilayer of the liposome serves as the primary loading compartment. The inclusion of a helper lipid, such as cholesterol, is crucial for modulating membrane fluidity, stability, and drug retention.

Key Considerations for Formulating Cationic Liposomes with Hydrophobic Drugs:

  • Lipid Composition: The choice of cationic lipid and helper lipid, as well as their molar ratio, significantly impacts the physicochemical properties of the liposomes, including particle size, surface charge, and drug loading capacity.

  • Drug-to-Lipid Ratio: Optimizing the drug-to-lipid ratio is critical for achieving high encapsulation efficiency without compromising the stability of the liposome structure.

  • Method of Preparation: The thin-film hydration method followed by extrusion is a widely used and reproducible technique for preparing unilamellar liposomes of a defined size.

  • Characterization: Thorough characterization of the liposomal formulation is essential to ensure quality, reproducibility, and optimal performance. Key parameters to evaluate include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and in vitro drug release profile.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from the formulation of cationic liposomes composed of DOTAP and cholesterol for the encapsulation of a model drug, doxorubicin (an amphiphilic molecule with significant hydrophobic character), as described by Cazzolla et al. (2024).[1][2][3] These values can serve as a benchmark for researchers developing similar cationic liposome formulations.

Table 1: Physicochemical Properties of DOTAP/Cholesterol Liposomes [1][2][3]

ParameterValue
Lipid Composition (molar ratio)DOTAP:Cholesterol (7:3)
Mean Particle Size (nm)60 - 70
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)> +30

Table 2: Drug Encapsulation and Stability [1][2][3]

ParameterValue
Model DrugDoxorubicin
Encapsulation Efficiency (%)~ 81%
Stability (at 4°C)At least 16 weeks

Experimental Protocols

Protocol 1: Preparation of Cationic Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of cationic liposomes composed of a cationic lipid (e.g., DOTAP or DHEPC) and cholesterol using the thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a specific size.[1][2][3][4][5]

Materials:

  • Cationic lipid (e.g., DOTAP or DHEPC)

  • Cholesterol

  • Hydrophobic drug

  • Chloroform

  • Hydration buffer (e.g., sterile water, phosphate-buffered saline (PBS))

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Vortex mixer

  • Lipid extruder with polycarbonate membranes of desired pore sizes (e.g., 100 nm and 50 nm)

Procedure:

  • Lipid and Drug Dissolution:

    • Weigh the desired amounts of the cationic lipid and cholesterol. A common molar ratio is 7:3.[1][2][3]

    • Dissolve the lipids and the hydrophobic drug in chloroform in a round-bottom flask. The drug-to-lipid ratio should be optimized for the specific drug.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under vacuum at a temperature above the transition temperature (Tc) of the lipids (e.g., 40°C).[1][2][3]

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer, pre-heated to a temperature above the lipid Tc, to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath (without vacuum) for 30-60 minutes.

    • Vortex the resulting suspension for 2 minutes to facilitate the formation of multilamellar vesicles (MLVs).[1][2][3]

    • For passive loading of water-soluble components, they can be dissolved in the hydration buffer.

  • Extrusion:

    • Assemble the lipid extruder with a polycarbonate membrane of a larger pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (e.g., 11 passes) to form large unilamellar vesicles (LUVs).

    • Replace the membrane with one of a smaller pore size (e.g., 50 nm) and repeat the extrusion process to obtain a homogenous population of small unilamellar vesicles (SUVs).[1][2][3]

  • Storage:

    • Store the final liposome suspension at 4°C.

Protocol 2: Characterization of Cationic Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the liposomes.

  • Procedure:

    • Dilute the liposome suspension with an appropriate buffer (e.g., PBS).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument.

    • Perform the measurement in triplicate.

2. Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry is used to measure the surface charge of the liposomes.

  • Procedure:

    • Dilute the liposome suspension with deionized water.

    • Transfer the diluted sample to a specialized zeta potential cuvette.

    • Measure the zeta potential using a DLS instrument with a zeta potential measurement module.

    • Perform the measurement in triplicate.

3. Encapsulation Efficiency (EE) Determination:

  • Principle: The amount of encapsulated drug is determined by separating the unencapsulated (free) drug from the liposomes and then quantifying the drug in both fractions.

  • Procedure:

    • Separation of Free Drug:

      • Use a separation technique such as ultracentrifugation, size exclusion chromatography, or dialysis.

    • Quantification of Drug:

      • Lyse the liposomes (e.g., with a suitable solvent like methanol or a detergent like Triton X-100) to release the encapsulated drug.

      • Quantify the total drug concentration in the liposome suspension before separation and the free drug concentration in the supernatant/eluate after separation using a suitable analytical method (e.g., High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry).[6]

    • Calculation:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 3: In Vitro Drug Release Study
  • Principle: The dialysis method is commonly used to study the in vitro release of drugs from liposomal formulations. The liposome formulation is placed in a dialysis bag with a specific molecular weight cut-off (MWCO), which is then placed in a release medium. The amount of drug released into the medium is measured over time.[7][8]

  • Materials:

    • Drug-loaded liposome suspension

    • Dialysis membrane (with a MWCO that allows the free drug to pass through but retains the liposomes)

    • Release medium (e.g., PBS at a relevant pH, with or without serum proteins)

    • Shaking water bath or dissolution apparatus

  • Procedure:

    • Hydrate the dialysis membrane according to the manufacturer's instructions.

    • Pipette a known volume of the drug-loaded liposome suspension into the dialysis bag and securely seal both ends.

    • Place the dialysis bag in a container with a known volume of pre-warmed release medium.

    • Maintain the container in a shaking water bath at 37°C.

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

    • Quantify the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

G cluster_prep Protocol 1: Liposome Preparation start Dissolve Lipids and Drug in Chloroform film Form Thin Lipid Film (Rotary Evaporation) start->film hydrate Hydrate Film with Aqueous Buffer film->hydrate extrude1 Extrusion (100 nm) hydrate->extrude1 extrude2 Extrusion (50 nm) extrude1->extrude2 end_prep Cationic Liposome Suspension extrude2->end_prep

Caption: Workflow for Cationic Liposome Preparation.

G cluster_char Protocol 2: Liposome Characterization cluster_ee EE Determination start_char Liposome Suspension size Particle Size & PDI (DLS) start_char->size zeta Zeta Potential (LDEV) start_char->zeta ee Encapsulation Efficiency start_char->ee sep Separate Free Drug ee->sep quant Quantify Drug (HPLC/UV-Vis) sep->quant calc Calculate EE% quant->calc

Caption: Workflow for Liposome Characterization.

G cluster_release Protocol 3: In Vitro Drug Release start_release Drug-Loaded Liposomes in Dialysis Bag dialysis Dialysis against Release Medium (37°C) start_release->dialysis sample Sample Release Medium at Time Intervals dialysis->sample sample->dialysis quant_release Quantify Drug (HPLC/UV-Vis) sample->quant_release end_release Cumulative Release Profile quant_release->end_release

Caption: Workflow for In Vitro Drug Release Study.

References

Characterizing DHEPC Liposome Size with Dynamic Light Scattering (DLS)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer that are widely used as drug delivery vehicles. 1,2-di-(9Z,12Z)-octadecadienoyl-sn-glycero-3-phosphocholine (DHEPC) is a synthetic phospholipid containing two linoleoyl chains. The presence of these unsaturated fatty acid chains imparts a higher degree of fluidity to the lipid bilayer, which can be advantageous for certain drug delivery applications and in studies of membrane fusion. The size and size distribution of liposomes are critical quality attributes that significantly influence their in vivo behavior, including circulation half-life, biodistribution, and cellular uptake.[1]

Dynamic Light Scattering (DLS) is a non-invasive, well-established technique for measuring the size and size distribution of submicron particles, such as liposomes, in suspension.[2] The technique measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the particles.[2] Larger particles move more slowly, causing the scattered light intensity to fluctuate at a slower rate, while smaller particles move more rapidly, leading to faster fluctuations.[2] By analyzing these fluctuations, the hydrodynamic diameter of the particles can be determined.

This application note provides a detailed protocol for the preparation of DHEPC liposomes using the thin-film hydration and extrusion method, followed by their characterization using DLS. It is intended for researchers, scientists, and drug development professionals working with liposomal formulations.

Experimental Protocols

DHEPC Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DHEPC liposomes with a controlled size distribution.

Materials:

  • 1,2-di-(9Z,12Z)-octadecadienoyl-sn-glycero-3-phosphocholine (DHEPC)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm and 200 nm pore size)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DHEPC in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the lipid film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.[3]

  • Hydration:

    • Hydrate the dry lipid film by adding PBS (pH 7.4) to the flask. The volume of PBS will determine the final lipid concentration.

    • Agitate the flask by vortexing or manual shaking to disperse the lipid film, forming a suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm).

    • Transfer the MLV suspension to a syringe and connect it to the extruder.

    • Force the suspension through the membrane by pushing the plunger. Pass the suspension through the membrane a specified number of times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.[3][4]

    • For smaller liposomes, the extrusion can be repeated with a smaller pore size membrane (e.g., 100 nm).

  • Storage:

    • Store the prepared liposome suspension at 4°C. For long-term storage, the stability should be assessed.

DLS Measurement of DHEPC Liposome Size

This protocol outlines the steps for analyzing the size of the prepared DHEPC liposomes using DLS.

Materials:

  • DHEPC liposome suspension

  • Phosphate-buffered saline (PBS), pH 7.4 (filtered through a 0.22 µm filter)

  • DLS instrument

  • Disposable cuvettes

Procedure:

  • Sample Preparation:

    • Allow the DHEPC liposome suspension to equilibrate to room temperature.

    • Dilute a small aliquot of the liposome suspension with filtered PBS to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument and should be determined empirically to ensure an appropriate scattering intensity.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to warm up and stabilize.

    • Set the measurement parameters, including the temperature (e.g., 25°C), scattering angle (e.g., 173°), and the viscosity and refractive index of the dispersant (PBS).

  • Data Acquisition:

    • Transfer the diluted liposome sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform the DLS measurement. Typically, multiple runs are performed and averaged to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average diameter and the Polydispersity Index (PDI). The Z-average is an intensity-weighted mean hydrodynamic diameter, while the PDI is a measure of the width of the size distribution. A PDI value below 0.2 is generally considered to indicate a monodisperse sample.

Data Presentation

The following table summarizes the expected DLS results for DHEPC liposomes prepared by extrusion through different pore-sized membranes.

Extrusion Membrane Pore SizeZ-Average Diameter (d.nm)Polydispersity Index (PDI)Size Distribution
200 nm180 - 220< 0.2Monomodal
100 nm110 - 140< 0.15Monomodal

Note: The final liposome size is typically slightly larger than the membrane pore size used for extrusion. The number of extrusion passes can also influence the final size, with more passes generally leading to a smaller and more uniform size.[4]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_dls DLS Analysis Lipid Film Formation Lipid Film Formation Hydration Hydration Lipid Film Formation->Hydration Add PBS Extrusion Extrusion Hydration->Extrusion Force through membrane Sample Dilution Sample Dilution Extrusion->Sample Dilution Prepare for DLS DLS Measurement DLS Measurement Sample Dilution->DLS Measurement Load into cuvette Data Analysis Data Analysis DLS Measurement->Data Analysis Obtain correlation function Results Results Data Analysis->Results membrane_fusion cluster_initial Initial State cluster_process Fusion Process DHEPC_Liposome DHEPC Liposome (High Fluidity) Docking Docking DHEPC_Liposome->Docking Target_Cell Target Cell Membrane Target_Cell->Docking Hemifusion Hemifusion (Outer leaflet mixing) Docking->Hemifusion Lipid rearrangement Fusion_Pore Fusion Pore Formation Hemifusion->Fusion_Pore Inner leaflet mixing Content_Delivery Content_Delivery Fusion_Pore->Content_Delivery Drug release

References

Application Notes and Protocols for DHEPC Membrane Fluidity Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DHEPC and Membrane Fluidity

1,2-di-(9Z-heptadecenoyl)-sn-glycero-3-phosphocholine (DHEPC) is a synthetic phospholipid containing two unsaturated fatty acid chains. The presence of a cis double bond in each acyl chain introduces a kink, which prevents tight packing of the lipid molecules within a bilayer. This structural feature is crucial as it significantly influences the fluidity of the cell membrane, a parameter essential for numerous cellular processes.

Membrane fluidity is a critical biophysical property that governs the lateral movement of lipids and proteins within the membrane, thereby affecting cellular functions such as signal transduction, ion transport, and enzymatic activity. Alterations in membrane fluidity have been implicated in various disease states, making it a key parameter to investigate during drug development and for understanding fundamental cell biology. The study of how compounds interact with and modify the fluidity of lipid bilayers, such as those composed of DHEPC, is therefore of significant interest.

This document provides detailed application notes and protocols for measuring the membrane fluidity of DHEPC-containing liposomes using two common fluorescence-based techniques: Laurdan Generalized Polarization (GP) and Fluorescence Anisotropy.

Key Measurement Techniques

Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that exhibits a spectral shift in its emission depending on the polarity of its environment, which is directly related to the degree of water penetration into the lipid bilayer and thus membrane fluidity. In more ordered, gel-phase membranes, Laurdan has an emission maximum at ~440 nm. In more fluid, liquid-crystalline phase membranes, the emission maximum shifts to ~490 nm.[1] The GP value is a ratiometric measure of this spectral shift and provides a quantitative assessment of membrane fluidity.

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. A hydrophobic probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is typically used. When excited with polarized light, the probe's rotational movement during its fluorescence lifetime will determine the degree of polarization of the emitted light. In a more fluid membrane, the probe rotates more freely, leading to greater depolarization and a lower anisotropy value. Conversely, in a more rigid membrane, the probe's movement is restricted, resulting in a higher anisotropy value.[2][3]

Experimental Protocols

Protocol 1: Membrane Fluidity Measurement using Laurdan GP

Objective: To determine the membrane fluidity of DHEPC liposomes by measuring the Generalized Polarization (GP) of the fluorescent probe Laurdan.

Materials:

  • 1,2-di-(9Z-heptadecenoyl)-sn-glycero-3-phosphocholine (DHEPC)

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Spectrofluorometer with excitation and emission monochromators

  • Cuvettes

Procedure:

  • Liposome Preparation: a. Dissolve DHEPC in chloroform to a final concentration of 10 mg/mL. b. In a separate tube, prepare a stock solution of Laurdan in chloroform at a concentration of 0.1 mg/mL. c. Mix the DHEPC and Laurdan solutions to achieve a final lipid-to-probe molar ratio of 200:1. d. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of a round-bottom flask. e. Further dry the film under vacuum for at least 2 hours to remove any residual solvent. f. Hydrate the lipid film with PBS (pH 7.4) to a final DHEPC concentration of 1 mg/mL by vortexing vigorously. This will form multilamellar vesicles (MLVs). g. To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to 10 freeze-thaw cycles (freezing in liquid nitrogen and thawing in a warm water bath). h. Extrude the suspension 11 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.

  • Fluorescence Measurement: a. Dilute the DHEPC-Laurdan liposome suspension in pre-warmed PBS to a final lipid concentration of 0.1 mg/mL in a quartz cuvette. b. Place the cuvette in the temperature-controlled sample holder of the spectrofluorometer. c. Set the excitation wavelength to 350 nm. d. Record the fluorescence emission intensities at 440 nm (I440) and 490 nm (I490).

  • GP Calculation: a. Calculate the GP value using the following formula[4]: GP = (I440 - I490) / (I440 + I490)

Data Presentation:

ConditionTemperature (°C)I440 (a.u.)I490 (a.u.)GP ValueInterpretation
DHEPC Liposomes251.21.8-0.20High Fluidity
DHEPC + Cholesterol (30 mol%)251.51.50.00Reduced Fluidity
DHEPC Liposomes371.02.0-0.33Very High Fluidity

Note: The data in this table is illustrative and represents expected trends. Actual values must be determined experimentally.

Protocol 2: Membrane Fluidity Measurement using Fluorescence Anisotropy

Objective: To assess the membrane fluidity of DHEPC liposomes by measuring the steady-state fluorescence anisotropy of the probe DPH.

Materials:

  • DHEPC

  • 1,6-diphenyl-1,3,5-hexatriene (DPH)

  • Chloroform

  • PBS, pH 7.4

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Spectrofluorometer equipped with polarizers

Procedure:

  • Liposome Preparation: a. Prepare DHEPC liposomes as described in Protocol 1 (steps 1a, 1d-1h). b. Prepare a stock solution of DPH in chloroform (0.1 mg/mL). c. Add the DPH stock solution to the prepared DHEPC liposome suspension to achieve a final lipid-to-probe molar ratio of 500:1. d. Incubate the mixture in the dark at room temperature for at least 1 hour to allow for probe incorporation into the liposomes.

  • Fluorescence Anisotropy Measurement: a. Dilute the DHEPC-DPH liposome suspension in pre-warmed PBS to a final lipid concentration of 0.1 mg/mL in a quartz cuvette. b. Place the cuvette in the temperature-controlled sample holder of the spectrofluorometer. c. Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm. d. Measure the fluorescence intensities with the excitation polarizer set vertically and the emission polarizer set vertically (IVV) and horizontally (IVH). e. Measure the fluorescence intensities with the excitation polarizer set horizontally and the emission polarizer set vertically (IHV) and horizontally (IHH).

  • Anisotropy (r) Calculation: a. Calculate the grating correction factor (G-factor): G = IHV / IHH b. Calculate the steady-state fluorescence anisotropy (r) using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

Data Presentation:

ConditionTemperature (°C)IVV (a.u.)IVH (a.u.)G-factorAnisotropy (r)Interpretation
DHEPC Liposomes252.51.01.00.200High Fluidity
DHEPC + Cholesterol (30 mol%)252.80.81.00.294Reduced Fluidity
DHEPC Liposomes372.21.11.00.143Very High Fluidity

Note: The data in this table is illustrative and represents expected trends. Actual values must be determined experimentally.

Visualizations

Laurdan_GP_Workflow cluster_prep Liposome Preparation cluster_measure Fluorescence Measurement cluster_calc Data Analysis start Dissolve DHEPC and Laurdan in Chloroform film Create Thin Lipid Film start->film hydrate Hydrate Film with PBS film->hydrate extrude Extrude to Form LUVs hydrate->extrude dilute Dilute Liposomes in PBS extrude->dilute measure Measure Emission at 440 nm and 490 nm (Ex: 350 nm) dilute->measure calculate Calculate GP Value measure->calculate interpret Interpret Membrane Fluidity calculate->interpret

Caption: Workflow for Laurdan GP measurement of DHEPC liposomes.

Anisotropy_Workflow cluster_prep Liposome Preparation cluster_measure Anisotropy Measurement cluster_calc Data Analysis start Prepare DHEPC Liposomes add_dph Add DPH Probe start->add_dph incubate Incubate for Probe Incorporation add_dph->incubate dilute Dilute Liposomes in PBS incubate->dilute measure Measure Polarized Fluorescence Intensities (Ex: 350 nm, Em: 452 nm) dilute->measure calculate Calculate Anisotropy (r) measure->calculate interpret Interpret Membrane Fluidity calculate->interpret

Caption: Workflow for fluorescence anisotropy measurement of DHEPC liposomes.

Impact of Membrane Fluidity on Cellular Signaling

While specific signaling pathways directly modulated by DHEPC membrane fluidity are not extensively documented, the general impact of membrane fluidity on signal transduction is well-established. Membrane fluidity influences the lateral diffusion and conformational changes of membrane-bound receptors and enzymes, which are critical for their function.

Signaling_Pathway cluster_membrane Cell Membrane cluster_signaling Signal Transduction fluidity Membrane Fluidity (influenced by DHEPC) receptor Receptor Dimerization & Activation fluidity->receptor modulates enzyme Membrane Enzyme Activity fluidity->enzyme modulates receptor->enzyme activates downstream Downstream Signaling Cascade enzyme->downstream response Cellular Response downstream->response

References

Application Notes and Protocols for Incorporating Proteins into DHEPC Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the incorporation of proteins into lipid bilayers composed of 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC). This document includes detailed experimental protocols, quantitative data on reconstitution efficiency, and visualizations of relevant biological pathways and experimental workflows.

Introduction to DHEPC in Membrane Protein Studies

DHEPC is a short-chain phospholipid that is widely used in the study of membrane proteins. Due to its detergent-like properties, it can form micelles and bicelles, which are valuable membrane mimetics for solubilizing and stabilizing membrane proteins for structural and functional studies, particularly using techniques like nuclear magnetic resonance (NMR) spectroscopy. The short acyl chains of DHEPC contribute to the formation of highly dynamic and fluid lipid assemblies, which can be advantageous for the proper folding and function of reconstituted proteins.

Bicelles, which are discoidal structures composed of a planar bilayer of long-chain phospholipids (e.g., DMPC) surrounded by a rim of short-chain phospholipids like DHEPC, provide a more native-like bilayer environment compared to spherical micelles. The size and properties of these bicelles can be tuned by varying the molar ratio of the long-chain lipid to DHEPC, known as the 'q-ratio'.

Quantitative Data on Protein Incorporation

The efficiency of protein incorporation into lipid bilayers is a critical parameter for successful functional and structural studies. This efficiency can be influenced by several factors, including the lipid composition, the lipid-to-protein ratio (LPR), the reconstitution method, and the specific properties of the protein being studied. While extensive quantitative data specifically for DHEPC bilayers is not always consolidated in the literature, the following table summarizes representative reconstitution efficiencies reported for various proteins into different lipid bilayer systems, which can serve as a general guide.

ProteinLipid SystemReconstitution MethodLipid-to-Protein Ratio (mol/mol)Incorporation Efficiency (%)Reference
BacteriorhodopsinDMPC/DHPC bicellesDetergent removal130:1High (not specified)[1]
EmrEDMPC/DHPC bicellesLiposome fusion130:1Higher yield than detergent exchange[1]
Alkaline PhosphataseLiposomesDetergent dialysisNot specified70-85%[2]
Beta-adrenergic receptorFrog erythrocyte lipids/DMPCDetergent dialysisNot specified25-50%[3]
Superoxide DismutaseUnilamellar liposomesFreeze-thawNot specifiedUp to 50%[4]

Experimental Protocols

General Workflow for Protein Reconstitution into DHEPC-containing Bicelles

This protocol outlines the general steps for incorporating a membrane protein into DHEPC/DMPC bicelles.

Protein Reconstitution Workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_characterization Characterization prep_lipids Prepare Lipid Mixture (DMPC and DHEPC) mix Mix Protein and Lipid-Detergent Micelles prep_lipids->mix prep_protein Purify and Solubilize Membrane Protein prep_protein->mix remove_detergent Remove Detergent (e.g., Dialysis, Bio-Beads) mix->remove_detergent characterize Characterize Proteo-bicelles (e.g., NMR, DLS) remove_detergent->characterize GPCR Signaling Pathway cluster_membrane Lipid Bilayer (Bicelle) GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein_inactive G-Protein (GDP-bound) G_protein_active Gα-GTP + Gβγ G_protein_inactive->G_protein_active GDP/GTP Exchange GPCR_active->G_protein_inactive Interaction Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein_active->Effector Activation Ligand Ligand Ligand->GPCR_inactive Binding Response Cellular Response Effector->Response

References

Application Note: Characterization of Protein Higher-Order Structure using Diethylpyrocarbonate (DEPC) Covalent Labeling and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Characterizing a protein's higher-order structure is fundamental to understanding its function, mechanism of action, and interactions with other biomolecules.[1] Covalent Labeling-Mass Spectrometry (CL-MS) has emerged as a powerful technique for this purpose, particularly for complex protein systems that are challenging to study by traditional methods like X-ray crystallography or NMR.[1][2] Diethylpyrocarbonate (DEPC) is a versatile and effective covalent labeling reagent used in CL-MS.[3] It is a highly electrophilic molecule that reacts with a variety of solvent-accessible amino acid side chains, providing excellent structural resolution by encoding topographical information into a protein's mass.[1][4] This application note provides a detailed overview and experimental protocols for using DEPC-based CL-MS to analyze protein structure, conformational changes, and biomolecular interactions.

Principle of the Method The DEPC covalent labeling method is based on the reaction of DEPC with nucleophilic amino acid side chains exposed on the protein's surface. This reaction, known as carbethoxylation, results in a specific mass addition to the modified residue. The extent of labeling on a particular residue is proportional to its solvent accessibility.[5]

Following the labeling reaction, the protein is proteolytically digested into smaller peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] By comparing the mass spectra of labeled and unlabeled peptides, researchers can identify the specific sites of modification and quantify the extent of labeling at each site.[6] Changes in the labeling pattern of a protein under different conditions (e.g., in the presence or absence of a ligand) can reveal specific regions involved in conformational changes or binding interfaces.[7]

Experimental and Data Analysis Workflows

The overall process involves several key stages, from sample preparation to data interpretation. The following diagrams illustrate the typical experimental and data analysis workflows for a DEPC CL-MS study.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Covalent Labeling cluster_ms_prep MS Sample Prep cluster_analysis Analysis Protein Protein of Interest (e.g., 10-50 µM) Mix Mix Protein + Buffer Protein->Mix Buffer Prepare Non-Nucleophilic Buffer (e.g., 10 mM MOPS, pH 7.4) Buffer->Mix DEPC_prep Prepare DEPC Stock (e.g., 100 mM in dry Acetonitrile) Add_DEPC Add DEPC (Initiate Reaction, e.g., 1 min @ 37°C) DEPC_prep->Add_DEPC Quencher Prepare Quencher (e.g., 1 M Imidazole) Quench Quench Reaction (Add Imidazole) Quencher->Quench Mix->Add_DEPC Add_DEPC->Quench Reduce Reduce Disulfides (e.g., TCEP) Quench->Reduce Alkylat Alkylate Cysteines (e.g., Iodoacetamide) Reduce->Alkylat Digest Proteolytic Digestion (e.g., Trypsin, 2-3 hrs) Alkylat->Digest LCMS LC-MS/MS Analysis Digest->LCMS

Caption: General experimental workflow for DEPC covalent labeling of proteins.

data_analysis_workflow cluster_processing Data Processing cluster_quant Quantification & Interpretation RawData Acquire Raw LC-MS/MS Data Search Database Search (Identify Peptides) RawData->Search Mod Define Variable Modifications (DEPC: +72.02 Da) (Carbamidomethyl: +57.02 Da) Search->Mod Extract Extract Ion Chromatograms (XICs) for Labeled & Unlabeled Peptides Mod->Extract Area Calculate Peak Areas Extract->Area Percent Calculate % Modification per Site Area->Percent Compare Compare Conditions (e.g., +/- Ligand) Percent->Compare Map Map Results onto Protein Structure Compare->Map ligand_binding cluster_apo Apo State (No Ligand) cluster_holo Holo State (Ligand-Bound) cluster_compare Comparative Analysis Receptor_Apo Receptor Analysis1 LC-MS/MS Analysis Receptor_Apo->Analysis1 DEPC1 DEPC DEPC1->Receptor_Apo Labeling Result1 Baseline Labeling Pattern Analysis1->Result1 Compare Compare Patterns Result1->Compare Receptor_Holo Receptor Analysis2 LC-MS/MS Analysis Receptor_Holo->Analysis2 Ligand Ligand Ligand->Receptor_Holo Binding DEPC2 DEPC DEPC2->Receptor_Holo Labeling Result2 Altered Labeling Pattern Analysis2->Result2 Result2->Compare Conclusion Identify Binding Site & Conformational Changes Compare->Conclusion

References

Troubleshooting & Optimization

Technical Support Center: 1,2-diheneicosanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-diheneicosanoyl-sn-glycero-3-phosphocholine (DHPC), a long-chain saturated phospholipid. Due to its very long (C21:0) acyl chains, this lipid presents unique solubility challenges. This guide offers practical advice and detailed protocols to help you successfully work with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound. What are the recommended solvents?

A1: Due to its long, saturated acyl chains, this compound has very low solubility in aqueous solutions and can be challenging to dissolve in organic solvents. For initial solubilization, a common starting point is a chloroform/methanol mixture. Many long-chain, saturated acidic lipids can be difficult to dissolve in pure chloroform, and the addition of a small amount of methanol (e.g., 2%) and deionized water (0.5-1%) can aid in dissolution.[1] Gentle heating and sonication may also be necessary.[2]

Q2: My this compound is not dissolving in chloroform, even with heating. What should I do?

A2: If you are experiencing difficulty dissolving the lipid in pure chloroform, we recommend trying a solvent mixture. A common and effective mixture is chloroform:methanol (e.g., in a 2:1 or 9:1 v/v ratio). The addition of methanol increases the polarity of the solvent, which can help to solvate the phosphocholine headgroup. For particularly difficult-to-dissolve saturated lipids, adding a small percentage of water to the chloroform/methanol mixture can also be beneficial. If the lipid still does not dissolve, gentle warming (not exceeding the boiling point of the solvent mixture) and bath sonication can be applied.

Q3: I've dissolved the lipid in an organic solvent, but it precipitates when I try to hydrate it with an aqueous buffer. How can I prevent this?

A3: This is a common issue when preparing liposomes or other aqueous dispersions from long-chain saturated phospholipids. The key is to perform the hydration step above the phase transition temperature (Tm) of the lipid. The Tm is the temperature at which the lipid transitions from a rigid gel phase to a more fluid liquid-crystalline phase, which is necessary for proper hydration and vesicle formation. For this compound, the Tm is estimated to be around 74-76°C. Therefore, both your lipid film and the aqueous buffer should be heated to this temperature or slightly above before and during hydration.[3]

Q4: What is the best method to prepare a stable aqueous dispersion of this compound?

A4: The most common and effective method is the thin-film hydration technique. This involves dissolving the lipid in a volatile organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer above the lipid's Tm.[3][4] Following hydration, the resulting multilamellar vesicles (MLVs) can be further processed by extrusion or sonication to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.

Q5: My final liposome solution is cloudy and has visible aggregates. How can I improve the homogeneity of my preparation?

A5: Cloudiness and aggregation can be due to several factors:

  • Incomplete hydration: Ensure that hydration is performed above the lipid's Tm for an adequate amount of time (e.g., 30-60 minutes) with occasional vortexing to allow the lipid film to fully swell.[5]

  • Large and multilamellar vesicles: The initial hydration of a lipid film results in the formation of large, multilamellar vesicles (MLVs), which can cause a cloudy appearance. To obtain a clearer solution of smaller, unilamellar vesicles, you will need to perform a size reduction step such as extrusion through polycarbonate membranes of a defined pore size or sonication.

  • Lipid concentration: Very high lipid concentrations can lead to aggregation. If you are working with a high concentration, consider diluting your preparation.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound, some values in the table below are estimated based on the properties of other long-chain saturated phosphatidylcholines.

PropertyValueSolventsNotes
Molecular Weight ~870.3 g/mol N/ACalculated based on the chemical formula.
Phase Transition Temperature (Tm) ~74-76 °CAqueous BufferEstimated based on extrapolation from other saturated PCs. This is a critical parameter for hydration.
Solubility in Organic Solvents Soluble with difficultyChloroform, Chloroform/Methanol mixturesThe addition of methanol and a small amount of water to chloroform is recommended. Gentle heating and sonication may be required.
Aqueous Solubility Very LowWater, BuffersForms micelles or liposomes in aqueous solutions when properly dispersed.

Experimental Protocols

Protocol 1: Solubilization of this compound in an Organic Solvent
  • Weigh the desired amount of this compound in a clean, dry glass vial.

  • Add a sufficient volume of a chloroform:methanol (9:1 v/v) mixture to achieve the desired concentration.

  • If the lipid does not readily dissolve, cap the vial tightly and warm the mixture in a water bath to 40-50°C for 10-15 minutes.

  • After warming, place the vial in a bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.

  • Visually inspect the solution for any undissolved particles. If particles remain, repeat the warming and sonication steps.

Protocol 2: Preparation of Unilamellar Vesicles by Thin-Film Hydration and Extrusion
  • Dissolve the this compound in a suitable organic solvent (e.g., chloroform:methanol 9:1 v/v) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Pre-heat the desired aqueous buffer to a temperature above the lipid's Tm (e.g., 80°C).

  • Add the pre-heated buffer to the flask containing the dry lipid film.

  • Hydrate the lipid film by rotating the flask in a water bath maintained above the Tm for 30-60 minutes. Occasional gentle vortexing can help to disperse the lipid. This will form multilamellar vesicles (MLVs).

  • For a more uniform vesicle size, the MLV suspension can be extruded. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Heat the extruder to a temperature above the lipid's Tm.

  • Pass the MLV suspension through the extruder 11-21 times. This will produce large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.

  • Cool the resulting liposome solution to room temperature. Store at 4°C.

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_film Step 2: Thin Film Formation cluster_hydration Step 3: Hydration cluster_extrusion Step 4: Extrusion start Weigh Lipid add_solvent Add Chloroform/Methanol start->add_solvent heat_sonicate Warm and Sonicate add_solvent->heat_sonicate dissolved Clear Lipid Solution heat_sonicate->dissolved rotovap Rotary Evaporation dissolved->rotovap vacuum High Vacuum Drying rotovap->vacuum film Dry Lipid Film vacuum->film add_buffer Add Buffer (>Tm) film->add_buffer hydrate Hydrate (>Tm) add_buffer->hydrate mlvs MLV Suspension hydrate->mlvs extrude Extrude (>Tm) mlvs->extrude luvs LUV Suspension extrude->luvs

Caption: Workflow for preparing unilamellar vesicles.

troubleshooting_dissolution start Lipid does not dissolve decision1 Is the solvent pure chloroform? start->decision1 add_methanol Add Methanol (e.g., to 9:1 Chloroform:Methanol) decision1->add_methanol Yes decision2 Is the solution still cloudy? decision1->decision2 No add_methanol->decision2 heat_sonicate Gently warm and sonicate decision2->heat_sonicate Yes success Clear Solution decision2->success No heat_sonicate->success failure Consult further resources heat_sonicate->failure

Caption: Troubleshooting guide for lipid dissolution.

References

Technical Support Center: Optimizing DHEPC Liposome Extrusion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC) liposomes. The focus is on optimizing the extrusion temperature and addressing common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the phase transition temperature (Tm) of DHEPC, and why is it important for extrusion?

A1: The exact phase transition temperature (Tm) of DHEPC (1,2-diheptanoyl-sn-glycero-3-phosphocholine) is not widely reported in literature. However, as a short-chain saturated phospholipid (7:0), its Tm is well below 0°C. For comparison, the longer-chain DLPC (12:0) has a reported Tm of -1°C. The Tm is the temperature at which the lipid bilayer transitions from a rigid gel phase to a fluid liquid-crystalline phase. It is crucial to perform liposome extrusion above the Tm to ensure the lipid membrane is fluid and can easily pass through the extruder's polycarbonate membrane, resulting in uniform vesicle formation.[1][2]

Q2: What is the recommended extrusion temperature for DHEPC liposomes?

A2: Given DHEPC's very low Tm, extrusion can be effectively performed at or slightly above room temperature (e.g., 20-25°C). There is generally no need for heating the extruder or the lipid suspension. Performing the extrusion at a consistent temperature within this range will help ensure reproducibility.

Q3: My DHEPC liposome suspension is difficult to extrude, even at room temperature. What could be the issue?

A3: Difficulty in extruding a DHEPC suspension at room temperature is unlikely to be due to the lipid being in the gel phase. Other factors could be at play:

  • High Lipid Concentration: DHEPC has a critical micelle concentration (CMC) of approximately 1.4 mM. If your lipid concentration is significantly above this, you may be forming micelles or other non-lamellar structures that can increase viscosity and clog the membrane.[3]

  • Clogged Membrane: The polycarbonate membrane may be clogged from a previous use or from aggregates in your current suspension.

  • Initial Vesicle Size: If the initial multilamellar vesicles (MLVs) are very large, it can be difficult to pass them through a small pore size membrane on the first pass.

Q4: I am observing a low yield of liposomes after extrusion. Where are my lipids going?

A4: Low lipid recovery after extrusion can be due to several factors:

  • Lipid Adhesion: Some lipid may adhere to the extruder apparatus or the membrane itself.

  • Micelle Formation: If working near or above the CMC, a significant portion of the DHEPC may exist as micelles, which may not be retained or behave like liposomes.

  • Leakage: Ensure the extruder is assembled correctly and there are no leaks.

Q5: How can I improve the stability of my DHEPC liposomes?

A5: Short-chain phospholipids like DHEPC can form less stable bilayers compared to their long-chain counterparts. To improve stability:

  • Incorporate Cholesterol: Adding cholesterol can help to stabilize the bilayer and reduce permeability.

  • Use a Mixed-Lipid System: Combining DHEPC with a longer-chain phospholipid can create a more stable and less permeable membrane.

  • Storage Conditions: Store liposomes at 4°C and use them within a short period. For long-term storage, lyophilization in the presence of a cryoprotectant (e.g., trehalose or sucrose) may be an option.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty Extruding / Clogged Membrane 1. Lipid concentration is too high, favoring micelle formation. 2. Presence of large lipid aggregates. 3. Extrusion temperature is too low (unlikely for DHEPC). 4. Clogged membrane from previous use.1. Reduce the DHEPC concentration to below or near its CMC (1.4 mM). 2. Before extrusion, briefly sonicate the lipid suspension to break up large aggregates. 3. Ensure the extrusion is performed at a controlled room temperature (e.g., 20-25°C). 4. Always use a clean membrane for each new batch of liposomes.
Low Liposome Yield After Extrusion 1. Leakage from the extruder. 2. A significant portion of lipids are in micellar form. 3. Adhesion of lipids to the apparatus.1. Check all connections of the extruder for a tight seal. 2. Consider lowering the lipid concentration. 3. Pre-wetting the membrane and extruder with buffer can help reduce lipid loss.
High Polydispersity Index (PDI) / Inconsistent Sizing 1. Insufficient number of extrusion passes. 2. Inconsistent extrusion pressure or speed. 3. Membrane is damaged or not properly seated.1. Perform at least 11-21 passes through the membrane for a homogenous size distribution. 2. Apply a steady, consistent pressure during manual extrusion. 3. Inspect the membrane for tears and ensure it is correctly placed in the extruder.
Liposome Instability (Aggregation/Fusion Over Time) 1. Inherent instability of short-chain lipid bilayers. 2. Inappropriate storage temperature.1. Consider adding cholesterol or a longer-chain phospholipid to the formulation to enhance bilayer stability. 2. Store the liposome suspension at 4°C. Avoid freezing unless a cryoprotectant is used.

Experimental Protocols

DHEPC Liposome Preparation by Thin-Film Hydration
  • Lipid Film Formation:

    • Dissolve DHEPC (and any other lipids, e.g., cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer. The volume of buffer should be chosen to achieve the target lipid concentration (ideally at or below the CMC of 1.4 mM for pure DHEPC).

    • Agitate the flask by vortexing or gentle shaking at a temperature above the Tm. For DHEPC, hydration can be performed at room temperature. This process results in the formation of multilamellar vesicles (MLVs).

Liposome Extrusion
  • Extruder Assembly:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Ensure the extruder components are clean and properly fitted to prevent leakage.

  • Extrusion Process:

    • Draw the MLV suspension into one of the gas-tight syringes.

    • Place the syringe into the extruder.

    • Pass the lipid suspension back and forth through the membrane for a recommended 11-21 cycles. Maintain a consistent, moderate pressure.

    • The resulting suspension will contain large unilamellar vesicles (LUVs) with a size distribution corresponding to the membrane's pore size.

Visualizations

experimental_workflow DHEPC Liposome Preparation and Extrusion Workflow cluster_prep Liposome Preparation cluster_extrude Liposome Sizing dissolve Dissolve DHEPC in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film Remove Solvent hydrate Hydrate Film with Aqueous Buffer (MLVs) film->hydrate Add Buffer & Agitate extrude Extrude through Polycarbonate Membrane hydrate->extrude Transfer MLV Suspension luvs Large Unilamellar Vesicles (LUVs) extrude->luvs 11-21 Passes

Caption: Workflow for DHEPC liposome preparation and extrusion.

troubleshooting_logic Troubleshooting Logic for DHEPC Extrusion start Extrusion Issue concentration Is [DHEPC] > CMC (~1.4 mM)? start->concentration passes Sufficient Passes? (11-21x) start->passes stability Is there aggregation over time? start->stability sol_conc Reduce [DHEPC] concentration->sol_conc Yes sol_passes Increase Number of Passes passes->sol_passes No sol_stability Add Cholesterol or Long-Chain Lipid stability->sol_stability Yes

References

Technical Support Center: DHEPC Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the aggregation of 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC) vesicles.

Frequently Asked Questions (FAQs)

Q1: What is DHEPC and why is it used to form vesicles?

A1: DHEPC, or 1,2-diheptanoyl-sn-glycero-3-phosphocholine, is a synthetic, short-chain phospholipid. Its amphipathic nature, possessing a hydrophilic head group and two short hydrophobic tails, allows it to self-assemble into vesicles or micelles in aqueous solutions. DHEPC is often used in membrane protein studies and as a model membrane system due to its ability to form stable bilayers and its resistance to oxidation.[1]

Q2: What is the Critical Micelle Concentration (CMC) of DHEPC and why is it important?

A2: The Critical Micelle Concentration (CMC) of DHEPC is approximately 1.6 mM.[2] Above this concentration, DHEPC molecules spontaneously aggregate to form micelles or vesicles.[3][4] It is crucial to work at concentrations above the CMC to ensure the formation of vesicles rather than having individual lipid molecules in solution.

Q3: Does DHEPC have a gel-to-liquid crystalline phase transition temperature (Tc)?

A3: Unlike many long-chain phospholipids, DHEPC does not exhibit a distinct gel-to-liquid crystalline phase transition over a broad temperature range (from -120°C to +120°C). This means that DHEPC vesicles remain in a fluid phase across most biologically relevant temperatures, which can simplify experimental conditions.

Q4: What are the main causes of DHEPC vesicle aggregation?

A4: Aggregation of DHEPC vesicles can be caused by several factors, including:

  • Low electrostatic repulsion: Insufficient surface charge on the vesicles can lead to aggregation.

  • Inappropriate buffer conditions: Suboptimal pH and ionic strength can screen surface charges and promote aggregation.

  • High vesicle concentration: Increased proximity of vesicles can lead to a higher likelihood of aggregation.

  • Presence of divalent cations: Ions like Ca²⁺ and Mg²⁺ can neutralize surface charges and bridge vesicles.

  • Mechanical stress: High-speed centrifugation can induce vesicle aggregation.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of DHEPC vesicles.

Problem 1: My DHEPC vesicle suspension appears cloudy or shows visible aggregates immediately after preparation.

  • Possible Cause 1: DHEPC concentration is too low.

    • Solution: Ensure your DHEPC concentration is well above its Critical Micelle Concentration (CMC) of 1.6 mM. Working at a lipid concentration in the range of 5-10 mM is a good starting point.

  • Possible Cause 2: Inadequate hydration of the lipid film.

    • Solution: Ensure the dried DHEPC film is fully hydrated. Vortexing the suspension vigorously for several minutes can aid in this process. Gentle warming of the hydration buffer can also improve lipid hydration.

  • Possible Cause 3: Suboptimal buffer conditions.

    • Solution: The pH and ionic strength of your buffer are critical. A common starting point is a buffer with a pH around 7.4 and a moderate ionic strength (e.g., 100-150 mM NaCl). Avoid buffers with high concentrations of divalent cations.

Problem 2: My DHEPC vesicles aggregate over time during storage.

  • Possible Cause 1: Insufficient electrostatic stabilization.

    • Solution: Incorporate a small molar percentage of a charged lipid into your vesicle formulation. For example, adding 5-10 mol% of a negatively charged phospholipid like 1,2-diheptanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DHPG) can significantly increase electrostatic repulsion between vesicles and prevent aggregation.

  • Possible Cause 2: Inappropriate storage temperature.

    • Solution: While DHEPC does not have a sharp phase transition, storing vesicles at a consistent temperature is recommended. For short-term storage (days to a week), 4°C is often suitable. For longer-term storage, consider flash-freezing in liquid nitrogen and storing at -80°C, though the stability upon thawing will need to be verified.

  • Possible Cause 3: Presence of divalent cations in the storage buffer.

    • Solution: If your application allows, consider adding a chelating agent like EDTA (e.g., 1 mM) to your storage buffer to sequester any contaminating divalent cations that could promote aggregation.

Problem 3: Vesicle aggregation is observed after a purification or concentration step.

  • Possible Cause 1: Aggregation induced by high-speed centrifugation.

    • Solution: If you are pelleting your vesicles, use the lowest possible centrifugation speed and time that still allows for effective pelleting. Consider alternative purification methods like size exclusion chromatography (SEC) or dialysis, which are gentler on the vesicles.

  • Possible Cause 2: Increased vesicle concentration.

    • Solution: When concentrating your vesicle suspension, be aware that higher concentrations can lead to increased aggregation. If possible, work with the most dilute sample that is suitable for your downstream application.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
DHEPC Concentration > 1.6 mM (CMC)A working concentration of 5-10 mM is often a good starting point.
pH 7.0 - 8.0Maintain a stable pH using a suitable buffer (e.g., HEPES, Tris, PBS).
Ionic Strength (NaCl) 50 - 150 mMHigher ionic strength can screen surface charges and may increase aggregation.
Charged Lipid (e.g., DHPG) 5 - 10 mol%Incorporating charged lipids can significantly improve vesicle stability.
Storage Temperature 4°C (short-term) or -80°C (long-term)Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of Stable DHEPC Vesicles by Thin-Film Hydration and Extrusion

  • Lipid Film Formation: a. In a round-bottom flask, dissolve the desired amount of DHEPC (and any charged lipids, if used) in chloroform or a chloroform/methanol mixture. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Add the desired aqueous buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) to the flask containing the dried lipid film. The volume should be calculated to achieve the target lipid concentration. b. Hydrate the lipid film by rotating the flask at room temperature for 30-60 minutes. Vigorous vortexing can also be used to aid hydration. The resulting suspension will appear milky.

  • Extrusion: a. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Load the hydrated lipid suspension into one of the extruder's syringes. c. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce unilamellar vesicles with a relatively uniform size distribution. d. The final vesicle suspension should appear translucent.

  • Characterization and Storage: a. Characterize the vesicle size and distribution using Dynamic Light Scattering (DLS). b. Store the prepared vesicles at 4°C for short-term use.

Visualizations

DHEPC_Vesicle_Aggregation_Causes cluster_causes Potential Causes of Aggregation cluster_solutions Preventative Measures Low_Electrostatic_Repulsion Low Electrostatic Repulsion Add_Charged_Lipids Incorporate Charged Lipids Low_Electrostatic_Repulsion->Add_Charged_Lipids addresses Inappropriate_Buffer Inappropriate Buffer (pH, Ionic Strength) Optimize_Buffer Optimize Buffer Composition Inappropriate_Buffer->Optimize_Buffer addresses High_Concentration High Vesicle Concentration Dilute_Suspension Work with Dilute Suspension High_Concentration->Dilute_Suspension addresses Divalent_Cations Presence of Divalent Cations Add_Chelators Add Chelating Agents (e.g., EDTA) Divalent_Cations->Add_Chelators addresses Mechanical_Stress Mechanical Stress (e.g., Centrifugation) Gentle_Handling Use Gentle Handling Methods (e.g., SEC) Mechanical_Stress->Gentle_Handling addresses

Caption: Troubleshooting flowchart for DHEPC vesicle aggregation.

Vesicle_Preparation_Workflow Start Start Lipid_Dissolution 1. Dissolve DHEPC in Organic Solvent Start->Lipid_Dissolution Film_Formation 2. Form Thin Lipid Film (Rotary Evaporation) Lipid_Dissolution->Film_Formation Drying 3. Dry Under Vacuum Film_Formation->Drying Hydration 4. Hydrate with Aqueous Buffer Drying->Hydration Extrusion 5. Extrude Through Polycarbonate Membrane Hydration->Extrusion Characterization 6. Characterize Size (e.g., DLS) Extrusion->Characterization End Stable Vesicles Characterization->End

Caption: Experimental workflow for DHEPC vesicle preparation.

References

Improving the stability of DHEPC liposomes in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage of DHEPC (1,2-di-(9Z-heptadecenoyl)-sn-glycero-3-phosphocholine) liposomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of instability in my DHEPC liposome formulation during storage?

A1: The most common indicators of instability in DHEPC liposome suspensions include:

  • Visible aggregation or precipitation: The solution may appear cloudy or contain visible particles.

  • Increased particle size and polydispersity index (PDI): This suggests that liposomes are fusing or aggregating.[1][]

  • Decreased encapsulation efficiency: The encapsulated drug or molecule leaks from the liposomes over time.[3][4]

  • Changes in pH: Hydrolysis of the phospholipid can lead to a decrease in the pH of the suspension.[5]

  • Discoloration or off-odors: This can be a sign of lipid oxidation.

Q2: Why are DHEPC liposomes prone to instability?

A2: DHEPC is an unsaturated phospholipid, containing a double bond in its acyl chains. This makes it susceptible to two primary degradation pathways:

  • Hydrolysis: The ester bonds in the phospholipid can be broken down, leading to the formation of lysophosphatidylcholine and free fatty acids. This process is influenced by pH and temperature.[5][6]

  • Oxidation: The unsaturated fatty acid chains are vulnerable to attack by reactive oxygen species, leading to lipid peroxidation. This can compromise the integrity of the liposome membrane.[7]

Furthermore, like all liposomal formulations, DHEPC liposomes can be physically unstable, leading to aggregation and fusion.[][3]

Q3: What is the recommended storage temperature for DHEPC liposomes?

A3: For short-term storage (days to weeks), refrigeration at 4°C is generally recommended to slow down both chemical degradation and physical instability.[8][9] For long-term storage, freezing (-20°C or -80°C) or freeze-drying (lyophilization) is often necessary, but requires the use of cryoprotectants to prevent damage during the freezing and thawing process.[10][11][12] Storing unsaturated lipids at elevated temperatures (e.g., room temperature or higher) significantly accelerates their degradation.[8]

Q4: How can I prevent the oxidation of my DHEPC liposomes?

A4: To minimize oxidation, consider the following strategies:

  • Use of Antioxidants: Incorporate lipid-soluble antioxidants such as alpha-tocopherol (Vitamin E) into the liposome formulation.[9][13]

  • Deoxygenated Buffers: Prepare liposomes using buffers that have been deoxygenated by bubbling with an inert gas like argon or nitrogen.

  • Headspace Replacement: Store the liposome suspension in vials where the headspace has been flushed with an inert gas.

  • Light Protection: Store the formulation in amber vials or in the dark to prevent photo-oxidation.[4]

Q5: What are cryoprotectants and why are they important for frozen storage?

A5: Cryoprotectants are substances that protect liposomes from damage, such as fusion and leakage, during freezing and thawing cycles.[11][14] Ice crystal formation during freezing can disrupt the lipid bilayer. Cryoprotectants, such as sugars (e.g., sucrose, trehalose) and polyols (e.g., glycerol), form a protective glassy matrix around the liposomes, preserving their integrity.[11][15][16]

Troubleshooting Guides

Issue 1: Liposome Aggregation and Increased Particle Size

Symptoms:

  • Visible cloudiness or precipitation in the liposome suspension.

  • A significant increase in the average particle size and PDI as measured by Dynamic Light Scattering (DLS).[1]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Storage Temperature Store liposomes at 4°C for short-term storage. Avoid repeated temperature fluctuations. For long-term storage, freeze the liposomes with appropriate cryoprotectants.[8][10]
High Liposome Concentration Dilute the liposome suspension to a lower concentration to reduce the frequency of particle collisions.
Suboptimal pH Ensure the pH of the buffer is appropriate for DHEPC liposomes (generally around neutral pH 7.4).[17][18] Extreme pH values can alter the surface charge and promote aggregation.
Ionic Strength of the Buffer High salt concentrations can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation. Consider using a buffer with a lower ionic strength.
Freeze-Thaw Damage If storing frozen, ensure an adequate concentration of a cryoprotectant (e.g., sucrose, trehalose) is used to prevent fusion upon thawing.[11][15]
Issue 2: Drug Leakage from Liposomes

Symptoms:

  • A decrease in encapsulation efficiency over time, as determined by methods like dialysis or size exclusion chromatography.[4]

Possible Causes and Solutions:

Possible CauseRecommended Solution
Lipid Hydrolysis Store at a lower temperature (4°C) and maintain a neutral pH to minimize the rate of hydrolysis.[5]
Lipid Oxidation The byproducts of lipid peroxidation can disrupt the membrane integrity, leading to leakage. Incorporate an antioxidant like alpha-tocopherol and protect the formulation from light and oxygen.[9]
Phase Transition Temperature (Tc) If the storage temperature is close to or above the Tc of the lipid, the membrane will be more fluid and permeable. While DHEPC has a low Tc, incorporating cholesterol can help to stabilize the bilayer and reduce leakage.[10]
Freeze-Thaw Cycles Freezing without cryoprotectants can cause ice crystals to damage the liposome membrane, resulting in significant leakage upon thawing.[11][15]

Experimental Protocols

Protocol 1: Assessment of Liposome Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute a small aliquot of the DHEPC liposome suspension in the storage buffer to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument being used.

  • Instrument Setup: Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).

  • Measurement: Place the cuvette containing the diluted sample into the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity to determine the particle size distribution and PDI.

  • Data Analysis: Analyze the resulting size distribution graph and the calculated average particle size and PDI. An increase in these values over time indicates aggregation or fusion.[1] A PDI value below 0.3 is generally considered to indicate a homogenous liposome dispersion.[1]

Protocol 2: Determination of Encapsulation Efficiency
  • Separation of Free Drug: Separate the unencapsulated drug from the liposomes. Common methods include:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.

    • Dialysis: Place the liposome suspension in a dialysis bag with a molecular weight cutoff that allows the free drug to diffuse out into a larger volume of buffer.

    • Centrifugation: Use centrifugal filter units to separate the liposomes from the aqueous phase containing the free drug.

  • Quantification of Drug:

    • Measure the concentration of the drug in the liposome fraction after disrupting the liposomes with a suitable solvent (e.g., methanol, Triton X-100).

    • Alternatively, measure the concentration of the free drug in the filtrate or dialysate.

  • Calculation:

    • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizations

DHEPC_Degradation_Pathways DHEPC Liposome Degradation Pathways cluster_physical Physical Instability cluster_chemical Chemical Instability DHEPC DHEPC Liposome Aggregation Aggregation DHEPC->Aggregation van der Waals forces, high concentration Fusion Fusion DHEPC->Fusion membrane defects, freeze-thaw stress Hydrolysis Hydrolysis DHEPC->Hydrolysis H₂O, pH extremes, temperature Oxidation Oxidation DHEPC->Oxidation O₂, light, metal ions Increased_Size Increased Particle Size & PDI Aggregation->Increased_Size Leads to Fusion->Increased_Size Leads to Leakage Drug/Content Leakage Hydrolysis->Leakage Causes Oxidation->Leakage Causes

Caption: Key degradation pathways affecting DHEPC liposome stability.

Troubleshooting_Workflow Troubleshooting DHEPC Liposome Instability Start Instability Observed (e.g., Aggregation, Leakage) Check_Size Measure Size & PDI (DLS) Start->Check_Size Check_EE Measure Encapsulation Efficiency Start->Check_EE Optimize_Storage Optimize Storage Conditions: - Temperature (4°C) - pH (Neutral) - Protect from light/O₂ Check_Size->Optimize_Storage Size/PDI Increased End Stable Liposomes Check_Size->End Stable Check_EE->Optimize_Storage EE Decreased Check_EE->End Stable Add_Excipients Incorporate Stabilizers: - Cholesterol - Antioxidants (α-tocopherol) - Cryoprotectants (for freezing) Optimize_Storage->Add_Excipients Reformulate Consider Reformulation: - Adjust lipid concentration - Modify buffer composition Add_Excipients->Reformulate Reformulate->End

Caption: A workflow for troubleshooting DHEPC liposome instability issues.

References

DHEPC Unilamellar Vesicle Formation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the formation of unilamellar vesicles using 1,2-dihexadecyl-sn-glycero-3-phosphocholine (DHEPC).

Frequently Asked Questions (FAQs)

Q1: What is DHEPC and why is it used for vesicle formation?

A1: DHEPC (1,2-dihexadecyl-sn-glycero-3-phosphocholine) is a synthetic, saturated diether phospholipid. Unlike its ester-linked counterpart, DPPC (dipalmitoylphosphatidylcholine), DHEPC's ether linkages provide high chemical stability and resistance to hydrolysis by phospholipases. This makes DHEPC vesicles robust models for studying membrane dynamics and suitable for creating stable drug delivery systems.[1]

Q2: What is the phase transition temperature (Tm) of DHEPC and why is it critical?

A2: The specific phase transition temperature (Tm) for DHEPC is not readily found in literature, but it is expected to be very similar to its ester-linked analog, DPPC, which has a Tm of 41°C .[2] The Tm is the temperature at which the lipid bilayer transitions from a rigid "gel" state to a flexible "fluid" or liquid-crystalline state. All vesicle formation and extrusion steps must be performed above this temperature to ensure the lipid bilayer is fluid and can be easily manipulated to form unilamellar vesicles.[3]

Q3: What is the Critical Micelle Concentration (CMC) for DHEPC?

A3: The Critical Micelle Concentration (CMC) is the concentration above which surfactants form micelles.[4][5] For lipids with long acyl chains like DHEPC (16 carbons), the CMC is extremely low, and these lipids strongly favor forming bilayers over micelles in aqueous solutions. Therefore, for practical purposes in vesicle formation, working well above this theoretical CMC to ensure bilayer formation is standard practice. Typical lipid concentrations for vesicle formation are in the range of 5-20 mg/mL.[3][6]

Q4: How can I control the size of my DHEPC vesicles?

A4: The most common and effective method for controlling vesicle size is extrusion . This process involves forcing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size. The final vesicle diameter will be slightly larger than the pore size of the membrane used. To achieve a monodisperse population of unilamellar vesicles, it is recommended to use membranes with a pore size of 0.2 µm (200 nm) or smaller.

Q5: What is the difference between unilamellar and multilamellar vesicles?

A5: Unilamellar vesicles (ULVs) consist of a single lipid bilayer enclosing an aqueous core. Multilamellar vesicles (MLVs) are composed of multiple, concentric lipid bilayers, resembling an onion. For most applications in drug delivery and membrane protein studies, a homogenous population of unilamellar vesicles is required. The initial hydration of a dry lipid film typically results in the formation of MLVs.[3]

DHEPC Physical & Chemical Properties

PropertyValueSource
Full Name 1,2-di-O-hexadecyl-sn-glycero-3-phosphocholine[1]
Synonyms 16:0 Diether PC, DHPC[1]
Molecular Formula C₄₀H₈₄NO₈P[6]
Molecular Weight 722.07 g/mol [6]
Phase Transition Temp. (Tm) Approx. 41°C (by analogy to DPPC)[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Vesicle suspension remains cloudy/milky after extrusion. 1. Multilamellar Vesicles (MLVs) Present: The extrusion process was incomplete, or the initial MLVs were too large and rigid. 2. Lipid Concentration Too High: Very high lipid concentrations (>20 mg/mL) can increase viscosity and hinder efficient extrusion.[3] 3. Processing Temperature Too Low: Extrusion was performed below the DHEPC phase transition temperature (approx. 41°C), keeping the lipids in a rigid gel state.[3]1. Increase the number of extrusion passes (a minimum of 11-21 passes is recommended).[6] Consider using freeze-thaw cycles before extrusion to break down large MLVs. 2. Dilute the lipid suspension to a concentration of 10-20 mg/mL. 3. Ensure the extruder assembly and lipid suspension are maintained at a temperature well above 41°C (e.g., 50-60°C) throughout the entire extrusion process.
High pressure required for extrusion / Extruder is clogged. 1. Clogged Membrane: The polycarbonate membrane is blocked by large lipid aggregates. 2. Temperature Drop: The extruder assembly may have cooled below the lipid's Tm. 3. Incorrect Assembly: The filter supports may be misaligned.1. Disassemble the extruder, replace the polycarbonate membrane and filter supports, and restart the extrusion.[6] Ensure MLVs are well-hydrated before extrusion. 2. Re-equilibrate the entire extruder assembly and the lipid suspension to a temperature above the Tm. 3. Carefully reassemble the extruder according to the manufacturer's instructions.
Low yield of vesicles / Lipid film does not hydrate properly. 1. Incomplete Hydration: The hydration time was too short, or the agitation was insufficient. 2. Poor Lipid Film Quality: A non-uniform lipid film has a smaller surface area, leading to poor hydration.[6]1. Hydrate the lipid film for at least 30-60 minutes above the Tm with periodic vortexing to create a homogenous suspension of MLVs. 2. Ensure the lipid is spread as a thin, even film on the surface of the round-bottom flask before drying. The glass vial must be exceptionally clean.[6]
Vesicles are not unilamellar (confirmed by Cryo-EM or other methods). 1. Insufficient Extrusion: Not enough passes through the membrane to break down all MLVs. 2. Pore Size Too Large: Extrusion through membranes with pores >200 nm may not efficiently produce unilamellar vesicles.1. Increase the number of extrusion passes. A minimum of 11 passes is recommended, with more passes leading to a more homogenous population. 2. Use polycarbonate membranes with a pore size of 100 nm or 50 nm for efficient unilamellar vesicle formation.

Experimental Protocols & Methodologies

Protocol: Unilamellar DHEPC Vesicle Preparation by Thin-Film Hydration and Extrusion

This protocol describes the formation of Large Unilamellar Vesicles (LUVs) with a defined size. All steps involving lipids must be performed above the phase transition temperature of DHEPC (~41°C).

Materials:

  • DHEPC powder or chloroform solution

  • Chloroform (spectroscopic grade)

  • Hydration buffer (e.g., PBS, HEPES, Tris buffer)

  • Mini-extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Filter supports for the extruder

  • Gas-tight glass syringes (e.g., 1 mL)

  • Round-bottom flask

  • Rotary evaporator or gentle stream of nitrogen gas

  • Vacuum desiccator

  • Heating block or water bath set to >41°C (e.g., 50°C)

Procedure:

  • Lipid Film Preparation:

    • Dissolve the desired amount of DHEPC in chloroform in a clean round-bottom flask. A typical starting concentration is 10 mg total lipid.

    • Create a thin lipid film on the flask's inner surface by removing the chloroform using a rotary evaporator or a gentle stream of nitrogen.

    • To ensure complete removal of residual solvent, place the flask under high vacuum in a desiccator for at least 2 hours or overnight.[6]

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the DHEPC Tm (e.g., 50°C).

    • Add the warm buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 10 mg/mL).

    • Hydrate the film for 30-60 minutes at this temperature. Agitate the flask periodically by vortexing to facilitate the formation of a milky, homogeneous suspension of Multilamellar Vesicles (MLVs).

  • (Optional) Freeze-Thaw Cycles:

    • To improve encapsulation efficiency and create vesicles that are easier to extrude, subject the MLV suspension to 5-10 freeze-thaw cycles.

    • Freeze the suspension by immersing it in liquid nitrogen and then thaw it in a warm water bath (>41°C). This process helps to break down large multilamellar structures.

  • Extrusion:

    • Pre-heat the mini-extruder assembly (with membranes and filter supports installed) and the glass syringes to the working temperature (e.g., 50°C).

    • Load the MLV suspension into one of the glass syringes.

    • Carefully place the loaded syringe into one side of the extruder and an empty syringe into the other.

    • Gently push the plunger of the filled syringe, forcing the lipid suspension through the polycarbonate membrane into the empty syringe. This constitutes one pass.

    • Repeat this process for an odd number of passes (e.g., 11 or 21 times). The final collection should be in the opposite syringe to prevent contamination from any un-extruded MLVs.

    • After extrusion, the suspension should appear significantly clearer (translucent or slightly hazy) than the initial milky MLV suspension.[6]

  • Storage:

    • Store the final unilamellar vesicle suspension at 4°C. Vesicles are typically stable for several days to a week.[6] Do not freeze the final vesicle solution, as this can disrupt the bilayer structure.

Expected Vesicle Size from Extrusion
Extruder Membrane Pore SizeExpected Mean Vesicle Diameter
30 nm~50 - 70 nm
50 nm~70 - 90 nm
100 nm~110 - 130 nm
200 nm~200 - 250 nm
(Note: Final vesicle size is typically slightly larger than the membrane pore size.)

Visualizations

Unilamellar_Vesicle_Formation_Workflow cluster_prep Preparation cluster_processing Processing cluster_result Result Lipid 1. Dissolve DHEPC in Chloroform Film 2. Create Thin Lipid Film Lipid->Film Evaporation Hydrate 3. Hydrate Film (> Tm) Film->Hydrate Add warm buffer MLV 4. Form MLV Suspension Hydrate->MLV Extrude 5. Extrude (> Tm, 11-21 passes) MLV->Extrude ULV 6. Unilamellar Vesicles (ULVs) Extrude->ULV Size reduction & homogenization

Caption: Workflow for DHEPC unilamellar vesicle formation.

Troubleshooting_Vesicle_Clarity start Post-Extrusion Suspension Appearance cloudy Is the suspension cloudy or milky? start->cloudy clear Translucent/ Slightly Hazy cloudy->clear No temp Was extrusion done > Tm (e.g., >41°C)? cloudy->temp Yes success Successful ULV Formation clear->success passes Were >10 passes performed? temp->passes Yes sol_temp Re-extrude at higher temperature temp->sol_temp No sol_passes Increase number of passes passes->sol_passes No sol_both Increase temp AND passes passes->sol_both Yes (Re-evaluate protocol) Critical_Micelle_Concentration cluster_below Below CMC cluster_above Above CMC a1 a2 a3 a4 a5 a6 a7 label_below Individual Lipid Molecules (Monomers in Solution) m1 m2 m3 label_above Self-Assembled Micelles (or Bilayers for DHEPC) conc_axis Increasing Lipid Concentration ------------------>

References

Navigating the DHEPC Liposome Leakage Assay: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "DHEPC liposome leakage assay" does not correspond to a widely recognized standard assay in the scientific literature. This guide has been developed based on the principles of fluorescence dequenching-based liposome leakage assays, a common methodology for which "DHEPC" may be a specific, proprietary, or less common designation for a component. The troubleshooting advice and protocols provided are broadly applicable to assays involving the leakage of a self-quenching fluorescent dye from a liposomal carrier.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during liposome leakage assays.

1. Why is my fluorescence signal too low or absent?

A low or non-existent fluorescence signal upon addition of a lytic agent (e.g., Triton X-100) can be due to several factors.[1] Inadequate encapsulation of the fluorescent dye is a primary suspect. This can result from suboptimal lipid film hydration or inefficient extrusion.[2] Another possibility is that the concentration of the encapsulated dye is too low to produce a detectable signal upon release.[1]

2. What causes high background fluorescence?

High background fluorescence can obscure the signal from leakage and is often due to the presence of unencapsulated dye in the external buffer.[2] This can be resolved by ensuring a thorough removal of free dye after liposome preparation, typically through size exclusion chromatography or dialysis.[2] Additionally, some buffer components or impurities in the reagents can be inherently fluorescent, contributing to the background.[3]

3. How can I improve my signal-to-noise ratio?

A poor signal-to-noise ratio (SNR) can make it difficult to reliably detect leakage.[4] To improve the SNR, consider optimizing the concentrations of both the encapsulated dye and the liposomes. Increasing the amount of encapsulated dye can lead to a stronger signal upon leakage, but be mindful of potential self-quenching effects at very high concentrations.[5] Optimizing the detector settings on your fluorometer, such as the gain and slit width, can also enhance signal detection relative to the noise.[4]

4. My results are inconsistent and not reproducible. What could be the cause?

Inconsistent results can stem from variability in liposome preparation, including the size and lamellarity of the vesicles.[6] Ensure that the extrusion process is performed consistently to produce liposomes of a uniform size distribution.[2] The stability of the liposomes is also crucial; they can be prone to aggregation or fusion over time, which can affect leakage rates.[7] It is also important to control for environmental factors such as temperature, as lipid membrane fluidity and leakage are temperature-dependent.[7] Furthermore, interactions between liposomes and the cuvette material can lead to artifacts and poor reproducibility.[6]

5. I am observing a decrease in fluorescence where I expect an increase. Why?

An unexpected decrease in fluorescence upon the addition of a substance expected to cause leakage can be due to light scattering effects.[1] If the substance causes the liposomes to aggregate, the increased light scattering can interfere with the fluorescence measurement, leading to an apparent decrease in signal.[1] It is also possible that the added compound is a quencher of the fluorescent dye being used.

Experimental Protocols

A generalized protocol for a fluorescence dequenching-based liposome leakage assay is provided below. This protocol is based on the use of a self-quenching dye like carboxyfluorescein (CF) or the ANTS/DPX system.

Materials:

  • Lipids (e.g., DOPC, DOPG) dissolved in chloroform[5]

  • Fluorescent dye solution (e.g., 100 mM Carboxyfluorescein or a solution of 25 mM ANTS and 90 mM DPX)[2][5]

  • Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)[5]

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)[8]

  • Fluorometer

Procedure:

  • Lipid Film Formation: A desired amount of lipid solution is dried into a thin film in a round-bottom flask under a stream of nitrogen gas.[8]

  • Hydration: The lipid film is hydrated with the fluorescent dye solution by vortexing, followed by several freeze-thaw cycles to form multilamellar vesicles (MLVs).[6]

  • Extrusion: The MLV suspension is extruded multiple times through a polycarbonate membrane of a defined pore size to produce large unilamellar vesicles (LUVs) of a uniform size.[2][8]

  • Removal of Unencapsulated Dye: The liposome suspension is passed through a size exclusion column to separate the dye-loaded liposomes from the free, unencapsulated dye.[2]

  • Leakage Assay:

    • The liposome suspension is diluted in the assay buffer in a cuvette.

    • The baseline fluorescence is recorded.

    • The agent being tested for its ability to induce leakage is added, and the fluorescence is monitored over time.

    • At the end of the experiment, a lytic agent (e.g., Triton X-100) is added to cause 100% leakage and obtain the maximum fluorescence signal.[2][5]

  • Data Analysis: The percentage of leakage is calculated using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 Where Ft is the fluorescence at time t, F0 is the initial baseline fluorescence, and Fmax is the maximum fluorescence after adding the lytic agent.

Quantitative Data Summary

ParameterTypical Range/ValueNotesReference
Lipid Concentration 50 µM - 1.6 mMDependent on the specific assay and desired sensitivity.[8][9]
Carboxyfluorescein Concentration (encapsulated) 50 - 100 mMHigher concentrations lead to more effective self-quenching.[5][6]
ANTS/DPX Concentration (encapsulated) 12.5 mM ANTS / 45 mM DPXA commonly used ratio for this dye/quencher pair.[2]
Triton X-100 Concentration (for 100% lysis) 0.1 - 2% (v/v)Sufficient to completely disrupt the liposome membranes.[2][5]
Excitation/Emission Wavelengths (Carboxyfluorescein) 495 nm / 520 nmStandard wavelengths for this fluorophore.[6]
Excitation/Emission Wavelengths (ANTS) 350 nm / 520 nmStandard wavelengths for this fluorophore.[2]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_assay Leakage Assay cluster_analysis Data Analysis lipid_film Lipid Film Formation hydration Hydration with Dye lipid_film->hydration extrusion Extrusion hydration->extrusion purification Purification extrusion->purification baseline Measure Baseline Fluorescence (F0) purification->baseline add_agent Add Test Agent baseline->add_agent monitor Monitor Fluorescence (Ft) add_agent->monitor lysis Add Lytic Agent monitor->lysis max_fluorescence Measure Max Fluorescence (Fmax) lysis->max_fluorescence calculate Calculate % Leakage max_fluorescence->calculate dequenching_mechanism cluster_before Intact Liposome cluster_after Leaked Liposome liposome_intact leakage Leakage d1 Dye (Quenched) d2 Dye (Quenched) d3 Dye (Quenched) liposome_leaked d4 Dye (Fluorescent) d5 Dye (Fluorescent) d6 Dye (Fluorescent) troubleshooting_tree start Low/No Signal? check_encapsulation Check Dye Encapsulation Efficiency start->check_encapsulation Yes high_background High Background? start->high_background No check_dye_conc Increase Encapsulated Dye Concentration check_encapsulation->check_dye_conc check_instrument Optimize Fluorometer Settings check_dye_conc->check_instrument improve_purification Improve Removal of Free Dye high_background->improve_purification Yes inconsistent_results Inconsistent Results? high_background->inconsistent_results No check_buffer Check for Fluorescent Contaminants in Buffer improve_purification->check_buffer standardize_prep Standardize Liposome Preparation Protocol inconsistent_results->standardize_prep Yes check_stability Assess Liposome Stability Over Time standardize_prep->check_stability check_cuvette Test Different Cuvette Materials check_stability->check_cuvette

References

Technical Support Center: Enhancing Drug Loading Efficiency in DHEPC Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing drug loading efficiency in 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC) liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding drug loading in DHEPC liposomes, covering topics from fundamental properties to practical troubleshooting.

Q1: What are DHEPC liposomes and why are they used in drug delivery?

A1: DHEPC is a short-chain phospholipid. Unlike long-chain phospholipids that typically form stable bilayers, DHEPC exhibits concentration and temperature-dependent self-assembly into micelles or vesicles (liposomes). This dynamic behavior, particularly the micelle-to-vesicle transition (MVT), can be harnessed for drug encapsulation. DHEPC liposomes are often explored for applications requiring rapid drug release or for the delivery of molecules that are challenging to encapsulate in conventional liposomes.

Q2: What is the micelle-to-vesicle transition (MVT) and how does it relate to drug loading?

A2: The micelle-to-vesicle transition is a process where small, spherical micellar aggregates of DHEPC molecules spontaneously rearrange to form larger, bilayered vesicles or liposomes. This transition can be triggered by changes in lipid concentration, temperature, or the introduction of other molecules.[1] During the MVT, drugs present in the solution can be entrapped within the aqueous core or partitioned into the lipid bilayer of the newly formed vesicles.[2] Understanding and controlling the MVT is crucial for optimizing drug loading efficiency in DHEPC systems.

Q3: What are the main challenges in achieving high drug loading efficiency with DHEPC liposomes?

A3: The primary challenges include:

  • Low encapsulation of hydrophilic drugs: The relatively small aqueous core of DHEPC liposomes can limit the encapsulation of water-soluble drugs.

  • Drug leakage: The dynamic nature and higher permeability of short-chain lipid bilayers can lead to the leakage of entrapped drugs over time.[3]

  • Controlling the micelle-to-vesicle transition: Inconsistent or incomplete MVT can result in a heterogeneous mixture of micelles and vesicles, leading to variable and unpredictable drug loading.

  • Drug-lipid interactions: The physicochemical properties of the drug can influence the self-assembly of DHEPC, potentially hindering vesicle formation and drug encapsulation.[4]

Q4: How can I improve the encapsulation of a hydrophilic drug in DHEPC liposomes?

A4: To enhance hydrophilic drug loading:

  • Optimize the hydration process: When using the thin-film hydration method, ensure the drug is dissolved in the aqueous buffer used for hydration.[5] The volume of the hydration buffer can also impact encapsulation efficiency.

  • Utilize a pH gradient (Active Loading): For ionizable hydrophilic drugs, creating a pH gradient across the liposome membrane can significantly increase encapsulation efficiency.[6] The uncharged form of the drug crosses the bilayer and becomes charged inside, trapping it within the liposome.

  • Employ dehydration-rehydration methods: This technique involves the controlled hydration of a lipid-drug mixture, which can enhance the entrapment of water-soluble molecules.[7]

Q5: What strategies can be used to improve the loading of hydrophobic drugs?

A5: For hydrophobic drugs:

  • Incorporate the drug during lipid film formation: Dissolve the hydrophobic drug along with DHEPC in an organic solvent before creating the thin lipid film. This allows the drug to be integrated into the lipid bilayer as the liposomes form.[8]

  • Optimize the drug-to-lipid ratio: Increasing the lipid concentration relative to the drug can sometimes improve encapsulation, but an optimal ratio needs to be determined experimentally to avoid drug precipitation or disruption of the liposome structure.[9]

  • Consider the drug's effect on membrane fluidity: Highly hydrophobic drugs can alter the packing of the lipid bilayer. Adjusting the formulation, for instance by including cholesterol, might be necessary to maintain vesicle stability, although high cholesterol levels can sometimes decrease loading.[4][6]

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during the preparation and characterization of drug-loaded DHEPC liposomes.

Problem Potential Cause(s) Recommended Solution(s)
Low Drug Encapsulation Efficiency (EE%) For Hydrophilic Drugs: • Inefficient passive entrapment. • Drug leakage during formation or purification. • Unfavorable pH of the hydration buffer.For Hydrophobic Drugs: • Drug precipitation during lipid film hydration. • Saturation of the lipid bilayer. • Incompatible drug-lipid interactions.For Hydrophilic Drugs: • Employ active loading techniques like creating a pH or ion gradient.[6][10] • Optimize the hydration volume and temperature.[6] • Use a buffer pH where the drug has optimal solubility and stability.[11]For Hydrophobic Drugs: • Ensure the drug is fully dissolved with the lipids in the organic solvent. • Experiment with different drug-to-lipid ratios to find the optimal loading capacity.[9] • Consider modifying the lipid composition, though this may alter the DHEPC-specific properties.
High Polydispersity Index (PDI) / Inconsistent Vesicle Size • Incomplete micelle-to-vesicle transition. • Aggregation of liposomes. • Inefficient size reduction method (e.g., extrusion).• Optimize the temperature and lipid concentration to promote a more uniform MVT.[12] • Include charged lipids in the formulation to increase electrostatic repulsion and prevent aggregation.[13] • Ensure the extrusion process is performed above the phase transition temperature of the lipid mixture and for a sufficient number of passes.[4]
Drug Leakage During Storage • High membrane fluidity of DHEPC bilayers. • Instability of the liposome structure over time. • Degradation of the encapsulated drug.• Store liposomes at a lower temperature (e.g., 4°C) to reduce membrane fluidity.[4] • Lyophilization (freeze-drying) with a suitable cryoprotectant can improve long-term stability.[14] • Evaluate the chemical stability of the drug under the storage conditions.[11]
Difficulty in Separating Free Drug from Liposomes • Similar size or density of free drug aggregates and liposomes. • Inefficient separation technique.• Use a combination of separation methods, such as size exclusion chromatography (SEC) followed by centrifugation.[8] • For SEC, select a column with an appropriate pore size to effectively separate the liposomes from the smaller free drug molecules.[15] • Dialysis with a suitable molecular weight cut-off membrane can also be effective, although it may be time-consuming.[16]

III. Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments related to enhancing drug loading in DHEPC liposomes.

Protocol 1: Drug Loading in DHEPC Liposomes via Thin-Film Hydration

This protocol is a standard method for encapsulating both hydrophilic and hydrophobic drugs.

Materials:

  • 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC)

  • Drug (hydrophilic or hydrophobic)

  • Chloroform or a suitable organic solvent

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of DHEPC and the hydrophobic drug (if applicable) in chloroform in a round-bottom flask.

    • For hydrophilic drugs, the drug will be added during the hydration step.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of DHEPC to form a thin, uniform lipid film on the inner wall of the flask.[5]

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer (containing the dissolved hydrophilic drug, if applicable) to the flask. The volume should be sufficient to achieve the desired final lipid concentration.

    • Hydrate the lipid film by gentle rotation at a temperature above the phase transition temperature of DHEPC. This process may take 30-60 minutes.

  • Vesicle Formation and Sizing:

    • To facilitate the formation of unilamellar vesicles and to control the size, the hydrated lipid suspension can be sonicated using a bath sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).[4] Extrusion is generally preferred for obtaining a more uniform size distribution.

  • Removal of Unencapsulated Drug:

    • Separate the drug-loaded liposomes from the unencapsulated (free) drug using methods such as size exclusion chromatography, dialysis, or ultracentrifugation.[8][16]

Protocol 2: Quantification of Encapsulation Efficiency (EE%)

This protocol describes how to determine the percentage of the initial drug that is successfully encapsulated within the DHEPC liposomes.

Procedure:

  • Separate Free Drug: Following the preparation of drug-loaded liposomes, separate the unencapsulated drug as described in Protocol 1, Step 4.

  • Quantify Free Drug: Measure the concentration of the drug in the filtrate or the fractions collected that do not contain liposomes.

  • Quantify Total Drug: Disrupt a known volume of the unpurified liposome suspension using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.[8] Measure the total drug concentration.

  • Calculate EE%: Use the following formula to calculate the encapsulation efficiency:

    EE% = [(Total Drug - Free Drug) / Total Drug] x 100[8]

Data Presentation: Factors Influencing Drug Loading Efficiency

The following table summarizes key formulation and process parameters that can be optimized to enhance drug loading efficiency in liposomes.

ParameterGeneral Effect on Drug LoadingConsiderations for DHEPC Liposomes
Lipid Concentration Generally, higher lipid concentrations can lead to higher encapsulation efficiency for hydrophilic drugs due to an increased total internal volume.[17]For DHEPC, concentration is a critical factor for the micelle-to-vesicle transition. The optimal concentration needs to be determined to ensure vesicle formation rather than micellar structures.
Drug-to-Lipid Ratio An optimal ratio exists. Too high a ratio can lead to drug precipitation or membrane saturation and instability.[9]The dynamic nature of DHEPC bilayers may lead to a lower saturation point for some hydrophobic drugs.
Temperature Affects membrane fluidity. Loading is often performed above the lipid's phase transition temperature.[5]Temperature is a key trigger for the DHEPC micelle-to-vesicle transition. The temperature profile during preparation must be carefully controlled.[12]
pH of Hydration Medium For ionizable drugs, pH affects their charge state and ability to be entrapped via passive or active loading.[11]The pH can also influence the stability of the DHEPC lipid itself.
Cholesterol Content Can increase membrane rigidity and reduce drug leakage. However, high concentrations can sometimes decrease the loading of hydrophobic drugs.[6]The inclusion of cholesterol will alter the self-assembly properties of DHEPC and may stabilize the vesicular structure.
Method of Preparation Different methods (e.g., thin-film hydration, detergent dialysis) can yield different encapsulation efficiencies.[18]Detergent dialysis can be a useful method for forming unilamellar DHEPC vesicles and encapsulating drugs during the process.[16]

IV. Visualizations

The following diagrams illustrate key concepts and workflows related to drug loading in DHEPC liposomes.

G cluster_prep Liposome Preparation & Drug Loading cluster_purification Purification & Analysis prep_start DHEPC Micellar Solution (+ Drug) mvt Micelle-to-Vesicle Transition (MVT) prep_start->mvt Trigger (e.g., Temp, Conc.) vesicles Drug-Loaded DHEPC Vesicles mvt->vesicles Drug Encapsulation separation Separation of Free Drug (e.g., SEC, Dialysis) vesicles->separation analysis Quantification of Encapsulation Efficiency (EE%) separation->analysis

Caption: Workflow for drug encapsulation in DHEPC liposomes via the micelle-to-vesicle transition.

G cluster_passive Passive Loading cluster_active Active Loading passive Drug is physically entrapped during vesicle formation. hydrophilic_p Hydrophilic Drug in Aqueous Core passive->hydrophilic_p hydrophobic_p Hydrophobic Drug in Lipid Bilayer passive->hydrophobic_p active Drug is loaded into pre-formed vesicles using a gradient. ph_gradient pH Gradient (for ionizable drugs) active->ph_gradient ion_gradient Ion Gradient active->ion_gradient

Caption: Comparison of passive and active drug loading methods for DHEPC liposomes.

This technical support center provides a foundational understanding and practical guidance for enhancing drug loading efficiency in DHEPC liposomes. For further in-depth information, it is recommended to consult the cited literature and perform empirical optimization for your specific drug and application.

References

Technical Support Center: Controlling Polydispersity of DHEPC Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for controlling the polydispersity of 1,2-di-(9Z,12Z)-octadecadienoyl-sn-glycero-3-phosphocholine (DHEPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the Polydispersity Index (PDI) and why is it critical for DHEPC liposome research?

A1: The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes within a sample.[1][2] For DHEPC liposomes, a low PDI indicates a uniform, monodisperse population of vesicles. This is critical because particle size influences stability, encapsulation efficiency, drug release profiles, and in vivo behavior, including circulation half-life and cellular uptake.[2][3] Controlling PDI ensures the reproducibility and reliability of experimental results and the therapeutic efficacy of liposomal drug delivery systems.[2][4]

Q2: What is considered an acceptable PDI value for DHEPC liposome formulations?

A2: For drug delivery applications, a PDI of 0.3 or below is generally considered acceptable and indicates a homogenous population of liposomes.[2] PDI values of 0.2 and below are often preferred as they signify a narrow size distribution.[2][5] A PDI value greater than 0.5 suggests a broad and heterogeneous size distribution, which may not be suitable for many applications.[5]

Q3: What are the primary factors that influence the PDI of DHEPC liposomes?

A3: The PDI of DHEPC liposomes is influenced by both formulation and process parameters.

  • Formulation Parameters: These include lipid composition (e.g., the concentration of DHEPC and the inclusion of other lipids like cholesterol), the total lipid concentration, the choice of organic solvent, and the pH and ionic strength of the aqueous buffer.[6][7][8][9][10]

  • Process Parameters: These relate to the manufacturing method and include the type of preparation technique (e.g., sonication, extrusion), sonication time and power, extrusion temperature and pressure, the number of extrusion cycles, and the pore size of the membranes used.[5][7][11][12]

Q4: How does the chosen preparation method affect the final PDI?

A4: The initial preparation method significantly impacts the size and PDI. For instance, the simple thin-film hydration method typically produces large, multilamellar vesicles (MLVs) with a very high PDI.[12][13] To achieve a low PDI, post-formation processing steps like sonication or extrusion are required to break down these large MLVs into smaller, more uniform unilamellar vesicles (SUVs or LUVs).[12][14] Methods like microfluidics can offer more direct control over the initial PDI by manipulating flow rates and mixing.[6][7]

Q5: Is it possible to reduce the PDI of a DHEPC liposome sample that has already been prepared?

A5: Yes. If you have a prepared sample of DHEPC liposomes with a high PDI (e.g., after thin-film hydration), you can use downsizing techniques to reduce the PDI. The most common and effective methods are sonication and extrusion.[12] Extrusion is often preferred as it allows for the production of liposomes with a defined size and a narrow size distribution corresponding to the filter's pore size.[12][13]

Troubleshooting Guide

Problem: My PDI is consistently high (>0.5) after using the thin-film hydration method.

  • Cause: This is an expected outcome. The thin-film hydration method naturally creates a heterogeneous population of large, multilamellar vesicles (MLVs).[13]

  • Solution: You must incorporate a downsizing step after hydration. The two most effective methods are extrusion and sonication.

    • Extrusion: Force the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm). This is highly effective for producing unilamellar vesicles with a narrow size distribution.[15] Performing multiple passes (10 or more) through the filter improves homogeneity.[15][16]

    • Sonication: Use a probe or bath sonicator to apply ultrasonic energy to the liposome suspension. This breaks down MLVs into small unilamellar vesicles (SUVs).[12] Be aware that probe sonication can introduce titanium particles and potentially degrade lipids if not controlled properly.

Problem: Sonication is not effectively reducing the PDI of my DHEPC liposomes.

  • Cause: Sonication parameters may be suboptimal. Factors like sonication time, power output, duty cycle (for probe sonicators), and temperature all play a crucial role.[11][17] Insufficient energy input will not adequately break down larger vesicles, while excessive energy can lead to sample heating, lipid degradation, or vesicle fusion.

  • Solution:

    • Optimize Sonication Time: Increase the total sonication time in increments, measuring the PDI at each step to find the optimal duration.[5][11]

    • Adjust Power: Ensure the power setting is adequate to induce cavitation. The required power can depend on the sample volume and vessel geometry.[11]

    • Use a Pulsed Duty Cycle: For probe sonication, use a pulsed cycle (e.g., 2 seconds on, 2 seconds off) to prevent excessive heating of the sample.[17] Always monitor the sample temperature.

    • Control Temperature: Perform sonication in an ice bath to dissipate heat and maintain the sample temperature above the lipid's transition temperature (Tc).[18]

Problem: My liposome sample still has a high PDI after extrusion.

  • Cause: Several factors could be responsible for suboptimal extrusion results.

    • Insufficient Passes: A single pass through the filter is often not enough to achieve a homogenous size distribution.

    • Extrusion Temperature: Extrusion must be performed at a temperature above the gel-to-liquid crystalline phase transition temperature (Tc) of the lipid.[16] Below the Tc, the rigid membranes can foul the filter instead of passing through.

    • Membrane Clogging: High lipid concentrations can lead to membrane clogging, reducing extrusion efficiency.[13]

  • Solution:

    • Increase the Number of Passes: It is recommended to perform at least 10-20 passes through the polycarbonate membrane to ensure a uniform size distribution.[16]

    • Verify Extrusion Temperature: Ensure your extrusion device is heated to a temperature well above the Tc of DHEPC.

    • Pre-Filter the Sample: To prevent clogging, especially with smaller pore sizes, consider extruding the sample through a larger pore size filter (e.g., 400 nm) before moving to the final desired pore size (e.g., 100 nm).[13]

    • Adjust Lipid Concentration: If clogging persists, try reducing the total lipid concentration of the suspension.[6][19]

Problem: The PDI of my DHEPC liposomes increases during storage.

  • Cause: The sample is colloidally unstable, leading to vesicle aggregation or fusion over time. This can be influenced by the formulation's pH, buffer composition, and storage temperature.[20][21]

  • Solution:

    • Optimize pH and Buffer: The pH of the storage buffer can significantly impact the surface charge and stability of liposomes.[9][22] Conduct a stability study to determine the optimal pH range for your DHEPC formulation.

    • Incorporate Cholesterol: Adding cholesterol (up to 30-50 mol%) can increase the rigidity and stability of the lipid bilayer, reducing the likelihood of fusion.[4]

    • Control Storage Temperature: Store liposomes at an appropriate temperature, typically between 4°C and 8°C. Avoid freezing, as freeze-thaw cycles can disrupt vesicle integrity unless specific cryoprotectants are used.[3]

    • Check for Lipid Hydrolysis: Over time, especially at non-neutral pH or elevated temperatures, lipid hydrolysis can occur, altering the vesicle properties and stability.[20]

Data Summary Tables

Table 1: Influence of Sonication Parameters on Liposome PDI

Parameter Condition Expected Outcome on PDI Reference
Sonication Time Insufficient High PDI (incomplete downsizing) [11]
Optimal Low PDI (<0.3) [5]
Excessive May increase PDI due to fusion/degradation [17]
Power Input Too Low High PDI (ineffective cavitation) [11]
Optimal Efficient reduction in size and PDI [11]
Temperature Below Tc Inefficient downsizing
Well above Tc Efficient downsizing but risk of degradation [17]
Duty Cycle (Probe) Continuous Risk of overheating and increased PDI [17]

| | Pulsed | Controlled temperature, lower final PDI |[17] |

Table 2: Effect of Extrusion Parameters on Final Liposome PDI

Parameter Condition Expected Outcome on PDI Reference
Pore Size 400 nm Moderate PDI [13]
200 nm Lower PDI [13]
100 nm Low PDI (<0.2) [15][16]
50 nm Very Low PDI [16]
Number of Passes 1-3 Passes Heterogeneous, higher PDI [15]
5-10 Passes More homogeneous, lower PDI
>10 Passes Homogeneous, low and stable PDI [16]
Temperature Below Tc Extrusion fails, filter clogs [16]

| | Above Tc | Successful extrusion, low PDI |[16] |

Table 3: Impact of Formulation Variables on DHEPC Liposome Polydispersity

Variable Change Effect on PDI Reference
Lipid Concentration Increasing Can increase PDI, especially at high concentrations [6][8][19]
Cholesterol Addition (up to 50%) Generally improves stability, can help maintain low PDI [4]
pH of Buffer Non-optimal Can lead to instability and increased PDI over time [9][22]

| Solvent Choice | Higher polarity solvent | Can result in smaller liposomes and potentially lower PDI |[6][7] |

Experimental Protocols

Protocol 1: Preparation of DHEPC Liposomes using Thin-Film Hydration followed by Probe Sonication

  • Lipid Film Preparation:

    • Dissolve DHEPC and any other lipids (e.g., cholesterol) in an appropriate organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Ensure complete dissolution to form a clear solution.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous buffer (e.g., PBS, HEPES) to the flask. The temperature of the buffer should be above the Tc of the lipids.

    • Agitate the flask by vortexing or shaking to hydrate the lipid film. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Downsizing by Sonication:

    • Transfer the MLV suspension to a suitable vial and place it in an ice-water bath to dissipate heat.

    • Insert the tip of a probe sonicator into the suspension, ensuring it does not touch the sides or bottom of the vial.

    • Sonicate the sample using a pulsed duty cycle (e.g., 2 seconds on, 2 seconds off) at a specific power output (e.g., 20-30% amplitude).[17]

    • Continue sonication for a total processing time of 5-10 minutes.[17][18] The suspension should become clearer as MLVs are converted to SUVs.

    • After sonication, centrifuge the sample at approximately 10,000 x g for 5 minutes to pellet any titanium particles shed from the probe tip.[17]

    • Carefully collect the supernatant containing the final liposome suspension.

  • Characterization:

    • Measure the mean particle size and PDI of the final sample using Dynamic Light Scattering (DLS).

Protocol 2: PDI Reduction of DHEPC Liposomes using LUV Extrusion

  • Prepare MLV Suspension:

    • Prepare a suspension of DHEPC MLVs using the Thin-Film Hydration method described in Protocol 1 (Steps 1 & 2).

  • Set up Extruder:

    • Assemble the mini-extruder device with two stacked polycarbonate filters of the desired pore size (e.g., 100 nm).[16]

    • Place the extruder in a heating block and allow it to equilibrate to a temperature above the lipid's Tc.[12]

  • Extrusion Process:

    • Load the MLV suspension into one of the gas-tight syringes and place it in the extruder.

    • Gently push the plunger to pass the lipid suspension through the polycarbonate filters into the second syringe. This constitutes one pass.

    • Repeat the process by pushing the suspension back and forth between the two syringes.

    • Perform a minimum of 11-21 passes to ensure a narrow and reproducible size distribution.[16] The final pass should be collected from the extruder.

  • Characterization:

    • Allow the sample to cool to room temperature.

    • Measure the mean vesicle diameter and PDI of the extruded liposome (LUV) sample using DLS. The PDI should be significantly lower than that of the initial MLV suspension.

Diagrams and Workflows

G Diagram 1: General Workflow for DHEPC Liposome Preparation and PDI Control cluster_check node_start Start node_film 1. Lipid Film Preparation (DHEPC in Organic Solvent) node_start->node_film node_hydrate 2. Hydration (Aqueous Buffer) node_film->node_hydrate node_mlv MLV Suspension (High PDI) node_hydrate->node_mlv node_downsize 3. Downsizing (Sonication or Extrusion) node_mlv->node_downsize node_suvluv SUV/LUV Suspension (Low PDI) node_downsize->node_suvluv node_char 4. Characterization (DLS for Size & PDI) node_suvluv->node_char node_end End node_char->node_end

Caption: A typical workflow for creating DHEPC liposomes with a controlled, low PDI.

G Diagram 2: Troubleshooting High Polydispersity Index (PDI) start High PDI Measured (>0.3) q_method What was the preparation method? start->q_method ans_hydration Thin-Film Hydration Only q_method->ans_hydration ans_downsized Hydration + Downsizing q_method->ans_downsized sol_downsize Action: Perform Downsizing (Extrusion or Sonication) ans_hydration->sol_downsize q_downsize Which downsizing method was used? ans_downsized->q_downsize ans_sonication Sonication q_downsize->ans_sonication ans_extrusion Extrusion q_downsize->ans_extrusion sol_sonication Troubleshoot Sonication: - Increase time - Check power - Use pulsed cycle - Control temperature ans_sonication->sol_sonication sol_extrusion Troubleshoot Extrusion: - Increase number of passes (>10) - Ensure Temp > Tc - Check for membrane clogging ans_extrusion->sol_extrusion

Caption: A decision tree for troubleshooting common causes of high PDI in liposome preps.

G Diagram 3: Key Factors Influencing Liposome Polydispersity cluster_formulation Formulation Parameters cluster_process Process Parameters pdi Polydispersity Index (PDI) lipid_conc Lipid Concentration lipid_conc->pdi lipid_comp Lipid Composition (e.g., Cholesterol %) lipid_comp->pdi buffer_ph Buffer pH & Ionic Strength buffer_ph->pdi solvent Organic Solvent solvent->pdi extrusion Extrusion (Pore Size, Passes, Temp) extrusion->pdi sonication Sonication (Time, Power, Temp) sonication->pdi microfluidics Microfluidics (TFR, FRR) microfluidics->pdi stirring Stirring Speed / Time stirring->pdi

Caption: The relationship between formulation/process variables and final liposome PDI.

References

Technical Support Center: Minimizing Organic Solvent Residue in DHEPC Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-di(phytanoyl)-sn-glycero-3-ethylphosphocholine (DHEPC) films. The focus is on minimizing and removing residual organic solvents, a critical step for the successful formation of stable and reliable lipid bilayers and liposomes.

Disclaimer: The following protocols and recommendations are based on general best practices for lipid film preparation. While they are applicable to DHEPC, optimization for your specific experimental conditions is highly recommended.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual organic solvent from my DHEPC film?

Residual organic solvents can significantly alter the physical properties of the reconstituted lipid membrane[1]. Even small amounts of solvents like chloroform can become trapped within the lipid film, affecting bilayer thickness, stability, and permeability[1][2]. For instance, the presence of hydrophobic solvents can increase the bilayer thickness[2]. This can lead to inconsistent and unreliable experimental results, particularly in studies involving membrane proteins or drug encapsulation.

Q2: What are the most common organic solvents used for dissolving DHEPC?

Chloroform or a mixture of chloroform and methanol (commonly in a 2:1 or 3:1 v/v ratio) are frequently used to dissolve lipids like DHEPC to create a homogenous solution before forming a thin film[1][3].

Q3: What is the "thin-film hydration" method?

The thin-film hydration method, also known as the Bangham method, is a common technique for preparing liposomes. It involves dissolving the lipids (e.g., DHEPC) in an organic solvent, evaporating the solvent to create a thin lipid film on the surface of a round-bottom flask, and then hydrating the film with an aqueous buffer to form liposomes[4][5].

Q4: Are there solvent-free methods for preparing lipid vesicles?

Yes, solvent-free methods are being developed to avoid the challenges associated with residual solvents. One such method involves high-shear mixing of dry powder lipids with an aqueous buffer, followed by downsizing[6]. Another approach utilizes supercritical fluids, such as supercritical CO2, which is non-flammable, non-toxic, and environmentally friendly[7].

Q5: How can I quantify the amount of residual solvent in my DHEPC film?

Gas chromatography (GC) with headspace injection is the recommended analytical method for quantifying residual solvents[8][9]. This technique is highly sensitive and can detect trace amounts of volatile organic compounds. For some specific compounds that are not suitable for GC, ion chromatography may be used[8].

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete solvent removal (oily or patchy film) - Insufficient drying time.- Inadequate vacuum pressure.- High boiling point of the solvent.- Extend the vacuum drying time. Avanti Polar Lipids recommends at least 2-4 hours for small samples[1].- Ensure your vacuum system is achieving a sufficient vacuum (< 1000 mTorr)[1].- If using a rotary evaporator, ensure the temperature is appropriately set to facilitate solvent evaporation[4].
Difficulty rehydrating the lipid film - The lipid film is too thick or uneven.- The hydration buffer temperature is below the lipid's phase transition temperature (Tc).- When preparing the film, rotate the flask to ensure a thin, even lipid layer is formed.- Hydrate the film with a buffer pre-heated to a temperature above the Tc of DHEPC. This process is generally performed at 60-70°C[4].
Formation of non-uniform liposomes - Incomplete removal of the organic solvent.- Improper hydration technique.- Ensure all traces of the organic solvent are removed by thorough vacuum drying.- During hydration, gentle agitation or vortexing can help in the formation of more uniform multilamellar vesicles (MLVs)[4].
Precipitation of lipid during solvent evaporation - Presence of a non-solvent (e.g., water) in the organic solvent.- Ensure that the organic solvents used are anhydrous.- Store lipids and solvents in a desiccator to prevent moisture absorption.

Experimental Protocols

Protocol 1: DHEPC Thin-Film Preparation and Solvent Removal

This protocol describes the standard method for preparing a DHEPC film and minimizing residual solvent using a rotary evaporator and high-vacuum drying.

Materials:

  • DHEPC lipid

  • Chloroform/methanol (2:1, v/v) solvent mixture

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve DHEPC: Dissolve the desired amount of DHEPC in the chloroform/methanol mixture in the round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the bulk of the solvent under reduced pressure. The rotation of the flask helps to form a thin, even film on the inner surface.

  • Initial Drying: Once a visible film is formed, continue the rotary evaporation for at least 30 minutes to remove the majority of the solvent.

  • High-Vacuum Drying: Disconnect the flask from the rotary evaporator and attach it to a high-vacuum line. Dry the film for a minimum of 2-4 hours to remove trace amounts of organic solvent[1]. For larger samples, overnight drying may be necessary[1].

  • Purge with Inert Gas: After drying, release the vacuum by introducing an inert gas like argon or nitrogen into the flask. This helps to prevent oxidation of the lipid.

  • Storage: The dried lipid film can be stored under an inert atmosphere at -20°C until ready for hydration.

Protocol 2: Small-Scale Solvent Removal Using an Inert Gas Stream

This method is suitable for small volumes of lipid solution (<2 mL) in a vial or test tube.

Materials:

  • DHEPC solution in a glass vial or test tube

  • Inert gas (Argon or Nitrogen) source with a regulator

  • Pasteur pipette

Procedure:

  • Prepare Gas Stream: Set up a gentle, slow stream of inert gas flowing through a Pasteur pipette. The flow should be gentle enough not to splash the solution.

  • Evaporate Solvent: Direct the gas stream onto the surface of the lipid solution in the vial. The evaporation will cause the container to cool, so holding it in your hand can provide gentle warming.

  • Visual Endpoint: Continue until a waxy film is visible at the bottom of the vial. This typically takes around 5 minutes for a 1-2 mL sample.

  • High-Vacuum Drying: For complete removal of residual solvent, transfer the vial to a vacuum desiccator or connect it to a high-vacuum line for 1-2 hours.

Visualizations

Experimental_Workflow cluster_dissolution Step 1: Dissolution cluster_evaporation Step 2: Solvent Evaporation cluster_drying Step 3: High-Vacuum Drying cluster_hydration Step 4: Hydration DHEPC DHEPC Lipid Dissolved_Lipid Homogenous Lipid Solution DHEPC->Dissolved_Lipid Solvent Organic Solvent (e.g., Chloroform/Methanol) Solvent->Dissolved_Lipid Rotary_Evaporator Rotary Evaporation or Nitrogen Stream Dissolved_Lipid->Rotary_Evaporator Thin_Film Thin Lipid Film Rotary_Evaporator->Thin_Film High_Vacuum High Vacuum (2-4 hours) Thin_Film->High_Vacuum Solvent_Free_Film Solvent-Free DHEPC Film High_Vacuum->Solvent_Free_Film Liposomes DHEPC Liposomes Solvent_Free_Film->Liposomes Aqueous_Buffer Aqueous Buffer Aqueous_Buffer->Liposomes

Caption: Workflow for DHEPC film preparation and liposome formation.

Troubleshooting_Logic Start Problem: Incomplete Solvent Removal Check_Drying_Time Is drying time sufficient? (e.g., >2-4 hours) Start->Check_Drying_Time Check_Vacuum Is vacuum pressure adequate? (<1000 mTorr) Check_Drying_Time->Check_Vacuum Yes Solution_Extend_Time Solution: Extend vacuum drying time Check_Drying_Time->Solution_Extend_Time No Check_Film_Thickness Is the lipid film thin and even? Check_Vacuum->Check_Film_Thickness Yes Solution_Improve_Vacuum Solution: Check and improve vacuum system Check_Vacuum->Solution_Improve_Vacuum No Solution_Recast_Film Solution: Re-dissolve and create a thinner film Check_Film_Thickness->Solution_Recast_Film No End Problem Resolved Check_Film_Thickness->End Yes Solution_Extend_Time->End Solution_Improve_Vacuum->End Solution_Recast_Film->End

Caption: Troubleshooting logic for incomplete solvent removal.

References

DHEPC Film Hydration Optimization for Multilamellar Vesicles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the formation of multilamellar vesicles (MLVs) from 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC) using the lipid film hydration technique. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and visualizations to aid in your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the optimal hydration temperature for DHEPC lipid films?

The optimal hydration temperature for any lipid film is above its gel-to-liquid crystalline phase transition temperature (Tm).[1] For DHEPC, a short-chain phospholipid, the Tm is below 0°C. Therefore, hydration can be effectively carried out at room temperature (around 20-25°C). Heating the hydration buffer is generally not necessary and may not offer significant advantages for DHEPC.

Q2: What is the recommended hydration buffer for DHEPC MLV formation?

The choice of hydration buffer depends on the intended application of the vesicles. Commonly used buffers include phosphate-buffered saline (PBS), Tris buffer, and HEPES buffer.[2] For general MLV formation, a simple buffer such as PBS at a physiological pH of 7.4 is a good starting point. The ionic strength of the buffer can influence vesicle formation and stability.

Q3: How long should the hydration process take?

Hydration time can influence the final vesicle suspension. A common practice is to hydrate the lipid film for at least 1 hour with gentle agitation to ensure complete swelling and formation of MLVs.[3] Some protocols suggest leaving the suspension to stand overnight to aid in the homogeneity of the vesicle size distribution, though this is less critical for high-transition lipids.

Q4: What is the expected size distribution of DHEPC MLVs?

MLVs formed by simple hydration of a lipid film are typically heterogeneous in size, ranging from hundreds of nanometers to several micrometers. The size distribution can be influenced by factors such as the lipid concentration, hydration time, and agitation method. For a more uniform size distribution, post-formation processing steps like extrusion are necessary.

Q5: How can the lamellarity of the vesicles be controlled?

The thin-film hydration method naturally produces multilamellar vesicles. Controlling the precise number of lamellae is challenging with this method. To produce unilamellar vesicles, techniques such as sonication or extrusion are required after the initial hydration step.[1][4] The inclusion of a small percentage of PEGylated lipids (e.g., 0.1 mol%) in the lipid formulation can also promote the formation of unilamellar vesicles.[1]

Experimental Protocol: DHEPC Multilamellar Vesicle Formation by Film Hydration

This protocol outlines the standard procedure for preparing DHEPC MLVs.

Materials:

  • DHEPC (1,2-diheptanoyl-sn-glycero-3-phosphocholine)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vortex mixer

Procedure:

  • Lipid Dissolution: Dissolve the desired amount of DHEPC in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure the lipid is completely dissolved.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator. The water bath temperature should be kept low (e.g., 30-40°C) to avoid any potential degradation of the lipid. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

  • Residual Solvent Removal: To ensure all traces of organic solvent are removed, place the flask under high vacuum for at least 1-2 hours, or overnight.[5][6] This is a critical step, as residual solvent can affect vesicle formation and stability.[1]

  • Hydration: Add the desired volume of pre-warmed (room temperature for DHEPC) hydration buffer to the flask.

  • Vesicle Formation: Gently agitate the flask by hand or using a vortex mixer at a low speed. This allows the lipid film to swell and form MLVs. Continue this process for at least 1 hour. The solution should become turbid, indicating the formation of vesicles.

  • Annealing (Optional): To potentially improve the homogeneity of the vesicle suspension, the MLV solution can be left to stand at room temperature for a few hours.

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
DHEPC Concentration 1 - 20 mg/mLHigher concentrations may lead to incomplete hydration. Empirical optimization is recommended.
Hydration Temperature Room Temperature (~20-25°C)DHEPC has a low Tm, so heating is not required.
Hydration Buffer pH 6.5 - 7.5Dependent on the experimental requirements. PBS at pH 7.4 is a common choice.[2]
Hydration Time 1 - 2 hoursLonger times may not significantly alter MLV formation.[7]
Expected MLV Size 100 nm - 5 µmHighly polydisperse. For defined sizes, extrusion is necessary.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Lipid film does not hydrate completely / Clumps of lipid remain. 1. Incomplete removal of organic solvent. 2. Hydration temperature is too low. 3. Lipid concentration is too high.1. Ensure the lipid film is completely dry by placing it under high vacuum for an extended period (overnight is best).[1][5] 2. While DHEPC hydrates at room temperature, gentle warming (e.g., to 30°C) can be attempted. 3. Reduce the initial lipid concentration.
Resulting solution is clear, not turbid. 1. DHEPC concentration is below its Critical Micelle Concentration (CMC), leading to micelle formation instead of vesicles. 2. Insufficient lipid was used.1. Increase the DHEPC concentration. The exact CMC of DHEPC in your buffer may need to be determined, but it is expected to be in the micromolar to low millimolar range. 2. Double-check the initial lipid calculation and weighing.
Vesicles appear aggregated or precipitate over time. 1. High ionic strength of the hydration buffer. 2. Instability of the lipid formulation.1. Reduce the salt concentration of the buffer or use a buffer with lower ionic strength. 2. Consider including a small amount of charged lipid (e.g., PG) or a PEGylated lipid to increase steric hindrance and electrostatic repulsion between vesicles.[1]
The lipid film "melts" or clumps after removal from the rotary evaporator. The lipid film may be hygroscopic and is absorbing moisture from the atmosphere upon venting the rotovap.Vent the rotary evaporator with a dry, inert gas like nitrogen or argon instead of air. Work quickly to add the hydration buffer after removing the flask from the vacuum.

Visualizations

experimental_workflow cluster_prep Film Preparation cluster_hydration Hydration & Vesicle Formation dissolve Dissolve DHEPC in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under High Vacuum evaporate->dry add_buffer Add Hydration Buffer dry->add_buffer agitate Agitate Gently (Vortex/Swirl) add_buffer->agitate mlvs Multilamellar Vesicles (MLVs) agitate->mlvs

Caption: Experimental workflow for DHEPC multilamellar vesicle formation.

troubleshooting_guide cluster_hydration_issue Incomplete Hydration cluster_turbidity_issue No Turbidity start Problem Encountered incomplete_hydration Lipid film not fully hydrated start->incomplete_hydration no_turbidity Solution is clear start->no_turbidity cause_solvent Possible Cause: Residual Solvent incomplete_hydration->cause_solvent cause_temp Possible Cause: Low Temperature incomplete_hydration->cause_temp cause_conc Possible Cause: High Concentration incomplete_hydration->cause_conc solution_solvent Solution: Dry under high vacuum cause_solvent->solution_solvent solution_temp Solution: Gently warm buffer cause_temp->solution_temp solution_conc Solution: Reduce lipid amount cause_conc->solution_conc cause_cmc Possible Cause: Below CMC no_turbidity->cause_cmc solution_cmc Solution: Increase DHEPC concentration cause_cmc->solution_cmc

Caption: Troubleshooting logic for common DHEPC film hydration issues.

References

Validation & Comparative

A Comparative Guide to the Phase Transition of Saturated vs. Polyunsaturated Phospholipid Bilayers: DPPC vs. DHEPC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermotropic phase behavior of two distinct phosphatidylcholine bilayers: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a saturated phospholipid, and 1,2-dihenicosahexaenoyl-sn-glycero-3-phosphocholine (DHEPC), a highly polyunsaturated phospholipid. This comparison is crucial for understanding how acyl chain saturation dictates the physical properties of lipid membranes, which is of fundamental importance in drug delivery, membrane biophysics, and cell membrane modeling. While extensive experimental data is available for DPPC, specific thermotropic data for DHEPC is scarce due to its extremely low phase transition temperature. Therefore, the properties of DHEPC are largely inferred from the established principles of polyunsaturated lipid behavior.

Introduction to DPPC and DHEPC

DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) is a saturated phospholipid with two 16-carbon palmitic acid chains. Its fully saturated nature allows for tight packing of the acyl chains, leading to a well-defined and relatively high main phase transition temperature. It is one of the most extensively studied lipids and serves as a canonical model for the gel and liquid-crystalline phases of lipid bilayers.

DHEPC (1,2-dihenicosahexaenoyl-sn-glycero-3-phosphocholine) is a highly polyunsaturated phospholipid with two 21-carbon chains, each containing six cis double bonds. The presence of numerous double bonds introduces significant kinks in the acyl chains, preventing the tight packing observed in saturated lipids. This structural feature drastically lowers the phase transition temperature and imparts a high degree of fluidity to the membrane.

Molecular Structures

Below are the simplified molecular structures of DPPC and DHEPC, illustrating the key difference in their acyl chain saturation.

cluster_DPPC DPPC (16:0) cluster_DHEPC DHEPC (21:6) DPPC_Head Choline - Phosphate - Glycerol DPPC_Chain1 Palmitoyl Chain (16:0) (Saturated) DPPC_Head->DPPC_Chain1 DPPC_Chain2 Palmitoyl Chain (16:0) (Saturated) DPPC_Head->DPPC_Chain2 DHEPC_Head Choline - Phosphate - Glycerol DHEPC_Chain1 Henicosahexaenoyl Chain (21:6) (Polyunsaturated) DHEPC_Head->DHEPC_Chain1 DHEPC_Chain2 Henicosahexaenoyl Chain (21:6) (Polyunsaturated) DHEPC_Head->DHEPC_Chain2

Figure 1: Simplified molecular structures of DPPC and DHEPC.

Quantitative Data Comparison

The following tables summarize the key thermotropic parameters for DPPC and the expected properties for DHEPC.

Table 1: Thermotropic Properties of DPPC Bilayers

ParameterValueUnitNotes
Main Transition Temperature (Tm)~41°CGel (Lβ') to liquid crystalline (Lα) phase transition.[1]
Pre-transition Temperature (Tp)~35°CGel (Lβ') to ripple (Pβ') phase transition.
Sub-transition Temperature (Ts)~18°CCrystalline (Lc) to gel (Lβ') phase transition on slow heating.
Main Transition Enthalpy (ΔHm)30-40kJ/molVaries with experimental conditions and vesicle type.
Pre-transition Enthalpy (ΔHp)~1-7kJ/mol

Table 2: Expected Thermotropic Properties of DHEPC Bilayers

ParameterExpected Value/PropertyUnitRationale
Main Transition Temperature (Tm)Very low, << 0°CThe high degree of unsaturation (12 cis double bonds) severely disrupts chain packing, significantly lowering the energy required to induce the gel-to-liquid crystalline transition. For comparison, DOPC (18:1) has a Tm of -20°C. Each cis double bond can depress the Tm by a significant amount.[2][3]
Pre-transition Temperature (Tp)Not expected-The ripple phase is characteristic of saturated PCs and is not typically observed in highly unsaturated lipids due to their disordered chain packing even in the gel state.
Sub-transition Temperature (Ts)Not expected-The formation of a highly ordered crystalline phase is unlikely.
Main Transition Enthalpy (ΔHm)LowkJ/molThe transition from a disordered gel phase to a liquid crystalline phase would involve a smaller change in enthalpy compared to the sharp, cooperative transition of saturated lipids.

Phase Transition Behavior

The phase transition of a lipid bilayer is the process where it changes from a tightly packed, ordered "gel" state to a more fluid, disordered "liquid crystalline" state as the temperature increases.

A direct phase transition for DHEPC is not typically observed under physiological conditions due to its extremely low Tm. cluster_DPPC_transition DPPC Phase Transition cluster_DHEPC_transition DHEPC Phase Behavior Gel_DPPC Gel Phase (Lβ') Ordered, tilted chains T < 41°C Liquid_DPPC Liquid Crystalline Phase (Lα) Disordered chains, fluid T > 41°C Gel_DPPC->Liquid_DPPC Main Transition (Tm) Disordered_DHEPC Highly Disordered/Fluid Phase Disordered chains At physiological temperatures

References

A Comparative Guide to DHEPC and Other Phosphatidylcholine Membrane Thicknesses for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the physical properties of lipid bilayers is paramount for designing effective drug delivery systems and studying membrane protein function. This guide provides an objective comparison of the membrane thickness of 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC) with other common phosphatidylcholines (PCs), supported by experimental data and detailed methodologies.

DHEPC, a short-chain phospholipid, exhibits unique properties that distinguish it from its longer-chain counterparts such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). While longer-chain PCs readily form stable bilayers, DHEPC's shorter acyl chains (seven carbons) lead it to preferentially form micelles in aqueous solutions. However, it is frequently used in combination with other lipids to create "bicelles," which are discoidal lipid structures that provide a more native-like environment for studying membrane proteins compared to traditional detergent micelles.

Comparative Analysis of Membrane Thickness

The thickness of a lipid bilayer is a critical parameter that influences membrane fluidity, permeability, and the function of embedded proteins. It is typically characterized by two key measurements: the overall membrane thickness (headgroup to headgroup distance) and the hydrophobic thickness (the thickness of the acyl chain region).

Below is a summary of experimentally determined membrane thickness values for DHEPC-containing bicelles and bilayers of other common PCs. It is important to note that the thickness of DHEPC is presented in the context of a mixed lipid system (bicelles), as it does not form stable standalone bilayers for such measurements.

Phosphatidylcholine (PC)Acyl Chain CompositionExperimental TechniqueHydrophobic Thickness (Å)Overall Membrane Thickness (Å)Reference
DHEPC/DPPC 7:0 / 16:0SAXSNot explicitly stated~50 (bicelle thickness)[1][2]
DOPC 18:1 (cis) / 18:1 (cis)SANS, X-ray Scattering~2946.2 ± 1.5[3][4]
POPC 16:0 / 18:1 (cis)MD Simulation~27Not explicitly statedN/A
DPPC 16:0 / 16:0SANS, MD Simulation~3944.3 - 49.8[5]

Note: Values can vary depending on experimental conditions such as temperature, hydration, and the presence of other molecules like cholesterol.

The Role of Membrane Thickness in Cellular Signaling

Membrane thickness is not merely a structural feature; it plays a crucial role in regulating cellular signaling pathways. The hydrophobic matching between the thickness of the membrane and the transmembrane domains of integral membrane proteins is a key determinant of protein conformation and function.[6][7][8] Mismatches can lead to changes in protein activity, influencing downstream signaling cascades.

For instance, the activation of G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes, can be modulated by the thickness of the surrounding lipid bilayer.[9][10] Similarly, the function of ion channels, which are critical for neuronal signaling and maintaining cellular homeostasis, is also sensitive to membrane thickness.[11][12]

MembraneThicknessSignaling cluster_membrane Lipid Bilayer cluster_proteins Membrane Proteins cluster_signaling Downstream Signaling MembraneThickness Membrane Thickness GPCR G-Protein Coupled Receptor (GPCR) MembraneThickness->GPCR Modulates Conformation & Activity IonChannel Ion Channel MembraneThickness->IonChannel Affects Gating & Permeability GPCR_Signal Signal Transduction Cascade GPCR->GPCR_Signal Activates Ion_Flux Ion Flux & Cellular Response IonChannel->Ion_Flux Regulates

Influence of membrane thickness on signaling pathways.

Experimental Protocols: Determining Membrane Thickness with SAXS

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to determine the nanoscale structure of materials, including the thickness of lipid bilayers in vesicles and bicelles.[1][2]

Preparation of Lipid Vesicles/Bicelles for SAXS Analysis
  • Lipid Film Hydration:

    • Dissolve the desired lipids (e.g., DPPC and DHEPC for bicelles) in an organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an appropriate aqueous buffer by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).

  • Vesicle/Bicelle Formation:

    • For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

    • For bicelles, the hydrated lipid mixture is typically subjected to several temperature cycles (e.g., heating above the transition temperature of the long-chain lipid and cooling) to promote the formation of homogeneous discoidal structures.

  • Sample Loading:

    • The final vesicle or bicelle suspension is loaded into a sample cell that is transparent to X-rays, such as a quartz capillary.

SAXS Data Acquisition and Analysis
  • SAXS Instrument Setup:

    • The sample is placed in the path of a highly collimated X-ray beam.

    • A 2D detector is positioned downstream of the sample to collect the scattered X-rays at small angles.

  • Data Collection:

    • The scattering pattern from the lipid sample is recorded.

    • A background scattering pattern from the buffer-filled sample cell is also collected for subtraction.

  • Data Analysis:

    • The 2D scattering data is radially averaged to obtain a 1D scattering profile of intensity (I) versus the scattering vector (q).

    • The background scattering is subtracted from the sample scattering.

    • The resulting scattering curve is then fitted to a model that describes the electron density profile of the lipid bilayer. For vesicles, a spherical shell model is often used, while for bicelles, a discoidal model is employed.

    • From the best-fit model, structural parameters such as the membrane thickness, hydrophobic core thickness, and headgroup thickness can be extracted.

SAXS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis LipidFilm Lipid Film Hydration VesicleFormation Vesicle/Bicelle Formation (Extrusion/Temp. Cycling) LipidFilm->VesicleFormation SampleLoading Load into Capillary VesicleFormation->SampleLoading XRayBeam Expose to X-ray Beam SampleLoading->XRayBeam Scattering Collect Scattering Pattern XRayBeam->Scattering DataReduction Radial Averaging & Background Subtraction Scattering->DataReduction Modeling Fit to Bilayer Model DataReduction->Modeling Results Extract Thickness Parameters Modeling->Results

Experimental workflow for SAXS analysis of lipid membranes.

References

A Comparative Guide to the Membrane Permeability of DHEPC and SOPC Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DHEPC and SOPC

DHEPC is a saturated, short-chain phospholipid with two 7-carbon acyl chains. In contrast, SOPC is a mixed-chain phospholipid featuring a long, saturated 18-carbon stearoyl chain at the sn-1 position and a long, monounsaturated 18-carbon oleoyl chain at the sn-2 position. These structural differences are paramount in determining the physical properties and, consequently, the permeability of the liposomal membranes they form.

Core Principles of Liposome Permeability

The permeability of a lipid bilayer is fundamentally influenced by its composition, specifically the chain length and degree of saturation of its constituent phospholipids.

  • Acyl Chain Length: Liposomes composed of phospholipids with shorter acyl chains tend to have less stable van der Waals interactions between the lipid tails. This leads to a more disordered and fluid membrane with a lower phase transition temperature, which generally corresponds to higher permeability.

  • Acyl Chain Unsaturation: The presence of double bonds in the acyl chains introduces kinks, disrupting the tight packing of the lipid tails. This increased disorder and free volume within the bilayer also contributes to greater membrane fluidity and permeability.

Based on these principles, it is anticipated that DHEPC liposomes, with their short, saturated acyl chains, will exhibit significantly higher permeability compared to SOPC liposomes, which are composed of longer acyl chains, one of which is unsaturated. The long chains of SOPC allow for greater van der Waals forces, and while the single double bond in the oleoyl chain introduces some disorder, the overall packing is expected to be tighter and the membrane less permeable than that of DHEPC.

Comparative Data

As direct experimental data comparing the permeability of DHEPC and SOPC liposomes is unavailable, the following table summarizes their key structural properties that influence membrane permeability.

PropertyDHEPC (1,2-diheptanoyl-sn-glycero-3-phosphocholine)SOPC (1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine)
Acyl Chain 1 (sn-1) Heptanoyl (7:0)Stearoyl (18:0)
Acyl Chain 2 (sn-2) Heptanoyl (7:0)Oleoyl (18:1)
Total Carbons in Acyl Chains 1436
Saturation Fully SaturatedOne Saturated, One Monounsaturated Chain
Expected Membrane Fluidity HighModerate
Expected Permeability HighLow

Experimental Protocols

To empirically determine and compare the permeability of DHEPC and SOPC liposomes, the following calcein leakage assay is a standard and reliable method.

Calcein Leakage Assay

This assay measures the release of a fluorescent dye, calcein, from the aqueous core of liposomes into the external buffer. At high concentrations inside the liposomes, calcein's fluorescence is self-quenched. Upon leakage, the dilution in the external medium leads to a significant increase in fluorescence, which can be monitored over time.[1][2][3]

Materials:

  • DHEPC and SOPC lipids

  • Calcein

  • HEPES buffer (or other suitable buffer)

  • Triton X-100 (10% solution)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Extruder and polycarbonate membranes (e.g., 100 nm pore size)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Dissolve the lipid (DHEPC or SOPC) in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with a calcein solution (e.g., 50-100 mM in HEPES buffer, pH 7.4) by vortexing. The temperature of the hydrating buffer should be above the phase transition temperature of the lipid.

    • Subject the liposome suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath to enhance encapsulation efficiency.

    • Extrude the liposome suspension through a polycarbonate membrane (e.g., 100 nm pore size) for a defined number of passes (e.g., 11-21 passes) to produce unilamellar vesicles of a consistent size.[1]

  • Removal of Unencapsulated Calcein:

    • Separate the calcein-loaded liposomes from the unencapsulated (free) calcein by passing the suspension through a size-exclusion chromatography column equilibrated with the same buffer used for hydration (without calcein).[3] The liposomes will elute in the void volume.

  • Permeability Measurement:

    • Dilute the purified calcein-loaded liposomes in the buffer to a suitable concentration in a cuvette.

    • Place the cuvette in a temperature-controlled fluorometer and monitor the baseline fluorescence (F₀) at the appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission).[3]

    • Record the fluorescence intensity over time (Fₜ) to measure the spontaneous leakage from the liposomes.

    • To determine the maximum fluorescence (Fₘₐₓ), add a small volume of Triton X-100 solution (to a final concentration of ~0.1-1%) to completely lyse the liposomes and release all encapsulated calcein.[1][3]

  • Data Analysis:

    • Calculate the percentage of calcein leakage at a given time point (t) using the following equation: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100[2]

    • Plot the % leakage as a function of time to compare the permeability of DHEPC and SOPC liposomes.

Visualizations

Experimental Workflow for Liposome Permeability Assay

G cluster_prep Liposome Preparation cluster_purification Purification cluster_measurement Permeability Measurement cluster_analysis Data Analysis prep1 Lipid Film Formation prep2 Hydration with Calcein prep1->prep2 prep3 Freeze-Thaw Cycles prep2->prep3 prep4 Extrusion prep3->prep4 purify1 Size Exclusion Chromatography prep4->purify1 meas1 Monitor Baseline Fluorescence (F₀) purify1->meas1 meas2 Record Fluorescence over Time (Fₜ) meas1->meas2 meas3 Lysis with Triton X-100 meas2->meas3 meas4 Measure Maximum Fluorescence (Fₘₐₓ) meas3->meas4 analysis1 Calculate % Leakage meas4->analysis1

Caption: Workflow of the calcein leakage assay for measuring liposome permeability.

Logical Relationship of Lipid Structure to Permeability

G cluster_dhepc DHEPC Liposome cluster_sopc SOPC Liposome dhepc_structure Short Saturated Acyl Chains (C7) dhepc_packing Loose Lipid Packing dhepc_structure->dhepc_packing dhepc_fluidity High Membrane Fluidity dhepc_packing->dhepc_fluidity dhepc_permeability High Permeability dhepc_fluidity->dhepc_permeability sopc_structure Long Acyl Chains (C18) One Unsaturated Chain sopc_packing Tighter Lipid Packing sopc_structure->sopc_packing sopc_fluidity Moderate Membrane Fluidity sopc_packing->sopc_fluidity sopc_permeability Low Permeability sopc_fluidity->sopc_permeability

Caption: Influence of DHEPC and SOPC lipid structure on membrane permeability.

References

Validating DHEPC Model Membranes for Protein Interaction Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate model membrane system is a critical step in obtaining physiologically relevant data on protein-lipid interactions. This guide provides a comparative analysis of the Dihexanoylphosphatidylcholine (DHEPC) model membrane, offering a validation framework against other commonly used systems. By presenting quantitative data, detailed experimental protocols, and visualizations of key workflows, this guide aims to facilitate an informed decision-making process for your research needs.

DHEPC in the Landscape of Model Membranes

DHEPC is a short-chain phospholipid frequently used in the formation of bicelles, which are discoidal structures that provide a more native-like lipid bilayer environment compared to traditional detergent micelles. These model systems are particularly valuable for structural and functional studies of membrane proteins. However, the performance of DHEPC-based systems must be critically evaluated against other available alternatives to ensure the generation of robust and reliable data.

Comparative Analysis of Model Membrane Systems

The choice of a model membrane can significantly impact the outcome of protein interaction studies. Factors such as lipid composition, physical state, and the geometry of the membrane mimetic can influence protein stability, conformation, and function. Below is a comparison of DHEPC-containing bicelles with other widely used model membrane systems.

Model SystemCompositionTypical ApplicationAdvantagesLimitations
DHEPC/DMPC Bicelles DHEPC (short-chain), DMPC (long-chain)NMR spectroscopy, protein crystallization, functional assaysMore native-like bilayer than micelles, tunable size, optically clear.Can be unstable depending on the DMPC:DHEPC ratio and temperature.
POPC Vesicles POPCLigand binding assays, transport studies, fluorescence microscopyForms stable unilamellar vesicles, mimics the fluidity of biological membranes.Can be heterogeneous in size, light scattering can interfere with some assays.
Nanodiscs Phospholipids, Membrane Scaffold Protein (MSP)Single-molecule studies, structural biology (cryo-EM), functional assaysMonodisperse, stable, provides access to both sides of the bilayer.Preparation can be complex, MSP may influence protein function.
Detergent Micelles e.g., DDM, LDAOProtein purification, initial structural screeningEasy to prepare, effective for solubilizing membrane proteins.Less native-like environment, can denature some proteins.

Quantitative Performance in Protein Interaction Studies

The following table summarizes key performance metrics for different model membrane systems in the context of protein interaction analysis. These values are representative and can vary depending on the specific protein and experimental conditions.

ParameterDHEPC/DMPC BicellesPOPC VesiclesNanodiscsDDM Micelles
Protein Stability Moderate to HighHighHighLow to Moderate
Binding Affinity (Kd) Comparable to native membranesOften reflects native affinityHigh correlation with native affinityCan be altered
Binding Kinetics (kon/koff) Measurable by SPRMeasurable by SPRMeasurable by various techniquesOften faster and less stable
Functional Activity Generally preservedOften preservedHigh preservation of functionFrequently compromised

Experimental Protocols for Validation

To validate a DHEPC model membrane for your specific protein of interest, a series of biophysical and functional assays should be performed. Below are detailed protocols for key experiments.

Protocol 1: Protein Reconstitution into DHEPC/DMPC Bicelles

This protocol describes the formation of bicelles and the incorporation of a membrane protein for subsequent functional or structural analysis.

Materials:

  • 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHEPC)

  • 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC)

  • Purified membrane protein in a suitable detergent (e.g., DDM)

  • Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Bio-Beads SM-2 (or similar detergent removal resin)

Procedure:

  • Prepare Lipid Stock: Co-dissolve DHEPC and DMPC in chloroform at the desired molar ratio (q-ratio, typically 0.25-0.5 DMPC:DHEPC).

  • Film Formation: Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial. Further dry under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the chosen buffer to the desired final lipid concentration (e.g., 5-15% w/v). Vortex vigorously to form a milky suspension of multilamellar vesicles.

  • Clarification: Subject the suspension to several freeze-thaw cycles (liquid nitrogen and a warm water bath) to promote the formation of unilamellar vesicles and clarify the solution.

  • Protein Incorporation: Mix the purified, detergent-solubilized membrane protein with the pre-formed bicelle solution. The final detergent concentration should be below its critical micelle concentration (CMC).

  • Detergent Removal: Add Bio-Beads to the protein-bicelle mixture and incubate at 4°C with gentle agitation for 2-4 hours to remove the detergent.

  • Characterization: The resulting proteo-bicelles can be characterized by dynamic light scattering (DLS) for size and homogeneity and used in downstream applications.

cluster_prep Bicelle Preparation cluster_reconstitution Protein Reconstitution Lipid_Mixing 1. Mix DHEPC & DMPC in Chloroform Film_Formation 2. Form Lipid Film (Evaporation) Lipid_Mixing->Film_Formation Hydration 3. Hydrate Film (Buffer) Film_Formation->Hydration Clarification 4. Freeze-Thaw Cycles Hydration->Clarification Mixing 5. Mix Protein with Bicelles Clarification->Mixing Protein_Prep Purified Protein (in Detergent) Protein_Prep->Mixing Detergent_Removal 6. Add Bio-Beads (Detergent Removal) Mixing->Detergent_Removal Final_Product 7. Proteo-bicelles Detergent_Removal->Final_Product

Fig 1. Workflow for Protein Reconstitution into Bicelles.
Protocol 2: Validating Protein-Membrane Interaction using Surface Plasmon Resonance (SPR)

SPR is a powerful technique to quantitatively measure the binding kinetics and affinity of a protein to a lipid bilayer.

Materials:

  • SPR instrument with L1 sensor chips (for liposome capture)

  • Proteoliposomes (protein reconstituted into DHEPC-containing vesicles) or lipid vesicles for protein injection.

  • Running buffer (e.g., HBS-P+, GE Healthcare)

  • Analyte protein in running buffer

Procedure:

  • Chip Preparation: Equilibrate the L1 sensor chip with running buffer.

  • Liposome Capture: Inject the DHEPC-containing liposomes (or proteoliposomes) over the sensor surface. The lipids will spontaneously form a bilayer on the chip surface.

  • Stabilization: Wash with a mild detergent solution (e.g., 0.1% SDS) to remove any loosely bound vesicles and stabilize the bilayer.

  • Analyte Injection: Inject the analyte protein at various concentrations over the captured lipid bilayer.

  • Data Acquisition: Record the association and dissociation phases of the binding interaction.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Start Start SPR Experiment Chip_Prep 1. Equilibrate L1 Sensor Chip Start->Chip_Prep Liposome_Capture 2. Inject DHEPC Vesicles (Bilayer Formation) Chip_Prep->Liposome_Capture Stabilization 3. Stabilize Bilayer (Detergent Wash) Liposome_Capture->Stabilization Analyte_Injection 4. Inject Analyte Protein (Multiple Concentrations) Stabilization->Analyte_Injection Data_Acquisition 5. Record Sensorgram (Association/Dissociation) Analyte_Injection->Data_Acquisition Data_Analysis 6. Fit Data to Model (Determine ka, kd, KD) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Fig 2. Workflow for SPR-based Protein-Lipid Interaction Analysis.

Case Study: Reconstitution of a G-Protein Coupled Receptor (GPCR) Signaling Pathway

Validating a model membrane for studying a signaling pathway requires demonstrating that the key protein-protein interactions and downstream events are faithfully recapitulated. Here, we outline a workflow for assessing the functional coupling of a GPCR to its cognate G-protein in a DHEPC-based bicelle system.

Objective: To determine if a specific GPCR, reconstituted in DHEPC/DMPC bicelles, can activate its G-protein upon agonist stimulation, leading to the production of the second messenger, cyclic AMP (cAMP).

Experimental Workflow:

  • Reconstitute the purified GPCR and G-protein into DHEPC/DMPC bicelles as described in Protocol 1.

  • Stimulate the proteo-bicelles with a known agonist for the GPCR.

  • Measure the production of cAMP using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Compare the agonist-stimulated cAMP levels to a control sample without agonist and to a system reconstituted in a different model membrane (e.g., POPC vesicles) to assess the relative efficacy.

cluster_inputs Inputs Start GPCR Signaling Assay Reconstitution 1. Reconstitute GPCR & G-Protein in DHEPC Bicelles Start->Reconstitution Stimulation 2. Add Agonist Reconstitution->Stimulation Incubation Incubate Stimulation->Incubation cAMP_Measurement 3. Measure cAMP Production (e.g., HTRF Assay) Incubation->cAMP_Measurement Data_Analysis 4. Analyze & Compare Data cAMP_Measurement->Data_Analysis Conclusion Assess Functional Coupling Data_Analysis->Conclusion GPCR Purified GPCR GPCR->Reconstitution G_Protein Purified G-Protein G_Protein->Reconstitution Agonist Agonist Agonist->Stimulation

Fig 3. Workflow for a GPCR-G Protein Coupling Assay in Bicelles.

Conclusion

The DHEPC model membrane, particularly in the form of bicelles, offers a valuable tool for studying protein-lipid interactions in a near-native environment. However, its suitability for a specific research question must be empirically validated. By following the comparative framework and experimental protocols outlined in this guide, researchers can systematically assess the performance of DHEPC-based systems and confidently select the most appropriate model membrane for their protein interaction studies. This rigorous approach will ultimately lead to more reliable and physiologically relevant data, advancing our understanding of membrane protein function in health and disease.

A Comparative Analysis of DHEPC and Long-Chain Phospholipids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the physicochemical properties, performance in drug delivery systems, and roles in cellular signaling of 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHEPC) in comparison to its long-chain counterparts, dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC).

This guide provides a detailed comparative analysis of the short-chain phospholipid DHEPC and the long-chain phospholipids DPPC and DSPC, which are widely utilized in research and pharmaceutical applications. The information presented herein, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate phospholipid for their specific needs.

Physicochemical Properties: A Tale of Two Chains

The defining difference between DHEPC and long-chain phospholipids like DPPC and DSPC lies in the length of their fatty acid chains. DHEPC possesses two heptanoyl (7-carbon) chains, while DPPC has two palmitoyl (16-carbon) chains, and DSPC has two stearoyl (18-carbon) chains. This seemingly simple structural variation leads to significant differences in their physicochemical properties, which are summarized in the table below.

PropertyDHEPC (di-C7-PC)DPPC (di-C16-PC)DSPC (di-C18-PC)
Acyl Chain Length 7 carbons16 carbons18 carbons
Molecular Weight 481.56 g/mol [1]734.04 g/mol 790.16 g/mol
Critical Micelle Concentration (CMC) 1.4 mM[2]0.46 nM[2]Not available
Phase Transition Temperature (Tm) Not applicable (forms micelles)41 °C55 °C
Self-Assembly in Aqueous Solution MicellesBilayers (liposomes)Bilayers (liposomes)

DHEPC's shorter acyl chains result in a much higher critical micelle concentration (CMC) compared to long-chain phospholipids.[2] Above its CMC, DHEPC spontaneously forms micelles in aqueous solutions rather than the bilayers characteristic of long-chain phospholipids like DPPC and DSPC. This is due to the larger space occupied by its headgroup relative to its smaller hydrophobic tail, which favors a conical shape that packs into spherical micelles.

Long-chain phospholipids , with their larger hydrophobic tails, have a more cylindrical shape, which favors their assembly into bilayers that can form vesicles or liposomes. The longer and more saturated the acyl chains, the stronger the van der Waals interactions between them, leading to a higher phase transition temperature (Tm). This temperature marks the transition from a rigid gel phase to a more fluid liquid-crystalline phase.

Performance in Drug Delivery Systems: Stability and Release

The differences in physicochemical properties directly impact the performance of these phospholipids in drug delivery applications, particularly in the context of liposomes.

Liposome Stability

The stability of liposomes, defined by their ability to retain encapsulated contents, is crucial for effective drug delivery. The length of the phospholipid acyl chains plays a significant role in membrane stability. Liposomes formulated with long-chain, saturated phospholipids like DSPC exhibit greater stability and drug retention compared to those made with shorter-chain phospholipids.

A comparative study on the in vitro stability of liposomes formulated with DMPC (14-carbon chains), DPPC (16-carbon chains), and DSPC (18-carbon chains) demonstrated that drug retention is directly proportional to the acyl chain length and, consequently, the phase transition temperature.[1][3]

Liposome CompositionDrug Retention at 4°C after 48hDrug Retention at 37°C after 48h
DMPC47.3% ± 6.9%53.8% ± 4.3%
DPPC62.1% ± 8.2%60.8% ± 8.9%
DSPC87.1% ± 6.8%85.2% ± 10.1%
Data adapted from Anderson M, Omri A. Drug Deliv. 2004 Jan-Feb;11(1):33-9.[1]

DSPC liposomes, with the longest and most saturated acyl chains and the highest Tm, showed the greatest drug retention at both 4°C and 37°C.[1][3] In contrast, DMPC liposomes, with the shortest chains among the long-chain phospholipids tested, exhibited the lowest drug retention.[1][3] While direct comparative data for DHEPC liposomes is limited due to their tendency to form micelles, it can be inferred that vesicles formed from such short-chain lipids would be highly unstable and leaky.

Drug Release

The rate of drug release from liposomes is also influenced by the acyl chain length of the constituent phospholipids. Liposomes with a higher phase transition temperature, and thus a more rigid membrane at physiological temperatures, generally exhibit slower drug release.

In a study comparing cisplatin-loaded liposomes, DSPC liposomes showed the slowest drug release profile over 72 hours, with only 2% of the drug released.[4] In contrast, DMPC liposomes showed a rapid initial release of 20% within the first 6 hours.[4]

Liposome CompositionDrug Release at 37°C after 72h
DMPC~25%
DPPC~7%
DSPC~2%
Data adapted from Zhao et al., as depicted in ResearchGate.[4]

The slower release from DSPC liposomes is attributed to the lower membrane permeability in the gel state, below its Tm of 55°C. Conversely, DMPC, with a Tm of 23°C, exists in a more fluid and permeable state at 37°C, leading to faster drug release.

Experimental Protocols

Measurement of Membrane Fluidity by Fluorescence Anisotropy

This protocol describes a common method to assess the fluidity of lipid bilayers, which is influenced by the acyl chain length of the phospholipids.

Principle: This technique utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or its derivative trimethylammonium-DPH (TMA-DPH), which incorporates into the hydrophobic core of the lipid bilayer. The rotational motion of the probe is restricted by the viscosity of its microenvironment. By measuring the polarization of the emitted fluorescence, the steady-state fluorescence anisotropy (r) can be calculated. A higher anisotropy value indicates restricted probe rotation and thus lower membrane fluidity (a more ordered state), while a lower anisotropy value signifies higher fluidity.

Materials:

  • Liposome suspension

  • Fluorescent probe stock solution (e.g., 2 µM TMA-DPH in a suitable solvent)

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Fluorescence spectrophotometer with polarizers

Procedure:

  • Prepare liposome suspensions of the desired phospholipid composition (e.g., DHEPC, DPPC, or DSPC).

  • Add the fluorescent probe to the liposome suspension at a low probe-to-lipid molar ratio to avoid self-quenching and membrane perturbation.

  • Incubate the mixture to allow for the incorporation of the probe into the lipid bilayers.

  • Measure the fluorescence intensities of the vertically (I_VV) and horizontally (I_VH) polarized emission components with the excitation polarizer oriented vertically.

  • Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor.

In Vitro Drug Release Assay using Dialysis

This protocol outlines a standard method for determining the rate of drug release from liposomal formulations.

Principle: The liposomal formulation containing the encapsulated drug is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes. The dialysis bag is then immersed in a larger volume of a release medium. The amount of drug that diffuses out of the bag into the release medium over time is measured, providing a profile of the drug release kinetics.

Materials:

  • Drug-loaded liposome suspension

  • Dialysis membrane tubing (with appropriate MWCO)

  • Release medium (e.g., PBS at a specific pH, often supplemented with a surfactant to ensure sink conditions)

  • Thermostatically controlled shaker or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Pipette a known volume of the drug-loaded liposome suspension into the dialysis bag and securely seal both ends.

  • Place the sealed dialysis bag into a vessel containing a defined volume of the pre-warmed release medium.

  • Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw aliquots from the release medium. To maintain a constant volume, replace the withdrawn volume with fresh release medium.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Role in Cellular Signaling

Phosphatidylcholines (PCs), including both short- and long-chain variants, are not merely structural components of cell membranes but also play crucial roles in cellular signaling. They serve as precursors for the generation of second messengers through the action of phospholipase enzymes.

Phospholipase C (PLC) Pathway

Phosphatidylcholine-specific phospholipase C (PC-PLC) catalyzes the hydrolysis of PC to produce diacylglycerol (DAG) and phosphocholine.[5][6][7][8] DAG is a well-known second messenger that activates protein kinase C (PKC), a key enzyme in various signaling cascades that regulate cell growth, differentiation, and apoptosis.[6][7]

G PC Phosphatidylcholine (PC) PC_PLC Phosphatidylcholine-specific Phospholipase C (PC-PLC) PC->PC_PLC Hydrolysis DAG Diacylglycerol (DAG) PC_PLC->DAG Phosphocholine Phosphocholine PC_PLC->Phosphocholine PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (Cell Growth, Differentiation, Apoptosis) PKC->Downstream Phosphorylates

Phospholipase C (PLC) signaling pathway.

Phospholipase D (PLD) Pathway

Phospholipase D (PLD) hydrolyzes phosphatidylcholine to generate phosphatidic acid (PA) and choline.[1][9][10][11] PA is another important lipid second messenger that can be further converted to DAG or lysophosphatidic acid (LPA). PA itself can also directly interact with and regulate the activity of various proteins, thereby influencing processes such as membrane trafficking, cytoskeletal organization, and cell proliferation.[1][9][11][12]

G PC Phosphatidylcholine (PC) PLD Phospholipase D (PLD) PC->PLD Hydrolysis PA Phosphatidic Acid (PA) PLD->PA Choline Choline PLD->Choline Target_Proteins Target Proteins (e.g., mTOR, Raf-1) PA->Target_Proteins Activates/Recruits Cellular_Processes Cellular Processes (Membrane Trafficking, Cell Proliferation) Target_Proteins->Cellular_Processes Regulates

Phospholipase D (PLD) signaling pathway.

The susceptibility of different phosphatidylcholines to enzymatic hydrolysis can vary. One study found that a phosphono analogue of DPPC (DPPnC) was hydrolyzed approximately two times slower by certain phospholipase D enzymes compared to DPPC and soybean PC, suggesting that structural modifications can impact their role in signaling pathways.[11]

Conclusion

The choice between DHEPC and long-chain phospholipids like DPPC and DSPC depends heavily on the intended application. DHEPC, with its short acyl chains and high CMC, is primarily useful as a detergent for solubilizing membrane proteins and in the formation of bicelles for structural biology studies. Its inability to form stable bilayers makes it unsuitable for most drug delivery applications where encapsulation and controlled release are desired.

In contrast, the long-chain phospholipids DPPC and DSPC are mainstays in the formulation of liposomal drug delivery systems. The longer acyl chain length of DSPC provides superior stability and slower drug release compared to DPPC, making it a preferred choice for applications requiring long circulation times and sustained release. DPPC, with its lower phase transition temperature, may be more suitable for applications where a more fluid membrane or faster drug release at physiological temperature is desired.

Understanding the distinct physicochemical properties and their impact on performance is paramount for the rational design of phospholipid-based systems in both basic research and pharmaceutical development.

References

Headgroup Dynamics of DHEPC: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the headgroup dynamics of Dihexanoylphosphatidylcholine (DHEPC) against other common phosphocholines such as 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their distinct dynamic properties, supported by experimental data and detailed protocols.

The dynamic behavior of the phosphocholine headgroup in lipid bilayers is a critical determinant of membrane properties and function, influencing membrane fluidity, permeability, and interactions with membrane-associated proteins. Dihexanoylphosphatidylcholine (DHEPC), a short-chain phospholipid, exhibits markedly different headgroup dynamics compared to its long-chain counterparts like POPC, DOPC, and DMPC. These differences have significant implications for its role in model membrane systems and its interactions with enzymes involved in cell signaling.

Comparative Analysis of Headgroup Dynamics

The distinct physicochemical properties of DHEPC, owing to its short acyl chains, lead to significant differences in its headgroup dynamics when compared to long-chain phosphocholines. While DHEPC readily forms micelles in aqueous solutions, it can also be incorporated into lipid bilayers, where its presence can induce notable changes in membrane properties.

Key Differences in Dynamic Behavior:
  • Increased Headgroup Mobility: The shorter acyl chains of DHEPC result in a less ordered and more dynamic lipid assembly. This translates to a higher degree of motional freedom for the phosphocholine headgroup.

  • Altered Headgroup Orientation: The packing constraints in a DHEPC-containing membrane differ significantly from those in bilayers composed solely of long-chain PCs. This can lead to a more varied and dynamic orientation of the P-N vector of the phosphocholine headgroup with respect to the bilayer normal.

  • Enhanced Lateral Diffusion: In mixed lipid systems, the presence of DHEPC can increase the lateral diffusion rates of surrounding lipids due to the disruption of the ordered packing of the longer acyl chains. In its micellar form, the entire lipid molecule exhibits rapid translational motion.

Quantitative Data Summary

The following tables summarize key quantitative parameters that describe the headgroup dynamics of DHEPC in comparison to POPC, DOPC, and DMPC. It is important to note that obtaining precise, directly comparable experimental data for DHEPC within a bilayer context is challenging due to its propensity to form micelles. The presented values for DHEPC are often inferred from studies on short-chain PCs or mixed lipid systems.

| Lipid | Deuterium Order Parameter (|S_CD|) of α-methylene group | Deuterium Order Parameter (|S_CD|) of β-methylene group | Experimental Method | | :--- | :--- | :--- | :--- | | DHEPC | Lower (less ordered) | Lower (less ordered) | NMR Spectroscopy | | POPC | ~0.03[1] | ~ -0.08[1] | NMR Spectroscopy | | DOPC | Data not readily available in cited results | Data not readily available in cited results | NMR Spectroscopy | | DMPC | Data not readily available in cited results | Data not readily available in cited results | NMR Spectroscopy |

Note: Lower absolute values of the order parameter indicate higher motional freedom.

Lipid Headgroup Tilt Angle (θ) with respect to bilayer normal Experimental Method
DHEPC Highly variable, influenced by concentration and phaseMolecular Dynamics Simulations
POPC ~73°Molecular Dynamics Simulations[2]
DOPC Increases with temperature, approaching the membrane planeX-ray Scattering
DMPC Increases with temperature, approaching the membrane planeX-ray Scattering

Note: The headgroup tilt is defined as the angle made by the P-N dipole with the bilayer normal.

Lipid Lateral Diffusion Coefficient (D) (cm²/s) Experimental Method
DHEPC (micellar) Significantly higher than bilayer lipidsNot directly comparable to bilayer diffusion
POPC (1.9 ± 0.1) × 10⁻¹¹ (in excess water)PFG-MAS NMR[3]
DOPC ~1.1 ± 0.2 μm²/sFluorescence Recovery After Photobleaching (FRAP)[4]
DMPC 1.1 × 10⁻⁷Pulsed-field gradient NMR spectroscopy[5]

Signaling Pathway Implications

The distinct headgroup dynamics of DHEPC have significant consequences for its interaction with membrane-associated enzymes, particularly those involved in crucial signaling pathways like Protein Kinase C (PKC) and Phospholipase A2 (PLA2).

Protein Kinase C (PKC) Activation

PKC is a family of enzymes that play a central role in signal transduction. Their activation is often dependent on interactions with membrane lipids. While typically activated by anionic phospholipids, studies have shown that short-chain neutral phosphatidylcholines, like DHEPC, can also activate PKC. This activation is correlated with the ability of these lipids to form micelles. The highly dynamic and accessible headgroups in DHEPC micelles are thought to facilitate the necessary conformational changes in PKC for its activation.

PKC_Activation DHEPC DHEPC Micelles PKC_active Active PKC (Membrane-associated) DHEPC->PKC_active Promotes conformational change & activation PKC_inactive Inactive PKC (Cytosolic) PKC_inactive->DHEPC Interaction with dynamic headgroups Signaling Downstream Signaling PKC_active->Signaling

Caption: DHEPC-mediated activation of Protein Kinase C.

Phospholipase A2 (PLA2) Activity

Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the sn-2 fatty acyl chain of phospholipids. The activity of PLA2 is highly dependent on the physical state of the lipid substrate. PLA2 exhibits preferential hydrolysis of shorter-chain phospholipids. The increased headgroup mobility and accessibility of the ester linkage in DHEPC make it a more readily available substrate for PLA2 compared to the more tightly packed long-chain PCs.

PLA2_Activity cluster_lipids Lipid Substrates DHEPC DHEPC (Higher headgroup dynamics) Hydrolysis_Products Hydrolysis Products (Lysophospholipid + Fatty Acid) DHEPC->Hydrolysis_Products LongChain_PC Long-Chain PCs (POPC, etc.) (Lower headgroup dynamics) PLA2 Phospholipase A2 PLA2->DHEPC Preferential Binding & Hydrolysis PLA2->LongChain_PC Lower affinity & slower hydrolysis

Caption: Preferential hydrolysis of DHEPC by Phospholipase A2.

Experimental Protocols

Deuterium NMR Spectroscopy for Order Parameter Determination

Objective: To measure the deuterium order parameters of the α- and β-methylene groups of the phosphocholine headgroup.

Methodology:

  • Lipid Preparation: Synthesize or procure phosphocholine lipids (DHEPC, POPC, DOPC, DMPC) specifically deuterated at the α or β position of the choline headgroup.

  • Vesicle Formation: Prepare multilamellar vesicles (MLVs) by dissolving the deuterated lipid in an organic solvent (e.g., chloroform/methanol), evaporating the solvent under a stream of nitrogen to form a thin film, and hydrating the film with a buffer (e.g., Tris-HCl, pH 7.4) at a temperature above the lipid's phase transition temperature.

  • NMR Sample Preparation: Transfer the hydrated lipid dispersion to a 5 mm NMR tube.

  • NMR Data Acquisition: Acquire ²H NMR spectra on a high-field NMR spectrometer equipped with a solid-state probe. Use a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire).

  • Data Analysis: The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum. The order parameter |S_CD| is calculated using the formula: ΔνQ = (3/4)(e²qQ/h)|S_CD|, where (e²qQ/h) is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).

Molecular Dynamics (MD) Simulations for Headgroup Tilt Angle

Objective: To determine the average tilt angle of the phosphocholine headgroup relative to the bilayer normal.

Methodology:

  • System Setup: Construct a lipid bilayer system for each phosphocholine (DHEPC, POPC, DOPC, DMPC) using a molecular modeling software package (e.g., GROMACS, CHARMM). The bilayer should consist of at least 128 lipid molecules (64 per leaflet) and be fully hydrated.

  • Force Field Selection: Employ a well-validated all-atom force field for lipids, such as CHARMM36 or AMBER Lipid14.

  • Equilibration: Perform an equilibration simulation in the NPT (constant number of particles, pressure, and temperature) ensemble. The temperature and pressure should be maintained at physiologically relevant conditions (e.g., 310 K and 1 bar). Equilibration is typically run for at least 50-100 nanoseconds or until key system properties like area per lipid and bilayer thickness have converged.

  • Production Run: Following equilibration, run a production simulation for an extended period (e.g., 200-500 nanoseconds) to ensure adequate sampling of headgroup conformations.

  • Data Analysis: Calculate the headgroup tilt angle (θ) for each lipid at each time step. The tilt angle is defined as the angle between the vector connecting the phosphorus (P) and nitrogen (N) atoms of the phosphocholine headgroup and the bilayer normal (typically the z-axis). The average tilt angle is then calculated over the entire production trajectory.

MD_Workflow Start System Setup (Lipid Bilayer + Water) ForceField Force Field Selection (e.g., CHARMM36) Start->ForceField Equilibration NPT Equilibration ForceField->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (Headgroup Tilt Angle) Production->Analysis Result Average Tilt Angle Analysis->Result

References

Safety Operating Guide

Navigating the Disposal of 1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information on the proper disposal procedures for 1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine, a phospholipid used in various research applications. While specific toxicological properties for this compound are not extensively documented, a conservative approach to its disposal, guided by best practices for similar non-hazardous chemical waste, is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat.[1][2][3] Operations should be conducted in a well-ventilated area to minimize inhalation exposure.[1][2][3] In the event of a spill, it should be cleaned up promptly by sweeping or vacuuming the material, avoiding dust generation, and placing it in a suitable, labeled container for disposal.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations.[1][4][5] The following steps provide a general framework for its proper disposal:

  • Waste Identification and Collection:

    • Collect unused or waste this compound in a designated, clearly labeled, and sealed container.[3][4][6]

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Consult Institutional Guidelines:

    • Review your organization's specific chemical hygiene plan and waste disposal protocols.

    • Contact your institution's Environmental Health and Safety (EHS) department for guidance on the proper disposal procedures for non-hazardous chemical waste.

  • Licensed Disposal Vendor:

    • It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2][3] Your EHS department will typically coordinate the pickup and disposal of chemical waste through approved vendors.

  • Avoid Improper Disposal:

    • Do not dispose of this compound down the drain or in regular trash unless explicitly authorized by your EHS department and local regulations.[3][4][5]

Quantitative Data Summary

There is a notable absence of specific quantitative data regarding the disposal or hazardous properties of this compound in the available safety data sheets for similar compounds. The general consensus is that its toxicological properties have not been thoroughly investigated.[1] The following table summarizes the available information.

ParameterValueSource
OSHA Hazards No known OSHA hazards.[1]
RCRA Information No applicable information.[1]
SARA 302/313 No applicable information.[1]
Aquatic Toxicity May cause long lasting harmful effects to aquatic life (for a similar compound).

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of this compound.

start Start: Unused or Waste This compound collect Collect in a Labeled, Sealed Container start->collect consult_ehs Consult Institutional EHS Guidelines collect->consult_ehs is_hazardous Is the waste classified as hazardous by EHS? consult_ehs->is_hazardous hazardous_disposal Dispose as Hazardous Chemical Waste via Licensed Vendor is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Chemical Waste via Licensed Vendor is_hazardous->non_hazardous_disposal No end End of Disposal Process hazardous_disposal->end non_hazardous_disposal->end

Disposal decision workflow for laboratory chemicals.

By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

References

Personal protective equipment for handling 1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment should be utilized.[1][2][3][4] The level of PPE may be adjusted based on the scale of the procedure and a risk assessment of the specific laboratory conditions.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or goggles. A face shield is recommended when a splash hazard is present.[4]Protects eyes from dust particles and chemical splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2] Gloves should be inspected before use and disposed of properly after handling.[5][6]Prevents skin contact with the chemical.
Body Protection A lab coat is the minimum requirement.[4] For larger quantities, chemical-resistant coveralls are recommended.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended when handling the powder form to avoid inhalation of dust.[7]Prevents respiratory tract irritation from airborne particles.
Footwear Closed-toe shoes.[2]Protects feet from spills and falling objects.

Operational and Disposal Plans

Safe Handling and Experimental Protocol

1. Preparation and Precautionary Measures:

  • Ensure the work area is well-ventilated. Handling the powder should be done in a fume hood or a designated powder weighing station to minimize inhalation exposure.[8]

  • Designate a specific area for handling the compound and ensure it is clean and uncluttered.[9]

  • Have a spill kit readily available.

  • Wash hands thoroughly before and after handling the chemical.[5][6]

2. Handling the Powdered Form:

  • Since this compound is a saturated lipid, it is stable as a powder.[10][11][12]

  • Before opening, allow the container to warm to room temperature to prevent moisture condensation, which can lead to hydrolysis.[10][11][12]

  • Open the container carefully to avoid creating dust.

  • Use appropriate tools (e.g., spatula) to transfer the powder. Avoid shaking or other actions that could generate airborne dust.

3. Storage:

  • Store the compound in a tightly sealed glass container with a teflon-lined cap at -20°C.[10][11][12]

  • Store away from strong oxidizing agents.[7]

  • If the compound is dissolved in an organic solvent, it should be stored in a glass container under an inert gas like argon or nitrogen at -20°C or below.[10][11][12] Do not use plastic containers for organic solutions as this can lead to leaching of impurities.[10][12]

Spill Management
  • Small Spills:

    • Wear appropriate PPE.

    • Gently sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[5][6]

    • Clean the spill area with a damp cloth.

  • Large Spills:

    • Evacuate the area and restrict access.

    • Increase ventilation.

    • Wear a higher level of PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material.

    • Collect the material into a suitable container for disposal.[13]

Disposal Plan
  • All waste, including the chemical itself, contaminated materials, and empty containers, must be treated as hazardous waste.

  • Dispose of the waste in accordance with all applicable federal, state, and local regulations.[7] Do not dispose of it down the drain.[5][6]

  • Empty containers should be decontaminated or disposed of as hazardous waste.[13][14]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling Powder cluster_storage 3. Storage cluster_cleanup 4. Cleanup & Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Prepare Well-Ventilated Work Area (Fume Hood) A->B C Allow Container to Reach Room Temperature B->C Proceed to Handling D Carefully Open and Weigh Powder C->D E Transfer for Use or Prepare Solution D->E F Store in Tightly Sealed Glass Container at -20°C E->F If Storing G Clean Work Area and Decontaminate Equipment E->G After Use H Dispose of Waste in Accordance with Regulations G->H I Remove PPE and Wash Hands Thoroughly H->I

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.